molecular formula C6H14N2O B011824 N-(2-Dimethylaminoethyl)-N-methylformamide CAS No. 105669-53-2

N-(2-Dimethylaminoethyl)-N-methylformamide

Cat. No.: B011824
CAS No.: 105669-53-2
M. Wt: 130.19 g/mol
InChI Key: CSLBJRKWKVBRSQ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-methylformamide (CAS 105669-53-2) is a specialized organic compound with the molecular formula C 6 H 14 N 2 O and a molecular weight of 130.19. This formamide derivative serves as a valuable building block in chemical synthesis and organic research, particularly for constructing more complex molecules. Physical Properties: This chemical is supplied as a colorless to yellow clear liquid. Key physical properties include a boiling point of 218-219 °C (lit.) and a density of 0.936 g/mL at 25 °C [ ]. Alternative sources list a boiling point of 96 °C at 10 mmHg, indicating its application under reduced pressure [ ]. Research Applications: The primary research value of N-(2-Dimethylaminoethyl)-N-methylformamide lies in its role as a precursor and synthetic intermediate. It is categorized among carbonyl compounds and amides, which are fundamental building blocks for chemical synthesis [ ]. Scientific literature indicates its specific use in the development of pyridoneamide derivatives, which are investigated as focal adhesion kinase inhibitors for potential applications in cancer treatment research [ ]. Handling and Safety: Researchers should handle this compound with appropriate precautions. It is a combustible liquid with a flash point of 70 °C [ ]. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [ ]. Precautions include wearing protective gloves/eye protection and ensuring use only in a well-ventilated place [ ]. Intended Use: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic uses, or for human or veterinary administration.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-7(2)4-5-8(3)6-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLBJRKWKVBRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299402
Record name N-(2-Dimethylaminoethyl)-N-methylformamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105669-53-2
Record name N-(2-Dimethylaminoethyl)-N-methylformamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Dimethylaminoethyl)-N-methylformamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Executive Summary: A Specialized Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Dimethylaminoethyl)-N-methylformamide

This compound (CAS No. 105669-53-2) is a unique organic compound that combines the structural features of a formamide and a tertiary amine. While not a commonplace solvent or reagent like its simpler analog, N,N-dimethylformamide (DMF), its true value lies in its potential as a specialized intermediate and structural building block. Its bifunctional nature—a reactive formyl group and a nucleophilic dimethylaminoethyl chain—makes it a tailored component for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, a robust and logical protocol for its synthesis, its strategic application in drug discovery, and essential safety and handling procedures for laboratory and research professionals.

Physicochemical and Structural Properties

This compound is characterized by the molecular formula C₆H₁₄N₂O.[1][2] The molecule's structure features a central nitrogen atom bonded to a methyl group, a formyl group (CHO), and a 2-(dimethylamino)ethyl side chain. This unique arrangement imparts specific solubility and reactivity characteristics.

The presence of the tertiary amine on the ethyl chain provides a basic site, while the amide functionality offers a plane of rigidity due to the partial double-bond character of the C-N bond, a common feature in amides.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 105669-53-2[1][4]
Molecular Formula C₆H₁₄N₂O[1][2]
Molecular Weight 130.19 g/mol [1][2][4]
Boiling Point 218-219 °C (lit.)
Density 0.936 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4570 (lit.)
Flash Point 70 °C (158 °F) - closed cup[1][4]
Physical Form Reported as both solid and liquid[4]
Synonyms N-Formyl-N,N',N'-trimethylethylenediamine[2]

Note on Physical State: While some suppliers list the compound as a solid, its high boiling point and other data are also consistent with a liquid form.[4] This discrepancy may be due to purity levels or the compound existing as a low-melting-point solid at standard room temperature.

Synthesis and Purification: A Protocol for N-Formylation

Causality and Experimental Design

The chosen method, reacting a secondary amine with an ester (methyl formate), is a classic and clean approach to forming amides.[3]

  • Choice of Formylating Agent: Methyl formate is ideal because the reaction co-product is methanol. Both methanol and any unreacted methyl formate are highly volatile and can be easily removed during workup and purification, simplifying the isolation of the higher-boiling-point product.

  • Reaction Conditions: The reaction is typically conducted under reflux to ensure it proceeds to completion. While it can be performed without a catalyst, the use of a mild base or proceeding to higher temperatures ensures efficient conversion.

  • Purification Strategy: Vacuum distillation is the preferred method for purification. The significant difference in boiling points between the starting material (N,N,N'-Trimethylethylenediamine, ~117°C), the methanol byproduct (~65°C), and the final product (~218°C) allows for excellent separation.[5]

Experimental Protocol: Synthesis via N-Formylation

Objective: To synthesize this compound from N,N,N'-Trimethylethylenediamine.

Materials:

  • N,N,N'-Trimethylethylenediamine (97% or higher)[5]

  • Methyl Formate

  • Methanol (for rinsing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Distillation apparatus suitable for vacuum distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N,N'-Trimethylethylenediamine (1.0 eq).

  • Addition of Reagent: Add an excess of methyl formate (e.g., 1.5 to 2.0 eq) to the flask. The excess drives the reaction towards the product.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed. This may take several hours.

  • Workup - Removal of Volatiles: Allow the reaction mixture to cool to room temperature. Reconfigure the apparatus for simple distillation and remove the excess methyl formate and the methanol byproduct by distilling at atmospheric pressure.

  • Purification - Vacuum Distillation: The remaining crude product is then purified by vacuum distillation. The high boiling point of the product necessitates a vacuum to prevent decomposition at elevated temperatures. Collect the fraction corresponding to this compound (BP: 218-219 °C at atmospheric pressure; will be lower under vacuum).

  • Characterization: Confirm the identity and purity of the collected fraction using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Amine N,N,N'-Trimethylethylenediamine Reflux 1. Heat to Reflux Amine->Reflux Formate Methyl Formate (Excess) Formate->Reflux Distill 2. Atmospheric Distillation (Remove volatiles) Reflux->Distill Reaction Mixture Vacuum 3. Vacuum Distillation (Purify Product) Distill->Vacuum Crude Product Byproduct Methanol Distill->Byproduct Volatiles Removed Product N-(2-Dimethylaminoethyl)- N-methylformamide Vacuum->Product Purified Product AppLogic A N-(2-Dimethylaminoethyl)- N-methylformamide B Provides Structural Motif: -N(CH₃)CH₂CH₂N(CH₃)₂ A->B is a source of C Incorporation into Active Pharmaceutical Ingredient (API) Synthesis B->C is used for D Example API: Potent Kinase Inhibitors (e.g., CDK4/6, PDGFRα) C->D E Desired Properties: - Enhanced Solubility - Target Binding Interaction D->E exhibits

Caption: Role of the compound as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant to the skin, eyes, and respiratory system. [1][2][4] Table 2: GHS Hazard Information

Hazard ClassCodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Recommended Handling Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield. [1] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. [1] * Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge. [1][4] * Skin and Body Protection: Wear a standard laboratory coat.

  • First Aid Measures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [4] * In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [4] * If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4]4. Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper chemical waste disposal.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Some suppliers recommend refrigerated storage (2-8°C).

Conclusion

This compound is more than a simple formamide derivative; it is a strategically designed chemical intermediate. Its value is not in its direct application but in its role as a precursor that provides a pharmacologically significant structural motif. For researchers and professionals in drug development, understanding this compound's properties, synthesis, and potential for incorporation into complex molecular architectures is key to leveraging its utility in the creation of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.

References

  • CN1123273A, Method for prepar
  • US10968192B2, Crystalline solid forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro, (2021), .
  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer, European Journal of Medicinal Chemistry, (2019), [Link].
  • Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159)
  • This compound, PubChem, [Link].
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  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)
  • N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks, Springer N
  • N-Methylformamide, Wikipedia, [Link].
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  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes, ACS Public
  • Formylation of Amines, National Institutes of Health (NIH), [Link].
  • 2-[2-(Ethylphenylamino)ethyl]-1H-isoindole-1,3(2H)-dione, CAS Common Chemistry, [Link].
  • US4769465A, Process for the preparation of 2-(N-benzyl-N-methylamino-)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl-)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt, (1988), .
  • Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines, ACS Public
  • Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics, INEOS OPEN, (2018), [Link].
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  • WO2025077773A1, Novel type i topoisomerase inhibitor, and preparation method therefor and use thereof, (2023), .

Sources

An In-depth Technical Guide to N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-(2-Dimethylaminoethyl)-N-methylformamide. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Core Molecular Identity and Physicochemical Characteristics

This compound, with CAS Number 105669-53-2, is a tertiary amine and a formamide derivative. Its structure incorporates a dimethylaminoethyl group linked to a methylformamide moiety, bestowing upon it properties relevant to its use as a chemical intermediate and building block in complex organic synthesis.

The molecule's bifunctional nature—containing both a tertiary amine and an amide group—is central to its reactivity and utility. The tertiary amine provides a basic site, while the formamide group can participate in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 105669-53-2
Molecular Formula C₆H₁₄N₂O[1][2]
Molecular Weight 130.19 g/mol
Appearance Colorless to yellow clear liquid or solid[1][3]
Boiling Point 218-219 °C (lit.)[1]
Density 0.936 g/mL at 25 °C (lit.)[4]
Refractive Index (n²⁰/D) 1.4570 (lit.)[1]
Flash Point 70 °C (158 °F) - closed cup
SMILES String [H]C(=O)N(C)CCN(C)C
InChI Key CSLBJRKWKVBRSQ-UHFFFAOYSA-N

Proposed Synthesis Pathway and Workflow

The synthesis of this compound is not widely detailed in standard literature. However, a logical and efficient synthetic route involves the formylation of the corresponding diamine precursor, N,N,N'-trimethylethylenediamine. This approach is a standard and reliable method for the preparation of N-methylamides.

The causality behind this choice of reaction is its high efficiency and the commercial availability of starting materials like ethyl formate, which serves as a formyl group donor. The reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of the diamine attacks the electrophilic carbonyl carbon of the formate.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Product Formation cluster_2 Step 3: Purification Precursors N,N,N'-Trimethylethylenediamine + Ethyl Formate Intermediate Tetrahedral Intermediate Precursors->Intermediate Nucleophilic Acyl Substitution Intermediate_ref Tetrahedral Intermediate Product This compound Purification Distillation under reduced pressure Product->Purification Byproduct Ethanol (byproduct) Intermediate_ref->Product Elimination of ethoxide Intermediate_ref->Byproduct

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Formylation of N,N,N'-Trimethylethylenediamine

This protocol is a representative procedure based on standard formylation reactions.[5] Researchers must adapt and optimize it based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N,N'-trimethylethylenediamine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add ethyl formate (1.2 eq) to the flask. The use of a slight excess of the formylating agent ensures the complete conversion of the starting diamine.

  • Reaction Conditions: Heat the mixture to reflux (approximately 40-50 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol byproduct and excess ethyl formate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Characterization Profile (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Formyl Proton (-CHO): A singlet is expected around δ 8.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.

  • N-Methyl Protons (-N(CH₃)CHO): A singlet around δ 2.9-3.1 ppm, corresponding to the three protons of the methyl group directly attached to the formamide nitrogen.

  • Methylene Protons (-CH₂-N(CH₃)CHO): A triplet expected around δ 3.4-3.6 ppm. These protons are adjacent to the formamide nitrogen, resulting in a downfield shift.

  • Methylene Protons (-CH₂-N(CH₃)₂): A triplet expected around δ 2.4-2.6 ppm. These protons are adjacent to the dimethylamino group.

  • N,N-Dimethyl Protons (-N(CH₃)₂): A sharp singlet around δ 2.2-2.3 ppm, integrating to six protons.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-C=O): Expected in the range of δ 160-165 ppm.

  • Methylene Carbon (-CH₂-N(CH₃)CHO): Expected around δ 48-52 ppm.

  • Methylene Carbon (-CH₂-N(CH₃)₂): Expected around δ 55-58 ppm.

  • N,N-Dimethyl Carbons (-N(CH₃)₂): Expected around δ 45-47 ppm.

  • N-Methyl Carbon (-N(CH₃)CHO): Expected around δ 33-36 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This is a characteristic peak for tertiary amides.

  • C-H Stretch (Aliphatic): Multiple peaks are expected in the 2850-3000 cm⁻¹ region.

  • C-N Stretch: Absorptions in the 1100-1300 cm⁻¹ region.

Reactivity, Stability, and Applications

Chemical Stability and Reactivity

This compound is stable under normal laboratory conditions.[6] However, it should be handled with an understanding of its potential reactivity:

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[6] Contact with such agents could lead to vigorous, exothermic reactions.

  • Conditions to Avoid: Keep away from open flames, sparks, and excessive heat.[6]

  • Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Applications in Drug Development and Research

This molecule and its derivatives have been identified as potentially valuable in medicinal chemistry. Notably, this compound is cited as a pyridoneamide derivative used in the development of focal adhesion kinase (FAK) inhibitors for cancer treatment.[1]

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is linked to the progression and metastasis of various cancers. Inhibiting the FAK signaling pathway is therefore a promising strategy in oncology.

FAK_Pathway cluster_0 Upstream Activation cluster_1 Downstream Signaling Integrins Integrin Binding (to ECM) FAK FAK (Focal Adhesion Kinase) Integrins->FAK Activates FAK_ref FAK PI3K_Akt PI3K/Akt Pathway Cell_Outcomes Cell Proliferation Survival Metastasis PI3K_Akt->Cell_Outcomes MAPK MAPK/ERK Pathway MAPK->Cell_Outcomes FAK_ref->PI3K_Akt FAK_ref->MAPK Inhibitor FAK Inhibitor (e.g., Pyridoneamide derivatives) Inhibitor->FAK Blocks Activation

Caption: Simplified overview of the Focal Adhesion Kinase (FAK) signaling pathway.

This compound can serve as a key intermediate or building block for synthesizing more complex molecules designed to fit into the active site of FAK, thereby blocking its downstream signaling and inhibiting cancer progression. Its structural features are amenable to further chemical modification, allowing for the fine-tuning of pharmacological properties.

Safety, Handling, and Storage Protocols

As a chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6]

Safe_Handling_Workflow Start Start: Handling Chemical PPE 1. Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat Start->PPE Ventilation 2. Work in a well-ventilated area (Fume Hood) PPE->Ventilation Handling 3. Avoid direct contact and inhalation of vapors Ventilation->Handling Storage 4. Store in a cool, dry place away from oxidizing agents. Keep container tightly sealed. Handling->Storage Spill Spill Occurs Handling->Spill No Waste 5. Dispose of waste according to institutional and local regulations Storage->Waste Cleanup Follow spill cleanup protocol: - Absorb with inert material - Collect in a sealed container - Ventilate area Spill->Cleanup Yes Cleanup->Waste End End of Procedure Waste->End

Caption: A self-validating workflow for the safe handling of laboratory chemicals.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat to prevent skin contact.[7]

  • Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH/MSHA approved respirator.[8]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[6][7]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[6][7]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is often between 2-8°C.[1]

References

  • This compound | C6H14N2O | CID 279482. PubChem - NIH. [Link]
  • This compound. Stenutz. [Link]
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  • Chemistry 318: Ir, MS, Uv, NMR Spectros. Scribd. [Link]
  • N-[2-(Dimethylamino)ethyl]-N-methylformamide, 25 grams.

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An In-depth Technical Guide to the Physicochemical Properties of N-[2-(Dimethylamino)ethyl]-N-methylformamide (CAS 105669-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-[2-(Dimethylamino)ethyl]-N-methylformamide, identified by CAS number 105669-53-2. This document is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in organic synthesis and pharmaceutical development.

Chemical Identity and Structure

N-[2-(Dimethylamino)ethyl]-N-methylformamide is an organic compound featuring both an amide and a tertiary amine functional group.[1] Its molecular structure contributes to its basicity and potential for use as an intermediate in various chemical reactions.[1]

Synonyms: N-Formyl-N,N',N'-trimethylethylenediamine[2]

Molecular Formula: C6H14N2O[1][3][4]

Molecular Weight: 130.19 g/mol [3][4]

InChI Key: CSLBJRKWKVBRSQ-UHFFFAOYSA-N[4]

Below is a two-dimensional representation of the chemical structure of N-[2-(Dimethylamino)ethyl]-N-methylformamide.

Caption: 2D structure of N-[2-(Dimethylamino)ethyl]-N-methylformamide

Physicochemical Properties

A summary of the key physical and chemical properties of N-[2-(Dimethylamino)ethyl]-N-methylformamide is presented in the table below. These parameters are crucial for designing experimental protocols, understanding its behavior in different solvent systems, and for safety considerations during handling and storage.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[1]
Boiling Point 218-219 °C[3][5][6]
Density 0.936 g/mL at 25 °C[3][5]
Flash Point 70.00 °C (159 °F)[3][6]
Refractive Index (n20/D) 1.4570[5]
pKa 2.025 (Predicted)[4]
XLogP -0.364 (Predicted)[4]
Solubility Soluble in polar solvents such as water and alcohols.[1]
Melting Point Not available[3][6]

Experimental Protocols: Rationale and Methodologies

The accurate determination of physicochemical properties is fundamental in chemical research. Below are outlines of standard experimental protocols that would be employed to measure key parameters of N-[2-(Dimethylamino)ethyl]-N-methylformamide, along with the scientific reasoning behind the choice of methodology.

Determination of Boiling Point

Methodology: Simple distillation is the preferred method for determining the boiling point of a liquid.

Step-by-Step Protocol:

  • A small quantity of N-[2-(Dimethylamino)ethyl]-N-methylformamide is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.

  • A distillation apparatus is assembled, consisting of the flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point.

Causality behind Experimental Choices: This method is chosen for its simplicity and accuracy for non-azeotropic, thermally stable liquids. The use of boiling chips prevents bumping and ensures a uniform temperature throughout the liquid, leading to a more precise boiling point measurement.

Measurement of Density

Methodology: The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Step-by-Step Protocol (using a pycnometer):

  • The empty pycnometer is weighed accurately.

  • It is then filled with distilled water of a known temperature, and the weight is recorded. This allows for the calculation of the pycnometer's exact volume.

  • The pycnometer is emptied, dried, and then filled with N-[2-(Dimethylamino)ethyl]-N-methylformamide at the same temperature.

  • The weight is recorded again. The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

Causality behind Experimental Choices: A pycnometer provides a very precise volume, which is critical for an accurate density determination. Maintaining a constant temperature is crucial as density is temperature-dependent.

Safety and Handling

N-[2-(Dimethylamino)ethyl]-N-methylformamide is classified as an irritant.[4] It is essential to adhere to safety protocols to minimize risks.

Hazard Statements:

  • H315: Causes skin irritation.[3][7][8]

  • H319: Causes serious eye irritation.[3][7][8]

  • H335: May cause respiratory irritation.[3][8]

Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[7][8]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[7][8] Keep away from sources of ignition.[8]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]

Applications in Research and Development

The chemical structure of N-[2-(Dimethylamino)ethyl]-N-methylformamide, with its dimethylamino and formamide groups, suggests its utility in several areas of chemical synthesis.[1]

  • Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules.[1] The presence of the dimethylamino group imparts basic properties, making it potentially useful as a catalyst or a scavenger in certain reactions.[1]

  • Pharmaceutical Development: This compound may be used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] A patent has cited its use as a reagent in the preparation of novel type I topoisomerase inhibitors, which are a class of anti-cancer agents.[9]

  • Agrochemicals: There is potential for its application in the development of new agrochemicals.[1]

Conclusion

N-[2-(Dimethylamino)ethyl]-N-methylformamide is a chemical compound with well-defined physical properties that make it a subject of interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its chemical identity, physicochemical characteristics, and safety considerations. The outlined experimental protocols offer a framework for the verification of its properties in a laboratory setting. As research continues, the full scope of its applications, particularly in the realm of drug discovery, will be further elucidated.

References

  • abcr Gute Chemie. (n.d.). AB262373 | CAS 105669-53-2.
  • LookChem. (n.d.). Cas 105669-53-2,N-(2-DIMETHYLAMINOETHYL)-N....
  • Google Patents. (n.d.). WO2025077773A1 - Novel type i topoisomerase inhibitor, and preparation method therefor and use thereof.

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An In-depth Technical Guide to the Synthesis of N-Formyl-N,N',N'-trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N-Formyl-N,N',N'-trimethylethylenediamine, a functionalized diamine with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-part process, beginning with the preparation of the key intermediate, N,N',N'-trimethylethylenediamine, followed by a detailed exploration of its selective N-formylation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that govern the selection of reagents and reaction conditions. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical literature.

Introduction: Significance and Synthetic Strategy

N-Formyl-N,N',N'-trimethylethylenediamine belongs to the class of N-formylated amines, which are crucial intermediates in organic synthesis. The N-formyl group serves as an important protecting group for amines, a precursor for the generation of isocyanides, and an intermediate for the synthesis of mono-methylated amines.[1] The parent compound, N,N',N'-trimethylethylenediamine, is a versatile ligand and a building block for more complex molecules like gemini surfactants and alpha-amino alkoxides.[2][3]

The synthetic strategy detailed herein is bifurcated into two primary stages:

  • Synthesis of the Precursor Amine: Production of N,N',N'-trimethylethylenediamine via nucleophilic substitution.

  • Selective N-Formylation: The targeted formylation of the secondary amine moiety of the precursor to yield the final product.

This guide will focus on established, scalable, and cost-effective methodologies, providing a clear path from commercially available starting materials to the final desired compound.

Part I: Synthesis of the Precursor, N,N',N'-trimethylethylenediamine

The most mature and economically viable route for synthesizing N,N',N'-trimethylethylenediamine involves the reaction of a substituted chloroethane hydrochloride with a suitable methylamine source.[4] We will focus on the reaction between N,N-dimethylaminoethyl chloride hydrochloride and an aqueous solution of methylamine, which proceeds as a classical nucleophilic substitution.

Reaction Principle & Mechanism

The core of this synthesis is an SN2 reaction. The primary amine (methylamine) acts as the nucleophile, attacking the electrophilic carbon of N,N-dimethylaminoethyl chloride. The nitrogen atom's lone pair of electrons displaces the chloride leaving group, forming a new carbon-nitrogen bond. The reaction is typically performed in an aqueous solution, and a subsequent basification step is required to deprotonate the resulting ammonium salt and liberate the free amine for extraction and purification.

Experimental Protocol: Synthesis of N,N',N'-trimethylethylenediamine

This protocol is adapted from established industrial methods.[4]

Step 1: Reaction Setup

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, add a 40% aqueous solution of methylamine.

  • Cool the reaction vessel to between 0-10 °C using an ice bath. This is crucial to control the exothermicity of the initial reaction and to minimize the volatilization of methylamine gas.

Step 2: Reagent Addition

  • Slowly add a 40-50% aqueous solution of N,N-dimethylaminoethyl chloride hydrochloride dropwise to the stirred methylamine solution.

  • Maintain the reaction temperature between 0-40 °C throughout the addition.[4] The rate of addition should be controlled to prevent a rapid temperature increase.

Step 3: Reaction Progression

  • After the addition is complete, allow the mixture to stir for an additional 2-6 hours at room temperature to ensure the reaction proceeds to completion.[4]

Step 4: Work-up and Isolation

  • Upon completion, add a concentrated inorganic alkali solution (e.g., 50% NaOH) dropwise to the reaction mixture. This step is critical to neutralize the hydrochloride salt and deprotonate the product, rendering it soluble in organic solvents.

  • The addition of a strong base will cause the separation of an organic phase from the aqueous alkali phase.

  • Separate the two phases using a separatory funnel.

Step 5: Purification

  • The collected organic phase, which contains the crude N,N',N'-trimethylethylenediamine, is subjected to fractional distillation (rectification).

  • Collect the fraction boiling at 116-118 °C.[2]

Data Summary: Precursor Properties and Reagents
Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
N,N',N'-trimethylethylenediamineC₅H₁₄N₂102.18116-1180.7861.419

Data sourced from ChemicalBook and Sigma-Aldrich.[2]

Reagent Role Rationale for Use
N,N-dimethylaminoethyl chloride HClElectrophileProvides the carbon backbone and the dimethylamino group.
Methylamine (aq. solution)NucleophileSource of the secondary amine group in the final product.
Sodium HydroxideBaseDeprotonates the amine salt to yield the free base for extraction.

Part II: Selective N-Formylation of N,N',N'-trimethylethylenediamine

With the precursor amine in hand, the next stage is the selective formylation of its secondary amine nitrogen. The tertiary amine (-N(CH₃)₂) moiety is unreactive under these conditions, as it cannot form the necessary iminium ion intermediates for further reaction, preventing the formation of quaternary ammonium salts.[5] We will detail the most reliable and widely used method for this transformation: formylation using acetic formic anhydride.

Methodology: Formylation via Acetic Formic Anhydride (AFA)

Acetic formic anhydride (AFA) is a superior formylating agent, known for its high reactivity and selectivity.[1][6] It is typically generated in situ by reacting acetic anhydride with formic acid. The resulting mixed anhydride is significantly more reactive towards amines than formic acid alone.

The high selectivity of AFA for formylation over acetylation is a key advantage.[7] The formyl carbonyl carbon is sterically less hindered and electronically more electrophilic than the acetyl carbonyl carbon. Consequently, the nucleophilic attack by the secondary amine of N,N',N'-trimethylethylenediamine occurs preferentially at the formyl group, leading almost exclusively to the N-formylated product.[7]

Formylation Mechanism cluster_reactants Reactants cluster_products Products Amine R₂NH (N,N',N'-trimethylethylenediamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack on Formyl Carbonyl AFA Acetic Formic Anhydride (CH₃CO-O-CHO) AFA->Intermediate Product N-Formyl Amide (R₂N-CHO) Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid (CH₃COOH) Intermediate->Byproduct Loss of Acetate

Caption: Mechanism of N-formylation using Acetic Formic Anhydride.

This protocol is based on general procedures for the N-formylation of amines using in situ generated AFA.[6]

Step 1: Generation of Acetic Formic Anhydride (AFA)

  • In a flask equipped with a magnetic stirrer and cooled to -20 °C in a cryo-cool bath, add an excess of formic acid (e.g., 3-4 equivalents relative to the amine).

  • Slowly add acetic anhydride (1.5-2 equivalents) to the formic acid while maintaining the low temperature. The reaction is exothermic.

  • Stir the mixture at this temperature for 15-20 minutes to ensure the complete formation of AFA.

Step 2: Formylation Reaction

  • Dissolve N,N',N'-trimethylethylenediamine (1 equivalent) in a suitable, dry, aprotic solvent (e.g., dichloromethane or THF).

  • Slowly add the solution of the amine to the pre-formed AFA solution at -20 °C.

  • After the addition is complete, allow the reaction to stir for approximately 15-30 minutes.[6] The reaction is typically very fast. Monitor progress using Thin Layer Chromatography (TLC).

Step 3: Quenching and Work-up

  • Once the starting amine is consumed (as indicated by TLC), carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess acids.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N-Formyl-N,N',N'-trimethylethylenediamine can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.

Workflow Visualization

The complete synthetic pathway is summarized in the workflow diagram below.

Synthesis_Workflow Start1 N,N-dimethylaminoethyl chloride HCl Step1 Step 1: Nucleophilic Substitution (0-40°C, 2-6h) Start1->Step1 Start2 Methylamine (aq.) Start2->Step1 Workup1 Basification (NaOH) & Extraction Step1->Workup1 Purify1 Fractional Distillation Workup1->Purify1 Precursor N,N',N'-trimethylethylenediamine Purify1->Precursor Step2 Step 2: N-Formylation (-20°C, 15-30 min) Precursor->Step2 Start3 Acetic Anhydride AFA_Gen In Situ AFA Generation (-20°C) Start3->AFA_Gen Start4 Formic Acid Start4->AFA_Gen AFA_Gen->Step2 Workup2 Quench (aq. NaHCO₃) & Extraction Step2->Workup2 Purify2 Column Chromatography or Vacuum Distillation Workup2->Purify2 FinalProduct N-Formyl-N,N',N'-trimethylethylenediamine Purify2->FinalProduct

Caption: Overall synthesis workflow for N-Formyl-N,N',N'-trimethylethylenediamine.

Safety Considerations

  • Methylamine: Is a flammable and corrosive gas/liquid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Formic Acid: Is highly corrosive and can cause severe burns. Handle with extreme care, using gloves and eye protection.

  • Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation of vapors.

  • N,N-dimethylaminoethyl chloride HCl: Is a skin and eye irritant.

  • All reactions involving volatile or hazardous materials should be conducted in a certified chemical fume hood.

Conclusion

This guide has outlined a logical and experimentally validated two-stage pathway for the synthesis of N-Formyl-N,N',N'-trimethylethylenediamine. By first preparing the diamine precursor through a well-established nucleophilic substitution reaction, and then employing the highly selective and efficient acetic formic anhydride method for formylation, researchers can reliably produce the target compound. The provided protocols, mechanistic explanations, and workflow diagrams offer a comprehensive resource for the successful execution of this synthesis in a laboratory setting.

References

  • Eschweiler-Clarke Reaction - NROChemistry.
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Synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide, a functionalized diamine derivative with potential applications as a synthetic intermediate in pharmaceutical and materials science. The document is structured for researchers, chemists, and drug development professionals, offering a detailed narrative that goes beyond procedural steps to explain the underlying chemical principles and rationale for experimental choices. The proposed synthesis follows a robust two-step pathway, beginning with the selective mono-N-methylation of a commercially available precursor, followed by N-formylation. Each stage is detailed with step-by-step protocols, integrated safety considerations, and methods for analytical validation of the final product, ensuring scientific integrity and reproducibility.

Introduction: The Chemical Identity and Significance of this compound

This compound (CAS No. 105669-53-2) is a tertiary amide with the linear formula (CH₃)₂NCH₂CH₂N(CH₃)CHO.[1] Its structure incorporates a polar aprotic formamide group and a basic dimethylaminoethyl side chain, making it an interesting building block for more complex molecules. The presence of the tertiary amine provides a site for quaternization or coordination with metal centers, while the amide functionality is a key structural motif in many biologically active compounds and can participate in various chemical transformations. This guide outlines a logical and efficient synthetic route to this target molecule, starting from readily accessible materials.

Table 1: Chemical Identity of this compound

PropertyValueReference
CAS Number 105669-53-2[2]
Molecular Formula C₆H₁₄N₂O[3]
Molecular Weight 130.19 g/mol [3]
IUPAC Name N-[2-(dimethylamino)ethyl]-N-methylformamide[3]
Synonyms N-Formyl-N,N',N'-trimethylethylenediamine[2][3]
Appearance Colorless to Yellow Liquid[2]

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis is strategically designed in two principal stages, beginning with the commercially available starting material, N,N-Dimethylethylenediamine.

  • Step 1: Selective Mono-N-methylation. The primary amine of N,N-Dimethylethylenediamine is selectively methylated to form the secondary amine intermediate, N,N,N'-trimethylethylenediamine. This is achieved via a controlled reductive amination reaction.

  • Step 2: N-Formylation. The secondary amine of the intermediate is then formylated to yield the final product, this compound.

This pathway is chosen for its high efficiency, use of common reagents, and straightforward purification procedures.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Formylation A N,N-Dimethylethylenediamine ((CH₃)₂NCH₂CH₂NH₂) B N,N,N'-Trimethylethylenediamine ((CH₃)₂NCH₂CH₂NH(CH₃)) A->B  Formaldehyde,  Sodium Borohydride C This compound ((CH₃)₂NCH₂CH₂N(CH₃)CHO) B->C  Ethyl Formate G Amine R₂N-H Intermediate [R₂N⁺H-CH(O⁻)-OEt] Amine->Intermediate Nucleophilic Attack Formate EtO-CHO Formate->Intermediate Product R₂N-CHO Intermediate->Product Elimination Byproduct EtOH Intermediate->Byproduct

Diagram 2: Mechanism of N-Formylation.

Protocol:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, place N,N,N'-trimethylethylenediamine (26.0 g, 0.25 mol).

  • Add an excess of ethyl formate (111 g, 1.5 mol).

  • Heat the mixture to reflux (approx. 54 °C) and maintain reflux for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethyl formate and the ethanol byproduct by distillation, followed by rotary evaporation under reduced pressure.

  • The remaining residue is the crude this compound.

  • Purify the product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Product Characterization and Validation

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. [4]The following spectroscopic data are expected for this compound.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ≈ 8.0 ppm (s, 1H, -CHO), δ ≈ 3.4 ppm (t, 2H, -CH₂-N(CHO)), δ ≈ 2.8 ppm (s, 3H, -N(CHO)-CH₃), δ ≈ 2.5 ppm (t, 2H, -CH₂-N(CH₃)₂), δ ≈ 2.2 ppm (s, 6H, -N(CH₃)₂)
¹³C NMR (CDCl₃)δ ≈ 162 ppm (C=O), δ ≈ 58 ppm (-CH₂-N(CH₃)₂), δ ≈ 48 ppm (-CH₂-N(CHO)), δ ≈ 45 ppm (-N(CH₃)₂), δ ≈ 34 ppm (-N(CHO)-CH₃)
IR (Neat) Strong C=O stretch for tertiary amide at ~1670 cm⁻¹, C-N stretches at ~1100-1300 cm⁻¹
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 130.11

Note: NMR chemical shifts are estimates and may show slight variations. Due to restricted rotation around the amide bond, some NMR signals may appear as two distinct sets of peaks (rotamers). [5]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylethylenediamine: Corrosive and toxic. Avoid contact with skin and eyes and inhalation of vapors. [6][7]* Formaldehyde: A known carcinogen and sensitizer. Handle with extreme care.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

  • Ethyl Formate: Flammable liquid. Keep away from ignition sources.

  • Final Product: Assumed to be an irritant. Handle with care. [1]

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound from N,N-Dimethylethylenediamine. The methodology emphasizes control, efficiency, and safety, providing a solid foundation for researchers requiring this compound for further investigation. The inclusion of detailed mechanistic rationale and characterization data ensures that the protocol is not just a set of instructions, but a complete scientific workflow that is both reproducible and verifiable.

References

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  • ResearchGate.
  • ACS Publications. A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. [Link]
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An In-depth Technical Guide to the Mechanism of Action of N-(2-Dimethylaminoethyl)-N-methylformamide as a Focal Adhesion Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of N-(2-Dimethylaminoethyl)-N-methylformamide, a pyridoneamide derivative identified as a potent inhibitor of Focal Adhesion Kinase (FAK). We will delve into the critical role of FAK in cellular signaling, particularly in the context of oncology, and elucidate how this compound is proposed to exert its therapeutic effects. This document is intended for an audience with a strong background in molecular biology, pharmacology, and drug development.

I. Introduction: The Significance of Targeting Focal Adhesion Kinase in Oncology

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix (ECM) and growth factor receptors to regulate essential cellular processes. These processes include cell adhesion, migration, proliferation, and survival.[1][2] In numerous cancer types, FAK is overexpressed and hyperactivated, contributing to tumor progression, invasion, metastasis, and resistance to therapy.[3][4][5] Consequently, FAK has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound belongs to a class of pyridoneamide derivatives that have been specifically designed and patented as FAK inhibitors for the treatment of cancer.[6] While detailed experimental data for this specific compound is limited in publicly accessible literature, its mechanism of action can be understood through the lens of its chemical class and the extensive research conducted on FAK inhibitors.

II. The Focal Adhesion Kinase (FAK) Signaling Pathway: A Central Hub in Cellular Regulation

FAK acts as a critical scaffold and enzymatic protein within focal adhesions, which are dynamic structures that mediate the connection between the cell's cytoskeleton and the ECM. The activation of FAK initiates a cascade of downstream signaling events that influence a multitude of cellular functions.

Key Steps in FAK Activation and Downstream Signaling:
  • Integrin Clustering and Autophosphorylation: Upon cell adhesion to the ECM via integrin receptors, FAK is recruited to these sites and undergoes autophosphorylation at the tyrosine residue 397 (Y397).[2] This autophosphorylation event is a critical step in FAK activation.

  • Src Kinase Recruitment and Activation: The phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, including Y576 and Y577 within the kinase domain activation loop, resulting in full enzymatic activation of FAK.

  • Activation of Downstream Pathways: The activated FAK/Src complex phosphorylates a variety of downstream substrates, thereby activating multiple signaling pathways, including:

    • PI3K/Akt Pathway: Promotes cell survival and proliferation.

    • MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.

    • Rho Family GTPases: Controls cell motility and cytoskeletal organization.

The intricate network of FAK signaling is visually represented in the following diagram:

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Integrins Integrins FAK_inactive FAK (inactive) Integrins->FAK_inactive Adhesion FAK_active FAK-pY397 FAK_inactive->FAK_active Autophosphorylation at Y397 Src Src FAK_active->Src Recruitment FAK_Src_complex FAK/Src Complex (active) FAK_active->FAK_Src_complex Src->FAK_Src_complex Binding & Activation PI3K_Akt PI3K/Akt Pathway FAK_Src_complex->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Src_complex->MAPK_ERK Rho_GTPases Rho GTPases FAK_Src_complex->Rho_GTPases Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival Cell_Migration Cell Migration & Invasion Rho_GTPases->Cell_Migration

Figure 1: Simplified FAK Signaling Pathway.

III. This compound: A Pyridoneamide-Based FAK Inhibitor

This compound is characterized by the following chemical structure:

Chemical Structure:

  • IUPAC Name: N-(2-(dimethylamino)ethyl)-N-methylformamide

  • Molecular Formula: C₆H₁₄N₂O

  • Molecular Weight: 130.19 g/mol

  • CAS Number: 105669-53-2

Based on its classification as a pyridoneamide derivative in patents targeting FAK, the primary mechanism of action of this compound is the direct inhibition of the kinase activity of FAK.[6]

Probable Mechanism of Action: ATP-Competitive Inhibition

Structure-activity relationship (SAR) studies of numerous FAK inhibitors reveal that a significant number of them, particularly those with heterocyclic scaffolds, function as ATP-competitive inhibitors.[1][7][8][9] These inhibitors are designed to bind to the ATP-binding pocket of the FAK kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.

The proposed mechanism of action for this compound is as follows:

Inhibition_Mechanism cluster_FAK FAK Kinase Domain ATP_pocket ATP Binding Pocket Substrate Substrate ATP_pocket->Substrate Phosphorylates No_Phosphorylation No Phosphorylation ATP_pocket->No_Phosphorylation ATP ATP ATP->ATP_pocket Binds Inhibitor N-(2-Dimethylaminoethyl) -N-methylformamide Inhibitor->ATP_pocket Competitively Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Sources

An In-Depth Technical Guide to the Spectral Analysis of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

A logical first step in any spectral analysis is to visualize the molecule's structure and identify its key functional groups and proton/carbon environments.

Figure 1. Chemical structure of N-(2-Dimethylaminoethyl)-N-methylformamide.

The molecule possesses a tertiary amine group, a formamide moiety which is also tertiary, and several distinct methyl and methylene groups. This structure will give rise to a predictable set of signals in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. Due to the restricted rotation around the amide C-N bond, two rotamers may be present, which could lead to a doubling of some signals.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CHO (formyl)~8.0Singlet1H
-N(CH₃)CHO~2.9Singlet3H
-N(CH₃)₂~2.2Singlet6H
-NCH₂CH₂N-~3.4Triplet2H
-NCH₂CH₂N-~2.4Triplet2H
  • Causality Behind Predictions: The formyl proton is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl double bond. The N-methyl group on the formamide will be more deshielded than the N,N-dimethyl groups of the tertiary amine due to the proximity of the carbonyl group. The methylene groups will appear as triplets due to coupling with their neighboring methylene protons.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
-C=O (carbonyl)~163
-N(CH₃)CHO~35
-N(CH₃)₂~45
-NCH₂CH₂N-~58
-NCH₂CH₂N-~52
  • Expert Insights: The carbonyl carbon of the formamide will be significantly downfield, which is characteristic of amide carbonyls. The carbons of the N-methyl and N,N-dimethyl groups will appear in the aliphatic region, with the carbons of the N,N-dimethyl group being slightly more downfield due to the greater number of alkyl substituents on the nitrogen. The two methylene carbons are in different chemical environments and are expected to have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O stretch (amide)1680-1630Strong
C-H stretch (aliphatic)2950-2850Medium-Strong
C-N stretch1250-1020Medium
  • Authoritative Grounding: As a tertiary amide, the C=O stretching frequency is expected in the range of 1680-1630 cm⁻¹ and is largely independent of the physical state due to the absence of N-H hydrogen bonding.[3] The spectrum will also feature characteristic C-H stretching vibrations from the methyl and methylene groups.[4] The absence of any significant absorption in the 3500-3100 cm⁻¹ region would confirm the tertiary nature of both the amine and the amide functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Mass Spectral Analysis (Predicted)

Under Electron Ionization (EI), the molecular ion peak (M⁺˙) is expected at m/z 130. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.

G M [C₆H₁₄N₂O]⁺˙ m/z = 130 F1 [C₅H₁₂N₂]⁺ m/z = 100 M->F1 - CHO F2 [C₃H₈N]⁺ m/z = 58 M->F2 α-cleavage F3 [C₄H₁₀N]⁺ m/z = 72 M->F3 α-cleavage

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

  • Trustworthiness of Predictions: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom.[5] For this compound, α-cleavage adjacent to the tertiary amine nitrogen is also a highly probable fragmentation pathway, leading to the formation of stable iminium ions. The most abundant fragment ion is often the one resulting from the loss of a radical to form a stable, even-electron cation. A prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, is highly anticipated due to its stability.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers, scientists, and drug development professionals can confidently identify and characterize this molecule. The provided experimental protocols offer a self-validating system for acquiring high-quality spectral data, while the detailed interpretations, grounded in established scientific principles, provide the necessary expertise for accurate structural elucidation.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
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An In-Depth Technical Guide to the Solubility Profile of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap for N-(2-Dimethylaminoethyl)-N-methylformamide

In the landscape of chemical research and drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. This compound, a substituted diamine, presents a unique case where detailed public data, particularly regarding its solubility, is sparse. This guide is crafted for researchers, scientists, and drug development professionals to bridge this information gap. We will not only provide an inferred solubility profile based on structural analogs but, more importantly, equip you with a robust, self-validating experimental framework to determine its solubility in your specific applications. This approach ensures scientific integrity and empowers you with firsthand, reliable data.

Compound Overview and Inferred Solubility

This compound (CAS No. 105669-53-2) is a tertiary amine and a formamide with the linear formula (CH₃)₂NCH₂CH₂N(CH₃)CHO. Its structure incorporates both a hydrophilic dimethylaminoethyl group and a polar N-methylformamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄N₂O
Molecular Weight130.19 g/mol
Boiling Point218-219 °C
Density0.936 g/mL at 25 °C
Refractive Indexn20/D 1.4570

Due to the absence of direct experimental solubility data in peer-reviewed literature, we turn to a structural analog, N,N,N'-Trimethylethylenediamine (CAS No. 142-25-6), for a qualitative inference. This analog shares the core diamine structure and is reported to be highly soluble in water and many organic solvents[1]. The presence of the polar formamide group in our target molecule is expected to further enhance its affinity for polar solvents.

Inferred Solubility Profile:

  • High Solubility: Expected in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Moderate to High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform).

  • Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, toluene).

The tertiary amine functionalities suggest that the solubility in aqueous solutions will be highly pH-dependent. At acidic pH, the formation of protonated, more polar ammonium salts will significantly increase water solubility.

Theoretical Solubility Prediction: A Primer

Before embarking on experimental determination, computational models can offer valuable initial estimates of a compound's solubility behavior. While a detailed analysis is beyond the scope of this guide, we recommend exploring the following for a preliminary assessment:

  • Hansen Solubility Parameters (HSP): These parameters divide the total Hildebrand solubility parameter into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[2][3][4]. By calculating the HSP for this compound and comparing it to those of various solvents, a "like dissolves like" principle can be applied quantitatively.

  • logP (Octanol-Water Partition Coefficient): This value represents the ratio of a compound's concentration in a mixture of octanol and water at equilibrium[5][6][7]. A low logP value suggests hydrophilicity, while a high value indicates hydrophobicity. Various software packages can predict logP based on chemical structure.

A Self-Validating Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment
  • This compound (of known purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks, pipettes, and vials

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted below.

G cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution for Analytical Method analytical_method Develop & Validate Analytical Method (HPLC/GC) prep_stock->analytical_method prep_solvent Select and Equilibrate Solvents add_excess Add Excess Solute to Solvent prep_solvent->add_excess equilibrate Equilibrate at Controlled Temperature add_excess->equilibrate phase_sep Phase Separation (Centrifugation) equilibrate->phase_sep sample_supernatant Sample and Filter Supernatant phase_sep->sample_supernatant dilute Dilute Sample sample_supernatant->dilute quantify Quantify Concentration dilute->quantify analytical_method->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

Part A: Analytical Method Development

  • Develop a Quantification Method: A robust analytical method is crucial for accurate solubility determination. An HPLC-UV or GC-FID method is often suitable.

    • Rationale: This ensures that you can accurately measure the concentration of the dissolved compound in the presence of the solvent.

  • Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, and specificity.

Part B: Equilibrium Solubility Measurement

  • Solvent Preparation: For each solvent to be tested, add a defined volume (e.g., 2 mL) to a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure saturation.

    • Rationale: Equilibrium solubility can only be determined from a saturated solution.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Rationale: Solubility is temperature-dependent, and sufficient time is needed for the dissolution process to reach a steady state.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter compatible with the solvent.

    • Rationale: Filtration removes any remaining microscopic particles, preventing overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the linear range of the validated analytical method.

  • Quantification: Analyze the diluted samples using the validated analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

Investigating the Effect of pH

The solubility of amines is highly influenced by pH[8][9].

G compound R₂N-R'-NR₂ (Low Aqueous Solubility) protonated [R₂NH-R'-NR₂H]²⁺ (High Aqueous Solubility) compound->protonated + 2H⁺ protonated->compound - 2H⁺

Caption: pH-Dependent Equilibrium of an Amine.

To assess the impact of pH on aqueous solubility:

  • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Follow the equilibrium solubility protocol described above, using the buffer solutions as the solvents.

  • Plot the determined solubility as a function of pH.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

SolventSolubility (mg/mL)Classification
Water (pH 7.0)> 200Very Soluble
0.1 M HCl (aq)> 500Very Soluble
0.1 M NaOH (aq)> 200Very Soluble
Ethanol> 300Very Soluble
Dichloromethane> 400Very Soluble
Hexane< 1Sparingly Soluble

Conclusion

While publicly available data on the solubility of this compound is limited, its chemical structure strongly suggests high solubility in polar solvents and a pronounced pH-dependent aqueous solubility. This guide provides not only a scientifically inferred starting point but also a comprehensive, self-validating experimental protocol for researchers to determine the precise solubility profile relevant to their work. By following the outlined procedures, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts with confidence and scientific rigor.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
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An In-depth Technical Guide to the Thermogravimetric Analysis of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS 105669-53-2) for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of thermogravimetric analysis (TGA) for the characterization of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS 105669-53-2), a compound of interest in pharmaceutical research and development. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to design, execute, and interpret TGA experiments for this and similar pharmaceutical compounds.

Introduction: The Critical Role of Thermal Analysis in Drug Development

In the journey of a drug from discovery to market, ensuring its stability, safety, and efficacy is paramount.[1][2][3] Thermal analysis techniques are indispensable tools in this process, providing critical insights into the physicochemical properties of active pharmaceutical ingredients (APIs) and formulations.[1][4] Among these techniques, thermogravimetric analysis (TGA) stands out for its ability to precisely measure changes in the mass of a substance as a function of temperature or time in a controlled atmosphere.[4][5] This information is vital for determining the thermal stability, decomposition kinetics, and moisture/solvent content of pharmaceutical materials.[4][5][6]

This guide focuses on the thermogravimetric analysis of this compound (CAS 105669-53-2), a pyridoneamide derivative with potential applications as a focal adhesion kinase inhibitor for cancer treatment.[7] Understanding the thermal behavior of this compound is a critical step in its development, influencing decisions related to its synthesis, purification, formulation, and storage.

Part 1: Foundational Principles of Thermogravimetric Analysis in a Pharmaceutical Context

Thermogravimetric analysis is based on the continuous measurement of a sample's mass as it is subjected to a controlled temperature program.[5] The resulting data, typically plotted as mass change versus temperature, is known as a TGA curve. The shape and features of this curve provide a wealth of information about the thermal events occurring in the sample.

Causality Behind Experimental Choices:

The selection of TGA experimental parameters is not arbitrary; each choice is dictated by the specific information sought and the nature of the sample. For a pharmaceutical compound like this compound, the following considerations are key:

  • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events, allowing for the separation of closely occurring decomposition steps. A faster heating rate can be used for initial screening but may obscure subtle transitions.

  • Atmosphere: The choice of purge gas is critical. An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidative effects. A reactive atmosphere, like air or oxygen, is employed to investigate oxidative stability. For this compound, an initial analysis under an inert atmosphere is recommended to establish its intrinsic thermal stability.

  • Sample Preparation: The sample mass and form can influence the results. A small sample size (typically 5-10 mg) is preferred to ensure uniform heating and minimize thermal gradients. The sample should be representative of the bulk material and be placed in an inert pan (e.g., aluminum or platinum).

  • Temperature Range: The temperature range should be wide enough to encompass all expected thermal events. For a novel compound, a broad range from ambient temperature to 600-800 °C is often employed in the initial investigation.

A Self-Validating System:

To ensure the trustworthiness of the TGA data, the experimental protocol must be a self-validating system. This involves:

  • Instrument Calibration: Regular calibration of the TGA instrument for mass and temperature is essential. This is typically performed using certified reference materials with known melting points and mass loss profiles.

  • System Suitability Tests: Before running the sample, a system suitability test, such as analyzing a well-characterized standard, should be performed to verify the instrument's performance.

  • Blank Runs: A blank run with an empty sample pan should be conducted to establish the baseline and correct for any instrumental drift.

Part 2: Experimental Protocol for TGA of this compound

This section outlines a detailed, step-by-step methodology for conducting the thermogravimetric analysis of this compound.

Step 1: Instrument Preparation and Calibration

  • Ensure the TGA instrument is clean and properly calibrated for mass and temperature according to the manufacturer's instructions.

  • Perform a system suitability test using a certified reference material (e.g., calcium oxalate).

Step 2: Sample Preparation

  • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan.

  • Record the exact sample mass.

Step 3: TGA Method Setup

  • Set the initial temperature to 25 °C.

  • Equilibrate the sample at 25 °C for 5 minutes.

  • Set the heating rate to 10 °C/min.

  • Set the final temperature to 600 °C.

  • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

Step 4: Data Acquisition

  • Initiate the TGA run.

  • Monitor the mass change as a function of temperature.

  • Save the resulting TGA curve and data file.

Step 5: Data Analysis

  • Plot the percentage mass loss versus temperature.

  • Determine the onset temperature of decomposition (Tonset), which indicates the temperature at which significant mass loss begins.

  • Identify the temperatures at which the rate of mass loss is maximum (Tpeak) from the derivative of the TGA curve (DTG curve).

  • Quantify the mass loss in each decomposition step.

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation Calibrate Instrument Calibration Prepare_Sample Sample Preparation (5-10 mg) Calibrate->Prepare_Sample Ensures Accuracy Setup_Method Set TGA Method (10°C/min, N2 atmosphere) Prepare_Sample->Setup_Method Load Sample Run_TGA Run TGA Experiment Setup_Method->Run_TGA Acquire_Data Data Acquisition Run_TGA->Acquire_Data Analyze_Curve Analyze TGA/DTG Curve Acquire_Data->Analyze_Curve Determine_Parameters Determine Tonset, Tpeak, % Mass Loss Analyze_Curve->Determine_Parameters Report Generate Report Determine_Parameters->Report

Caption: Workflow for the thermogravimetric analysis of a pharmaceutical compound.

Part 3: Interpreting the TGA Curve of this compound

The TGA curve of a stable, anhydrous pharmaceutical compound like this compound is expected to show a single, sharp decomposition step. The absence of significant mass loss at temperatures below 100-120°C would suggest the absence of residual water or volatile solvents.

Hypothetical TGA Data Summary:

ParameterValueInterpretation
Initial Mass 7.850 mgStarting mass of the sample.
Mass Loss (up to 150°C) < 0.5%Indicates a dry, solvent-free sample.
Onset of Decomposition (Tonset) ~200 °CThe temperature at which the compound begins to thermally decompose.
Peak Decomposition Temp (Tpeak) ~250 °CThe temperature of the maximum rate of decomposition.
Final Residue at 600°C < 1.0%Suggests complete decomposition with minimal char formation.

Logical Relationship in TGA Data Interpretation:

TGA_Interpretation cluster_data TGA Curve Features cluster_implications Pharmaceutical Implications Mass_Loss_Low_T Mass Loss at T < 150°C Purity Purity (Absence of Volatiles) Mass_Loss_Low_T->Purity indicates Single_Step_Decomposition Single, Sharp Decomposition Step Stability Thermal Stability Single_Step_Decomposition->Stability suggests Tonset Onset Temperature (Tonset) Tonset->Stability defines upper limit of Storage Storage Conditions Tonset->Storage informs Formulation Formulation Strategy Tonset->Formulation constrains Final_Residue Final Residue (%) Final_Residue->Stability relates to decomposition pathway

Caption: Logical flow from TGA data to pharmaceutical development decisions.

Part 4: Significance of TGA in the Broader Context of Pharmaceutical Stability Testing

The thermal stability data obtained from TGA is a cornerstone of the overall stability assessment of a drug substance, as mandated by regulatory bodies. The International Council for Harmonisation (ICH) provides guidelines for stability testing, which include long-term, intermediate, and accelerated studies under defined temperature and humidity conditions.[2][3][8][9][10]

The onset of decomposition determined by TGA provides a critical data point for designing these stability studies. For instance, a compound with a Tonset of 200°C is expected to be stable under the accelerated stability testing conditions of 40°C / 75% RH.[8][9] However, TGA data should be considered in conjunction with other analytical techniques, such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC), to gain a complete picture of the compound's stability profile.[11] DSC can reveal information about melting point, purity, and polymorphism, while HPLC can detect the formation of degradation products that may not result in a mass loss.

Implications for Drug Development:

  • Storage and Handling: A high thermal stability, as indicated by a high Tonset, suggests that this compound can be stored at ambient temperatures without significant degradation.

  • Formulation Development: The thermal stability data informs the selection of excipients and manufacturing processes. For example, processes involving high temperatures, such as spray drying or melt extrusion, may be viable if the Tonset is sufficiently high.

  • Regulatory Submissions: TGA data forms an integral part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission, providing evidence of the drug substance's stability.

Conclusion

Thermogravimetric analysis is a powerful and essential technique in the pharmaceutical development of new chemical entities like this compound. A well-designed TGA study, conducted with scientific rigor, provides invaluable information on the thermal stability and purity of the compound. This data, when integrated with other analytical findings and interpreted within the framework of regulatory guidelines, plays a crucial role in ensuring the development of a safe, stable, and effective drug product.

References

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An In-depth Technical Guide to the Stability and Degradation of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of N-(2-Dimethylaminoethyl)-N-methylformamide, a compound of interest in pharmaceutical research and development. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from analogous structures, including tertiary amines and formamides, to postulate its stability profile. A detailed framework for conducting forced degradation studies in line with regulatory expectations is presented, offering a practical roadmap for researchers to elucidate the intrinsic stability of this compound. This includes proposed stress conditions, methodologies for developing a stability-indicating analytical method, and a discussion of potential degradation products. The aim is to equip researchers with the foundational knowledge and experimental strategies required to thoroughly characterize the stability of this compound.

Introduction

This compound, with the CAS number 105669-53-2, is an organic molecule featuring both a tertiary amine and a formamide functional group.[1][2][3] Its utility in various chemical syntheses, including as a precursor for pharmacologically active agents, necessitates a thorough understanding of its chemical stability.[4] The stability of a chemical entity is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[5] Degradation of the molecule can lead to loss of potency and the formation of potentially toxic impurities.

This guide will delve into the theoretical stability of this compound by examining the known degradation pathways of its constituent functional groups. Furthermore, it will provide a detailed, field-proven protocol for a comprehensive forced degradation study, a critical step in the development of a stability-indicating analytical method as mandated by regulatory bodies like the ICH.[6][7][8]

Chemical Profile of this compound

A foundational understanding of the molecule's structure is paramount to predicting its stability.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms N-Formyl-N,N',N'-trimethylethylenediamine[2]
CAS Number 105669-53-2[1][2][3]
Molecular Formula C6H14N2O[1][3]
Molecular Weight 130.19 g/mol [1][3]
Boiling Point 218-219 °C[1][2]
Density 0.936 g/mL at 25 °C[1][2]

The presence of a tertiary amine and a formamide moiety suggests potential susceptibility to specific degradation pathways, which will be explored in the following sections.

Postulated Degradation Pathways

Based on the chemical functionalities of this compound, the following degradation pathways are plausible under relevant stress conditions.

Hydrolytic Degradation

The formamide group is the primary site for hydrolysis. Amide hydrolysis can be catalyzed by both acidic and basic conditions, typically yielding a carboxylic acid and an amine.[9][10]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-N bond, forming formic acid and N,N,N'-trimethylethylenediamine.

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon would initiate the cleavage of the amide bond, also yielding formate and N,N,N'-trimethylethylenediamine.

Formamides are generally more susceptible to hydrolysis than other amides.[11] The rate of hydrolysis is expected to be dependent on pH and temperature.[9]

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

The tertiary amine is a likely site for oxidative degradation. Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides, or dealkylation products.[5][12]

  • N-Oxidation: The nitrogen of the dimethylamino group can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for tertiary amines and can also occur under chemical oxidation conditions.

  • Dealkylation: Oxidative cleavage of the C-N bonds can lead to the removal of methyl groups, potentially forming N-(2-aminoethyl)-N-methylformamide and formaldehyde.

Oxidative degradation can be initiated by various oxidizing agents, including hydrogen peroxide, metal ions, and atmospheric oxygen.[13]

Caption: Potential oxidative degradation pathways for the tertiary amine moiety.

Thermal Degradation

While the Safety Data Sheet suggests stability under normal conditions, elevated temperatures can induce degradation.[13] The boiling point of 218-219 °C indicates a relatively low volatility.[1][2] Thermal degradation of aliphatic amines can be complex, potentially involving dealkylation and the formation of a variety of smaller amine and hydrocarbon fragments.[1] The formamide moiety may also undergo thermal decomposition.

Photolytic Degradation

The susceptibility of this compound to photodegradation will depend on its ability to absorb UV or visible light. Without a significant chromophore, direct photodegradation may be limited. However, in the presence of photosensitizers, indirect degradation could occur. Photolytic degradation of amines can proceed through radical mechanisms, leading to a complex mixture of degradation products.[14][15]

A Practical Guide to Forced Degradation Studies

To definitively determine the degradation pathways and develop a stability-indicating method, a forced degradation study is essential.[5] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[8]

Experimental Protocol

The following protocol outlines a systematic approach to the forced degradation of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H2O2), 30%, analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Buffer salts (e.g., phosphate, acetate), HPLC grade

4.1.2. Stress Conditions

The following table outlines the recommended stress conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.

Stress ConditionProposed ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24, 48, 72 hoursTo induce acid-catalyzed hydrolysis of the formamide.[7]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24, 48, 72 hoursTo induce base-catalyzed hydrolysis of the formamide.[7]
Oxidation 3% H2O2 at room temperature for 24, 48, 72 hoursTo promote oxidation of the tertiary amine.[16]
Thermal 80 °C (dry heat) for 24, 48, 72 hoursTo assess thermal stability below the boiling point.
Photolytic Solid and solution state exposure to UV and visible light (ICH Q1B)To evaluate sensitivity to light.[17][18]

4.1.3. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix an aliquot of the stock solution with the respective stressor solution in a suitable container.

  • For thermal and photolytic studies, the compound can be stressed in both solid and solution states.

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[19][20]

4.2.1. Chromatographic System

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is likely necessary to resolve the parent compound from its more polar or non-polar degradants.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have some absorbance (e.g., 210-230 nm). If the degradants lack a chromophore, other detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) should be considered.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

  • Flow Rate: Typically 1.0 mL/min.

4.2.2. Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks in the forced degradation samples.

Caption: Workflow for forced degradation and stability-indicating method development.

Identification of Potential Degradation Products

The following table summarizes the potential degradation products based on the postulated pathways. The exact identification of these products would require techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Degradation PathwayPotential Degradation Products
Hydrolysis Formic acid, N,N,N'-trimethylethylenediamine
Oxidation N-(2-(Dimethylamino-N-oxide)ethyl)-N-methylformamide, N-(2-aminoethyl)-N-methylformamide, Formaldehyde
Thermal Smaller amine fragments, dealkylated products
Photolytic A complex mixture of radical-induced degradation products

Conclusion

While direct stability data for this compound is not extensively available in the public domain, a scientifically sound stability assessment can be initiated by understanding the inherent reactivity of its functional groups. This guide provides a theoretical framework for its potential degradation pathways and, more importantly, a detailed, actionable protocol for conducting forced degradation studies. By following the proposed experimental design and developing a robust stability-indicating analytical method, researchers can generate the necessary data to ensure the quality, safety, and efficacy of this compound in its intended applications. The principles and methodologies outlined herein are grounded in established regulatory guidelines and scientific best practices, providing a solid foundation for the stability characterization of this compound and other novel chemical entities.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
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Discovery and history of N-Formyl-N,N',N'-trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Formyl-N,N',N'-trimethylethylenediamine

Abstract

This technical guide provides a comprehensive overview of N-Formyl-N,N',N'-trimethylethylenediamine (also known as N-(2-(dimethylamino)ethyl)-N-methylformamide), a substituted diamine with potential applications in organic synthesis and materials science. Due to a lack of a formal discovery narrative in readily available literature, this guide focuses on the synthesis of its core precursor, N,N,N'-trimethylethylenediamine, established methods for N-formylation, and the known properties of the title compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of this molecule's chemistry and potential utility.

Part 1: The N,N,N'-Trimethylethylenediamine Core Structure

The backbone of the title compound is N,N,N'-trimethylethylenediamine, an unsymmetrical diamine. Understanding its synthesis and properties is crucial for the preparation of its formylated derivative.

Synthesis of N,N,N'-Trimethylethylenediamine

A prevalent and industrially mature method for synthesizing N,N,N'-trimethylethylenediamine involves the reaction of substituted chloroethane hydrochlorides with methylamines.[1] A green and environmentally conscious adaptation of this method is also reported, aiming for zero discharge of waste.[1]

A common synthetic route is the reaction of N,N-dimethylaminoethyl chloride hydrochloride with an aqueous solution of methylamine.[1] Alternatively, 2-chloro-N-methylethylamine hydrochloride can be reacted with dimethylamine.[1]

Experimental Protocol: Synthesis of N,N,N'-Trimethylethylenediamine

The following protocol is a representative procedure based on established methods:[1]

  • Reaction Setup: In a reaction vessel, an aqueous solution of methylamine is charged.

  • Addition of Reagent: An aqueous solution of N,N-dimethylamino chloroethane hydrochloride is added dropwise to the methylamine solution. The reaction is typically carried out at a controlled temperature to manage the exothermicity.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

  • Work-up: Upon completion, an inorganic base (e.g., sodium hydroxide solution) is added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine.

  • Extraction and Purification: The resulting organic phase, containing N,N,N'-trimethylethylenediamine, is separated from the aqueous phase. The organic layer is then subjected to rectification (distillation) to yield the purified product.

Logical Workflow for the Synthesis of N,N,N'-Trimethylethylenediamine

cluster_synthesis Synthesis of N,N,N'-Trimethylethylenediamine start Start Materials: Aqueous Methylamine & N,N-Dimethylamino Chloroethane HCl reaction Nucleophilic Substitution Reaction start->reaction Dropwise Addition neutralization Neutralization with Inorganic Base (e.g., NaOH) reaction->neutralization Reaction Completion extraction Phase Separation: Organic and Aqueous Layers neutralization->extraction purification Rectification (Distillation) of Organic Phase extraction->purification product Final Product: N,N,N'-Trimethylethylenediamine purification->product

Caption: Synthesis of N,N,N'-Trimethylethylenediamine.

Physicochemical Properties of N,N,N'-Trimethylethylenediamine

N,N,N'-trimethylethylenediamine is a colorless to pale yellow liquid with a characteristic amine odor.[2] It is highly soluble in water and many organic solvents.[2]

PropertyValueReference
CAS Number 142-25-6[2][3]
Molecular Formula C₅H₁₄N₂[3]
Molecular Weight 102.18 g/mol [3]
Boiling Point 116-118 °C[4]
Density 0.786 g/mL at 25 °C[4]
Refractive Index n20/D 1.419[4]

Part 2: The N-Formylation of Amines: A Key Transformation

N-formylation is a fundamental reaction in organic chemistry used to introduce a formyl group (-CHO) onto a nitrogen atom. Formamides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5]

A variety of methods exist for the N-formylation of amines, including the use of:

  • Formic acid: This is a common and straightforward method, often requiring dehydration.[6]

  • Carbon dioxide and a reducing agent: This approach utilizes CO₂ as a C1 source, aligning with green chemistry principles.[7]

  • Other formylating agents: Reagents like chloral, acetic formic anhydride, and activated formic esters are also employed.[6]

For the selective formylation of the secondary amine in N,N,N'-trimethylethylenediamine in the presence of the tertiary amine, reaction conditions would need to be carefully controlled. Generally, tertiary amines are not susceptible to formylation under standard conditions.

Part 3: N-Formyl-N,N',N'-trimethylethylenediamine: A Technical Profile

Proposed Synthesis of N-Formyl-N,N',N'-trimethylethylenediamine

While a specific published protocol for the synthesis of N-Formyl-N,N',N'-trimethylethylenediamine was not found during the literature search, a plausible and effective method would be the direct formylation of N,N,N'-trimethylethylenediamine using methyl formate, a common and efficient formylating agent.[1]

Experimental Protocol: N-Formylation of N,N,N'-Trimethylethylenediamine

The following is a representative protocol for the N-formylation of a secondary amine with methyl formate:

  • Reaction Setup: N,N,N'-trimethylethylenediamine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or toluene) in a reaction flask equipped with a reflux condenser.

  • Addition of Formylating Agent: Methyl formate is added to the solution. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by GC or TLC to track the conversion of the starting material to the desired formamide.

  • Work-up and Purification: After the reaction is complete, the solvent and any excess methyl formate are removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure N-Formyl-N,N',N'-trimethylethylenediamine.

Logical Workflow for the N-Formylation of N,N,N'-Trimethylethylenediamine

cluster_formylation N-Formylation of N,N,N'-Trimethylethylenediamine start Start Materials: N,N,N'-Trimethylethylenediamine & Methyl Formate reaction N-Formylation Reaction (Reflux) start->reaction Heating workup Removal of Solvent and Excess Reagent reaction->workup Reaction Completion purification Purification: Vacuum Distillation or Column Chromatography workup->purification product Final Product: N-Formyl-N,N',N'-trimethylethylenediamine purification->product

Caption: N-Formylation of N,N,N'-Trimethylethylenediamine.

Physicochemical Properties of N-Formyl-N,N',N'-trimethylethylenediamine

The following properties have been reported for N-Formyl-N,N',N'-trimethylethylenediamine:[8]

PropertyValueReference
CAS Number 105669-53-2[8]
Molecular Formula C₆H₁₄N₂O[8]
Molecular Weight 130.19 g/mol [8]
Form Solid[8]
Boiling Point 218-219 °C[8]
Density 0.936 g/mL at 25 °C[8]
Refractive Index n20/D 1.4570[8]
Predicted Spectroscopic Data

While experimental spectra for N-Formyl-N,N',N'-trimethylethylenediamine are not widely published, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show singlets for the N-methyl and N,N-dimethyl groups, and triplets for the ethylenediamine bridge protons. The formyl proton would appear as a singlet at a downfield chemical shift (typically >8 ppm). Due to restricted rotation around the amide C-N bond, some signals may appear as two sets of peaks, corresponding to cis and trans rotamers.

  • ¹³C NMR: The spectrum would feature signals for the methyl carbons, the ethylenediamine carbons, and a characteristic downfield signal for the carbonyl carbon of the formyl group (typically >160 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the amide group would be expected in the region of 1650-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (130.19 g/mol ). Fragmentation patterns would likely involve cleavage of the C-C and C-N bonds of the ethylenediamine backbone.

Potential Applications

While specific applications for N-Formyl-N,N',N'-trimethylethylenediamine are not extensively documented, its structure suggests potential utility in several areas:

  • Organic Synthesis: As a functionalized diamine, it could serve as a building block for the synthesis of more complex molecules, including ligands for catalysis and pharmaceutical intermediates. The formyl group can act as a protecting group for the secondary amine or be a precursor for other functional groups.

  • Coordination Chemistry: The presence of two nitrogen atoms with different steric and electronic environments makes it a candidate for the synthesis of novel ligands for metal complexes.

  • Materials Science: Polyamides and other polymers could potentially be synthesized using this monomer, leading to materials with unique properties.

Conclusion

N-Formyl-N,N',N'-trimethylethylenediamine is an accessible yet under-explored molecule. This guide provides a foundational understanding of its synthesis, based on the established chemistry of its precursor and common N-formylation techniques, along with its known physicochemical properties. It is hoped that this compilation of information will spur further research into the applications of this and related compounds in various fields of chemistry.

References

  • N,N,N'-Trimethylethylenediamine | 142-25-6. ChemicalBook. Accessed January 4, 2026.
  • CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
  • N,N,N′-Trimethylethylenediamine 97 142-25-6. Sigma-Aldrich. Accessed January 4, 2026.
  • Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry (RSC Publishing). Accessed January 4, 2026.
  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry (RSC Publishing). Accessed January 4, 2026.
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Accessed January 4, 2026.
  • Formylation of Amines. PMC - NIH. Accessed January 4, 2026.
  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. RSC Publishing. Accessed January 4, 2026.
  • CAS 142-25-6: N,N,N′-Trimethylethylenediamine | CymitQuimica. Accessed January 4, 2026.
  • N,N,N′-Trimethylethylenediamine, CAS 142-25-6 | SCBT. Accessed January 4, 2026.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. Accessed January 4, 2026.
  • Preparation of N-methylformamide. [www.rhodium.ws]. Accessed January 4, 2026.
  • N,N,N′-Trimethylethylenediamine | 142-25-6, N,N,N - Echemi. Accessed January 4, 2026.
  • Synthesis of N-methylformamide. PrepChem.com. Accessed January 4, 2026.
  • N-(2-Dimethylaminoethyl)-N-methylformamide 97 105669-53-2. Sigma-Aldrich. Accessed January 4, 2026.

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Theoretical studies of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Characterization of N-(2-Dimethylaminoethyl)-N-methylformamide

Abstract

This compound is a tertiary amine and a disubstituted formamide, possessing structural motifs that suggest potential utility as a specialized solvent, a ligand in coordination chemistry, or a synthetic building block. Despite its interesting structure, a survey of the scientific literature reveals a notable absence of dedicated theoretical or experimental studies. This guide, therefore, serves as a comprehensive roadmap for the full-scale characterization of this molecule. By leveraging well-established methodologies applied to its simpler structural analogs, N-methylformamide (NMF) and N,N-dimethylformamide (DMF), we present a series of proposed theoretical and experimental protocols. This document is intended for researchers, chemists, and drug development professionals, providing a rigorous framework for investigating the molecule's conformational landscape, electronic properties, spectroscopic signatures, and synthetic accessibility.

Introduction and Physicochemical Profile

This compound, with the linear formula (CH₃)₂NCH₂CH₂N(CH₃)CHO, combines the features of a flexible diamine chain with a formamide group. The formamide moiety is of fundamental importance in chemistry and biology, forming the basis of the peptide bond. The rotational barrier around the amide C-N bond often leads to the existence of distinct cis and trans conformers, a phenomenon extensively studied in molecules like N-methylformamide.[1][2][3][4] The presence of a second tertiary amine site introduces additional complexity and potential for interesting coordination chemistry and biological interactions.

This guide outlines a systematic approach to bridge the knowledge gap for this specific molecule, proposing a suite of computational and spectroscopic investigations grounded in established scientific principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105669-53-2Sigma-Aldrich
Molecular Formula C₆H₁₄N₂OPubChem
Molecular Weight 130.19 g/mol PubChem
Boiling Point 218-219 °CSigma-Aldrich
Density 0.936 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.4570Sigma-Aldrich

Proposed Theoretical and Computational Analysis

The core of understanding this compound lies in defining its conformational preferences and electronic structure. We propose a computational study using Density Functional Theory (DFT), a robust method for investigating amide systems.[1][2]

Conformational Isomerism: A DFT-Based Investigation

Like NMF, the target molecule is expected to exhibit rotational isomerism around the N-CHO bond. The relative orientation of the formyl proton and the N-methyl group can exist in a cis or trans state. The steric bulk and electronic influence of the dimethylaminoethyl substituent will likely impact the energetic landscape and rotational barrier compared to simpler amides.[3]

  • Molecular Construction: Build the initial 3D structures for both the cis and trans isomers of this compound using a molecular editor (e.g., GaussView).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian).

  • Calculation Setup: Specify the following keywords in the route section: #p opt freq b3lyp/6-311+g(d,p).

    • opt: Requests a geometry optimization to find the lowest energy structure.

    • freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties and predicted IR spectra.[5][6]

    • b3lyp/6-311+g(d,p): Specifies the B3LYP functional and a triple-zeta basis set with diffuse and polarization functions, which provides a good balance of accuracy and computational cost for this type of molecule.[2][7]

  • Execution: Submit the calculation. The process is iterative and complete upon convergence.[8]

  • Analysis: Extract the final electronic energies, Gibbs free energies, and predicted vibrational frequencies from the output file. The relative stability of the conformers can be determined by comparing their Gibbs free energies.

Electronic Structure and Reactivity

Understanding the distribution of electrons is key to predicting the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

  • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO-LUMO gap indicates the molecule's kinetic stability and chemical reactivity.

  • Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution. It will highlight the electronegative regions (likely around the formyl oxygen) and electropositive regions, indicating sites for electrophilic and nucleophilic attack, respectively.

  • Mulliken Population Analysis: This analysis provides partial atomic charges, quantifying the electron distribution and identifying the most reactive atoms.

G cluster_workflow Computational Chemistry Workflow cluster_outputs Key Theoretical Outputs A 1. Construct cis/trans Isomers B 2. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Analyze Output C->D E Relative Stabilities (ΔG) of Conformers D->E F Predicted IR & Raman Spectra D->F G Electronic Properties (HOMO, LUMO, ESP) D->G H Predicted NMR Shieldings D->H

Caption: Proposed computational workflow for theoretical analysis.

Proposed Spectroscopic Characterization

The theoretical calculations provide a powerful framework for interpreting experimental spectra. Based on the molecule's structure and data from analogous compounds, we can predict the key features of its NMR, IR, and Mass spectra.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Signatures for this compound

TechniqueFeaturePredicted Value / ObservationRationale
¹H NMR Formyl H (-CHO)~8.0-8.2 ppm (singlet)The formyl proton is highly deshielded.
N-Methyl H (-N(CH₃)CHO)~2.9-3.1 ppm (singlet)Attached to the amide nitrogen. May show two distinct signals for cis/trans isomers.[9]
Methylene H (-CH₂N(CH₃)CHO)~3.4-3.6 ppm (triplet)Adjacent to the electron-withdrawing formamide group.
Methylene H (-NCH₂CH₂N-)~2.5-2.7 ppm (triplet)Adjacent to the dimethylamine group.
N,N-Dimethyl H (-N(CH₃)₂)~2.2-2.4 ppm (singlet)Typical chemical shift for a dimethylamino group.
¹³C NMR Carbonyl C (-CHO)~163-167 ppmCharacteristic for a formamide carbonyl carbon.
N-Methyl C (-N(CH₃)CHO)~30-35 ppmAmide N-methyl carbon.
N,N-Dimethyl C (-N(CH₃)₂)~45-50 ppmAmine N,N-dimethyl carbons.
Methylene C's (-CH₂CH₂-)~50-60 ppmMethylene carbons in the ethylenediamine backbone.
IR Spec. C=O Stretch (Amide I)~1650-1680 cm⁻¹Strong absorption, typical for tertiary amides, independent of H-bonding.[10][11]
C-N Stretch~1250-1350 cm⁻¹Stretching of the amide and amine C-N bonds.
Mass Spec. Molecular Ion (M⁺)m/z = 130Corresponds to the molecular weight.
Major Fragmentm/z = 58α-cleavage is common in amines, leading to the stable [CH₂=N(CH₃)₂]⁺ ion.[12]
Other Fragmentm/z = 72Cleavage of the C-C bond, leading to the [CH₂=N(CH₃)CHO]⁺ ion.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would involve the direct N-formylation of the commercially available secondary amine, N,N,N'-trimethylethylenediamine. Several methods are available for the formylation of secondary amines.[13][14][15][16] A practical and high-yielding approach utilizes formic acid in azeotroping solvent.[15]

Caption: Proposed synthesis via N-formylation.

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N,N,N'-trimethylethylenediamine (1.0 equiv.) and toluene.

  • Reagent Addition: Add aqueous formic acid (85%, 1.2 equiv.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-9 hours).

  • Workup: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure. The resulting crude product is often of high purity.

  • Purification (if necessary): If impurities are present, the product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Applications

Based on its bifunctional nature, this compound could find applications in several areas:

  • Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand for various metal centers, potentially forming stable chelate complexes for catalysis or material science.

  • Specialized Solvent: As a high-boiling point, polar, aprotic solvent, it could be useful in specific organic reactions or electrochemical applications, similar to DMF.

  • Pharmaceutical Intermediate: The diamine and amide functionalities are common in biologically active molecules, making it a potential scaffold or intermediate in drug discovery.

Conclusion

While this compound remains an under-explored molecule, its structural features suggest a rich area for chemical investigation. This guide provides a comprehensive, actionable framework for its theoretical and experimental characterization. By employing standard computational chemistry techniques, modern spectroscopic methods, and established synthetic protocols, researchers can fully elucidate the properties of this compound, paving the way for its potential application in science and industry.

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An In-Depth Technical Guide to the Material Safety of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Chemical Safety

In the landscape of innovative research and drug development, the introduction of novel chemical entities is a constant. N-(2-Dimethylaminoethyl)-N-methylformamide (CAS No. 105669-53-2) is one such compound, presenting as a versatile building block and reagent.[1][2] Its utility, however, must be paired with a comprehensive and nuanced understanding of its safety profile. This guide moves beyond a mere recitation of Material Safety Data Sheet (MSDS) sections. It is designed to provide a deeper, more integrated understanding of the potential hazards of this compound, grounded in the principles of chemical reactivity, metabolic pathways of analogous compounds, and best practices in laboratory safety. As scientists, our primary directive is to innovate safely. This document serves as a critical tool in upholding that principle, empowering you to work with this compound confidently and responsibly.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior in the laboratory environment, from storage and handling to potential exposure routes.

PropertyValueSource
CAS Number 105669-53-2[1][2]
Molecular Formula C6H14N2O[1]
Molecular Weight 130.19 g/mol [1]
Appearance Solid
Boiling Point 218-219 °C
Density 0.936 g/mL at 25 °C
Flash Point 70 °C (158 °F) - closed cup
Solubility Assumed to be water-soluble based on the miscibility of related formamides.[3][4]N/A

Section 2: Hazard Identification and Toxicological Profile

The hazard classification for this compound is based on available data and indicates significant potential for irritation. A deeper toxicological assessment necessitates an examination of structurally similar and metabolically related compounds, such as N,N-dimethylformamide (DMF), to infer potential risks.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Sigma-Aldrich

Mechanistic Insights from Analogous Compounds

While specific toxicological studies on this compound are limited, the well-documented toxicity of formamides, particularly DMF, provides a crucial framework for understanding its potential hazards. The liver is a primary target organ for formamide toxicity, a consequence of its metabolic activation.[5]

The metabolism of DMF is understood to proceed via cytochrome P450 enzymes, leading to the formation of reactive intermediates.[6] These metabolites can cause cellular damage, leading to hepatotoxicity. Given the structural similarities, it is prudent to assume that this compound could undergo similar metabolic activation, posing a risk to hepatic function with significant or prolonged exposure.

Furthermore, formamides as a class are recognized as potential reproductive toxins.[7][8] Therefore, this compound should be handled as a suspected reproductive hazard.

Section 3: A Risk-Based Approach to Safe Handling and Engineering Controls

A proactive safety culture is built on the principle of minimizing exposure. For this compound, this involves a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of any vapors or aerosols. A readily accessible emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[7][9]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum)Provides a barrier against skin contact. Always check glove manufacturer's compatibility data.
Body Protection Lab coat, long pants, and closed-toe shoesPrevents incidental skin contact.
Storage and Chemical Incompatibility

Proper storage is crucial to prevent degradation and hazardous reactions. This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7]

It is incompatible with strong oxidizing agents, acids, and bases.[7][10] Contact with these substances can lead to vigorous reactions and the release of toxic fumes.

Section 4: Experimental Workflow and Logical Relationships

To ensure a self-validating system of safety, every experimental protocol involving this compound should begin with a thorough risk assessment. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow A Start: Proposed Experiment with This compound B Review MSDS and this Guide A->B C Identify Potential Hazards: - Skin/Eye/Respiratory Irritation - Potential Hepatotoxicity - Potential Reproductive Toxin B->C D Assess Exposure Potential: - Quantity Used - Duration of Use - Physical Form (Solid/Solution) C->D E Define Control Measures D->E F Engineering Controls: - Fume Hood - Eyewash/Shower Access E->F G Personal Protective Equipment: - Goggles - Nitrile Gloves - Lab Coat E->G H Administrative Controls: - SOP in Place - Training Completed - Work During Lab Hours E->H I Are Controls Sufficient to Mitigate Risk? F->I G->I H->I J Proceed with Experiment I->J Yes K Re-evaluate Protocol or Consult EHS I->K No

Caption: Risk Assessment Workflow for this compound.

Section 5: Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response

For small spills within a chemical fume hood, trained personnel may clean it up using an inert absorbent material. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

The following diagram provides a decision tree for responding to a spill.

SpillResponse A Spill of this compound Occurs B Is the spill contained within a fume hood? A->B C Is the spill small (<100 mL) and are you trained to clean it up? B->C Yes H Evacuate the immediate area B->H No D Don appropriate PPE (goggles, gloves, lab coat) C->D Yes C->H No E Absorb spill with inert material (e.g., vermiculite, sand) D->E F Collect waste in a sealed container for hazardous disposal E->F G Decontaminate the area F->G I Alert others and notify your supervisor and EHS H->I J Secure the area and wait for emergency response I->J

Caption: Spill Response Decision Tree.

Section 6: Waste Disposal

Waste this compound and any materials contaminated with it must be disposed of as hazardous waste.[11][12][13]

  • Liquid Waste: Collect in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[11][13]

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste container.[11]

Never dispose of this compound down the drain or in the regular trash.[14] Adhere strictly to the hazardous waste disposal guidelines set by your institution's EHS department.[12]

Section 7: Conclusion

This compound is a valuable compound for chemical research and development. Its safe and effective use hinges on a proactive and informed approach to safety. By understanding its physical properties, recognizing the potential hazards through the lens of analogous compounds, and rigorously implementing appropriate control measures, researchers can confidently and responsibly unlock its potential for scientific advancement. This guide serves as a foundational document to be integrated into your laboratory's specific Standard Operating Procedures (SOPs) and training programs.

References

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Navigating the Nuances of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS 105669-53-2): A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the essential precautions for the safe handling and storage of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS 105669-53-2), a versatile intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, the following protocols are grounded in established safety principles and practical laboratory experience to ensure both personal safety and the integrity of the compound.

Compound Identification and Hazard Profile

This compound is a colorless to pale yellow liquid.[1] A thorough understanding of its physicochemical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105669-53-2[1][][3][4]
Molecular Formula C₆H₁₄N₂O[1][3][4]
Molecular Weight 130.19 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 218-219 °C[4]
Density 0.936 g/mL at 25 °C[4]
Flash Point 70 °C (158 °F) - closed cup
Refractive Index n20/D 1.4570[4]

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[5] The causality behind these classifications lies in its chemical nature as an amine and amide derivative, which can interact with biological tissues.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for all operations that may generate vapors or aerosols. The rationale for this is to maintain airborne concentrations below any potential occupational exposure limits and to prevent inhalation. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Chemical-resistant gloves are required. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles and a face shield are necessary.[5]

  • Skin and Body Protection: A lab coat is mandatory to protect against incidental skin contact. For larger-scale operations or situations with a significant splash risk, a chemical-resistant apron or suit should be worn.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines level of protection Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Don Gloves Don_Coat->Don_Gloves Don_Eyewear 3. Don Eye/Face Protection Don_Gloves->Don_Eyewear Don_Respirator 4. Don Respirator (if required) Don_Eyewear->Don_Respirator Work_Complete Work Complete Don_Respirator->Work_Complete Doff_Gloves 1. Doff Gloves Doff_Eyewear 2. Doff Eye/Face Protection Doff_Gloves->Doff_Eyewear Doff_Coat 3. Doff Lab Coat Doff_Eyewear->Doff_Coat Doff_Respirator 4. Doff Respirator (if required) Doff_Coat->Doff_Respirator Wash_Hands 5. Wash Hands Thoroughly Doff_Respirator->Wash_Hands Work_Complete->Doff_Gloves

Figure 1: PPE Donning and Doffing Workflow

Handling Procedures: A Step-by-Step Protocol

Adherence to a standardized handling protocol is paramount to minimizing risk.

  • Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is selected and worn. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

  • Dispensing: When transferring the liquid, use a pipette or a graduated cylinder to avoid spills. Pouring directly from the storage container should be avoided. If pouring is necessary, do so slowly and carefully to prevent splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[6]

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Dispose of all contaminated waste in a properly labeled hazardous waste container.

Storage Requirements: Ensuring Stability and Safety

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent the escape of vapors and to protect the compound from atmospheric moisture.[5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature is often between 2-8°C.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

Storage_Decision_Tree Start Receiving N-(2-Dimethylaminoethyl) -N-methylformamide Check_Container Is container intact and properly labeled? Start->Check_Container Store_Location Designated Storage Location Check_Container->Store_Location Yes Quarantine Quarantine and report to safety officer Check_Container->Quarantine No Check_Conditions Is storage area cool, dry, and well-ventilated? Store_Location->Check_Conditions Check_Incompatibles Are incompatible materials (e.g., strong oxidizers) absent? Check_Conditions->Check_Incompatibles Yes Correct_Conditions Relocate to a suitable storage area Check_Conditions->Correct_Conditions No Final_Storage Store container tightly sealed Check_Incompatibles->Final_Storage Yes Segregate Segregate from incompatible materials Check_Incompatibles->Segregate No

Figure 2: Storage Protocol Decision Tree

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response

For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.

Conclusion

The safe handling and storage of this compound are predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and standardized procedures, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource, and it is imperative that all users consult the most current Safety Data Sheet (SDS) and receive site-specific training before commencing work.

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Methodological & Application

Application Note: Use of N-(2-Dimethylaminoethyl)-N-methylformamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note:

Following a comprehensive review of scientific literature, chemical supplier databases, and established protocols in peptide chemistry, we have found no documented application of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS: 105669-53-2) in the field of peptide synthesis. Extensive searches for its use as a solvent, reagent, or additive in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis have yielded no relevant results.

The core of our commitment to scientific integrity (E-E-A-T: Expertise, Experience, Authoritativeness, Trustworthiness) necessitates that all application notes and protocols are built upon a foundation of peer-reviewed, verifiable, and field-proven data. As such, we cannot, in good faith, generate a protocol for a chemical that has no established basis for the requested application.

Instead, this document will serve to provide researchers, scientists, and drug development professionals with a detailed guide to the well-established and validated solvents used in peptide synthesis, focusing on the industry-standard N,N-Dimethylformamide (DMF) and its emerging, greener alternatives. This pivot ensures that the information provided is accurate, reliable, and immediately applicable to current laboratory practices.

Guide to Solvent Selection in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Critical Role of Solvents in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and peptidomimetic drug development. The success of SPPS is critically dependent on the choice of solvent, which must fulfill several key functions:

  • Resin Swelling: The solvent must adequately swell the solid support (resin) to ensure that reactive sites are accessible to reagents.

  • Solubilization: It must effectively dissolve protected amino acids and coupling reagents to facilitate the reaction.

  • Reaction Medium: The solvent must provide a suitable environment for both the deprotection of the N-terminal protecting group (typically Fmoc) and the subsequent amide bond formation (coupling).

  • Washing Efficiency: It must efficiently wash away excess reagents and by-products after each step.

For decades, N,N-Dimethylformamide (DMF) has been the solvent of choice in SPPS due to its excellent solvating properties and compatibility with most SPPS resins and reagents.[1][2] However, growing concerns over its reproductive toxicity have led to increased regulatory scrutiny and a push towards identifying safer, "greener" alternatives.[2]

Physicochemical Properties of this compound

While not documented for use in peptide synthesis, understanding the properties of this compound is essential for a comprehensive chemical assessment.

PropertyValueSource
CAS Number 105669-53-2[3][4]
Molecular Formula C₆H₁₄N₂O[3][4]
Molecular Weight 130.19 g/mol [3][4]
Boiling Point 218-219 °C[3][4]
Density 0.936 g/mL at 25 °C[3][4]
Form Solid[3][4]

Its high boiling point and polar nature are characteristic of many polar aprotic solvents used in organic synthesis. However, its efficacy and compatibility with the specific steps of SPPS remain uninvestigated and undocumented in the available scientific literature.

Standard Solvents in Fmoc-Based SPPS

The following sections detail the protocols and considerations for commonly used solvents in Fmoc-based SPPS.

DMF is a polar aprotic solvent that excels at dissolving a wide range of organic compounds, including protected amino acids and coupling reagents.[5] It also provides excellent swelling for polystyrene-based resins, which are commonly used in SPPS.[1]

Workflow for DMF-based SPPS

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: Standard Fmoc-SPPS workflow using DMF.

Protocol 3.1.1: Standard Coupling Cycle using DMF

  • Resin Swelling: Place the resin in a reaction vessel and add sufficient DMF to cover it. Allow to swell for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add an activation base like DIPEA and add the solution to the resin. Agitate for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Causality: The use of excess reagents drives the coupling reaction to completion, which is crucial for the synthesis of long peptides.[6] The repeated DMF washes are critical to remove by-products and unreacted reagents that could interfere with subsequent steps.

NMP is another polar aprotic solvent often used in SPPS. It is more polar than DMF and can sometimes improve coupling yields, especially for difficult sequences.[1] However, it is also more viscous and expensive.[7]

Considerations:

  • Improved Solvation: NMP can be beneficial for aggregating peptide sequences where DMF performance is suboptimal.

  • Fmoc-Amino Acid Stability: Some studies have reported greater decomposition of Fmoc-amino acids over extended periods when dissolved in NMP compared to DMF.[1]

Greener Alternatives to DMF

The search for safer solvents is a major focus in modern peptide synthesis. Several alternatives have been investigated, with varying degrees of success.

Logical Relationship of Solvent Replacement

Green_Solvents cluster_alternatives DMF DMF (Standard) Toxicity Concerns Goal Goal: Greener SPPS DMF->Goal Alternatives Potential Alternatives Goal->Alternatives NBP N-Butylpyrrolidone (NBP) DMSO_EtOAc DMSO / Ethyl Acetate THF_ACN THF / Acetonitrile Other Other Green Solvents (e.g., Cyrene™, GVL)

Caption: The move from DMF to greener alternatives in SPPS.

NBP is a promising, less toxic alternative to NMP and DMF. Studies have shown it can be used successfully in SPPS, though it is more viscous.[3]

Mixtures of solvents are being explored to fine-tune properties like polarity and viscosity. A binary mixture of Dimethyl Sulfoxide (DMSO) and Ethyl Acetate (EtOAc) has shown promise as a greener alternative to DMF.[4]

Protocol 4.2.1: Example Coupling with a Binary Mixture

  • Resin Swelling: Swell the resin in the chosen binary mixture (e.g., 1:1 DMSO/EtOAc).

  • Fmoc Deprotection: Use a solution of 20% piperidine in the same binary mixture.

  • Washing: Wash with the binary mixture.

  • Coupling: Perform the coupling step using the binary mixture as the solvent.

  • Washing: Wash with the binary mixture.

Causality: The ratio of the solvents in a binary mixture can be adjusted to optimize resin swelling and reagent solubility for specific peptide sequences, offering a flexible approach to greening the SPPS process.

Safety and Handling

Regardless of the solvent used, proper safety precautions are paramount in a laboratory setting.

SolventKey HazardsRecommended PPE
DMF Reproductive toxicity, flammableGloves, eye protection, lab coat, fume hood
NMP Reproductive toxicity, skin/eye irritantGloves, eye protection, lab coat, fume hood
This compound Skin irritant, serious eye irritant, may cause respiratory irritationDust mask, eye protection, gloves

This safety information for this compound is based on available Safety Data Sheets (SDS) and not on its application in peptide synthesis.[3][8]

Conclusion

The selection of a solvent is a critical parameter in solid-phase peptide synthesis that directly impacts reaction efficiency, peptide purity, and overall yield. While N,N-Dimethylformamide (DMF) remains the most widely used solvent due to its proven efficacy, significant research is underway to validate safer alternatives like NBP and various binary solvent mixtures.

Our investigation confirms that This compound is not a recognized solvent or reagent within the established methodologies of peptide synthesis. Researchers are strongly advised to rely on validated and published protocols utilizing solvents with well-documented performance and safety profiles, such as those discussed in this guide. Adherence to established methods ensures reproducibility, safety, and the successful synthesis of high-quality peptides for research and development.

References

  • GYT-Peptide. Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
  • PubChem. This compound. [Link]
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
  • ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?[Link]
  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
  • Carl ROTH. N,N-Dimethylformamide (DMF), PEPTIPURE® ≥99,8 %, for peptide synthesis. [Link]
  • eScholarship.org. Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]
  • National Center for Biotechnology Information.
  • Electronic Journal of Biotechnology.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]
  • Carl ROTH. N,N-Dimethylformamide (DMF). [Link]

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The Unsung Hero: N-(2-Dimethylaminoethyl)-N-methylformamide Moiety as a Cornerstone in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors stands as a paramount challenge. While the focus often lies on the core heterocyclic scaffolds that define kinase inhibitor families, the ancillary functionalities play an equally critical role in modulating pharmacokinetic and pharmacodynamic properties. This application note shifts the spotlight to a seemingly unassuming yet pivotal structural motif: the N-(2-Dimethylaminoethyl)-N-methylformamide moiety and its close analogs. Contrary to its potential consideration as a mere solvent, this chemical entity is a powerful pharmacophore and a key building block in the synthesis of targeted therapeutics. This guide will delve into the strategic application of this moiety in the design and synthesis of next-generation kinase inhibitors, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the Dimethylaminoethyl Moiety: A Privileged Pharmacophore

The N,N-dimethylethylenediamine substructure is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence is not coincidental but rather a testament to its advantageous physicochemical properties that address several key challenges in drug design. The tertiary amine group, typically protonated at physiological pH, can significantly enhance the aqueous solubility of a larger, often hydrophobic, drug molecule. This is a critical parameter for oral bioavailability and formulation development.

Furthermore, the flexible ethyl linker allows the dimethylamino group to engage in crucial interactions within the target protein. These can range from forming salt bridges with acidic amino acid residues to participating in hydrogen bonding networks, thereby anchoring the inhibitor in the active site and contributing to its potency and selectivity.[3][4] The presence of this moiety can also influence cell permeability and efflux pump recognition, subtly tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Application Focus: A Building Block for Potent Kinase Inhibitors

The utility of the this compound moiety and its derivatives is prominently showcased in the development of highly selective kinase inhibitors for oncology. Below, we explore two salient examples, detailing the synthesis and the strategic incorporation of this key pharmacophore.

Case Study 1: A Highly Potent Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitor

Cyclin-dependent kinases 4 and 6 are central regulators of the cell cycle, and their inhibition has proven to be a successful therapeutic strategy in certain types of cancer.[5] The discovery of a novel series of 6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives as potent CDK4/6 inhibitors highlights the importance of the dimethylaminoethyl side chain.[5]

Visualizing the Synthetic Strategy:

cluster_0 Synthesis of the Tetrahydronaphthyridine Core cluster_1 Introduction of the Dimethylaminoethyl Moiety cluster_2 Final Assembly 2-methoxy-6-methylpyridine 2-methoxy-6-methylpyridine Pyridinylethylamine_intermediate Pyridinylethylamine_intermediate 2-methoxy-6-methylpyridine->Pyridinylethylamine_intermediate Multistep Synthesis Tetrahydronaphthyridine_core Tetrahydronaphthyridine_core Pyridinylethylamine_intermediate->Tetrahydronaphthyridine_core Pictet-Spengler Reaction Alkylation_step Alkylation_step Tetrahydronaphthyridine_core->Alkylation_step Alkylation with 2-(dimethylamino)ethyl chloride Final_CDK4_6_Inhibitor Potent CDK4/6 Inhibitor Alkylation_step->Final_CDK4_6_Inhibitor Coupling with pyrimidinyl partner cluster_0 Amide Coupling cluster_1 Michael Addition Benzamide_Intermediate 4-(aminomethyl)-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)phenyl)benzamide Acrylamide_Formation Acrylamide_Formation Benzamide_Intermediate->Acrylamide_Formation Acylation Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Acrylamide_Formation N,N-dimethylethylenediamine N,N-dimethylethylenediamine CHMFL_PDGFR_159 CHMFL-PDGFR-159 N,N-dimethylethylenediamine->CHMFL_PDGFR_159 Acrylamide_Formation->CHMFL_PDGFR_159 Conjugate Addition

Sources

Application Notes and Protocol for the Integration of Fmoc-L-4-nitrophenylalanine (CAS 105669-53-2) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy and create novel research tools. Fmoc-L-4-nitrophenylalanine (Fmoc-Phe(4-NO2)-OH), identified by CAS number 105669-53-2, is a key building block for introducing a versatile functional moiety into synthetic peptides. The nitro group on the phenyl ring serves as a unique spectroscopic probe and a quencher in fluorescence resonance energy transfer (FRET) applications. This guide provides a comprehensive framework for the successful application of Fmoc-Phe(4-NO2)-OH in standard Fmoc/tBu solid-phase peptide synthesis (SPPS), detailing the underlying chemistry, a step-by-step experimental protocol, troubleshooting, and key applications.

Introduction: The Role of 4-Nitrophenylalanine in Peptide Chemistry

Fmoc-L-4-nitrophenylalanine is an N-terminally protected derivative of the unnatural amino acid L-4-nitrophenylalanine. Its integration into peptide chains is sought for several strategic reasons. The electron-withdrawing nitro group endows the phenylalanine side chain with distinct physicochemical properties that are not present in its natural counterpart.

These properties are leveraged in two primary areas of research:

  • Infrared (IR) Spectroscopy: The nitro group possesses a strong, characteristic vibrational frequency. When incorporated into a peptide, it acts as a localized IR probe, allowing researchers to monitor subtle changes in the peptide's local environment and secondary structure with high resolution.[1][2]

  • FRET Quenching: The 4-nitrophenylalanine residue is an effective quencher for a variety of fluorophores.[2] When paired with a suitable fluorescent donor, it can be used to design sensitive FRET-based assays for monitoring enzymatic activity (e.g., protease cleavage), protein-protein interactions, or conformational changes in real-time.[1]

This application note outlines the protocol for incorporating this valuable amino acid using the robust and widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[3][4]

Physicochemical Properties of Fmoc-L-4-nitrophenylalanine

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValueReference
CAS Number 95753-55-2[1]
Molecular Formula C₂₄H₂₀N₂O₆[1]
Molecular Weight 432.43 g/mol [1]
Synonyms Fmoc-Phe(4-NO2)-OH, N-Fmoc-4-nitro-L-phenylalanine[1]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common SPPS solvents[5]
Storage 2-8°C, desiccated

Experimental Protocol: Fmoc-SPPS of a 4-Nitrophenylalanine-Containing Peptide

This protocol details a standard manual synthesis cycle for incorporating Fmoc-Phe(4-NO2)-OH. It assumes the use of standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and a suitable solid support.

Workflow Overview

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF/DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Phe(4-NO2)-OH + Activator) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Cycle Repeat Steps 2-5 for Sequence Elongation Wash2->Cycle Cycle->Deprotection Next cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final cycle Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification & Analysis (HPLC/MS) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[3][6]

  • Amino Acids: Fmoc-L-4-nitrophenylalanine (CAS 105669-53-2) and other standard Fmoc-protected amino acids.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[7][8]

  • Coupling Reagents:

    • Activator: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF, DCM.

  • Kaiser Test Kit: For monitoring free primary amines.[4]

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or a simpler mixture like 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[9]

  • Precipitation Solvent: Cold diethyl ether or methyl tert-butyl ether (MTBE).[4]

Step-by-Step Methodology

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling

  • Place the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) into a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and agitate gently for at least 1 hour to allow for complete swelling of the resin beads.

  • Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[5]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.

Step 3: Monitoring Deprotection (Kaiser Test)

  • Take a small sample of resin beads (5-10 beads) and wash them with ethanol.

  • Perform a Kaiser test according to the kit instructions. A deep blue color on the beads indicates the presence of free primary amines, confirming successful Fmoc removal.[5]

Step 4: Coupling of Fmoc-L-4-nitrophenylalanine

  • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-Phe(4-NO2)-OH (3 eq., 0.3 mmol, 129.7 mg) and HCTU (2.9 eq., 0.29 mmol, 120 mg) in a minimal amount of DMF.

  • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation solution. The solution may change color.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. The nitro group does not add significant steric bulk, so standard coupling times are generally sufficient.

  • After coupling, drain the reaction solution.

Step 5: Monitoring Coupling (Kaiser Test)

  • Take another small sample of resin beads.

  • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete.[7]

  • If the test is positive, the coupling is incomplete. The coupling step should be repeated with a fresh solution of activated amino acid.

Step 6: Washing

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products. The resin is now ready for the next cycle of deprotection and coupling.

Step 7: Final Cleavage and Deprotection

  • After the full peptide sequence is assembled, perform a final Fmoc deprotection (Step 2).

  • Wash the peptide-resin extensively with DMF, then DCM, and finally methanol to shrink the beads. Dry the resin under high vacuum for at least 4 hours.[10]

  • Place the dried peptide-resin in a round-bottom flask.

  • Add a freshly prepared, chilled cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per 0.1 mmol of peptide).[9]

  • Stir the mixture at room temperature for 2-3 hours. The nitro group is stable to standard TFA cleavage conditions.

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Step 8: Peptide Precipitation and Purification

  • Concentrate the combined TFA filtrate to a small volume (~1-2 mL) using a rotary evaporator or a stream of nitrogen.

  • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).

Quantitative Data Summary
ParameterRecommended ValueNotes
Synthesis Scale 0.1 mmolCan be scaled as needed.
Fmoc-AA Equivalent 3 - 5 eq.Relative to resin loading.
Coupling Activator (HCTU) 2.9 - 4.9 eq.Use slightly less than the amino acid.
Base (DIPEA) 6 - 10 eq.Double the amino acid equivalent.
Deprotection Time 3 min + 15 minTwo-step process with 20% piperidine/DMF.
Coupling Time 1 - 2 hoursMonitor with Kaiser test for completion.
Cleavage Cocktail Volume 10 mL / 0.1 mmol scaleEnsure complete immersion of the resin.
Cleavage Time 2 - 3 hoursAt room temperature.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling reaction, simply repeat the coupling step. Persistent failure may indicate a problem with the coupling reagents or the presence of a "difficult sequence" that promotes on-resin aggregation.

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, especially adjacent to the growing chain, it can be susceptible to side reactions. Using specialized protecting groups for Asp (e.g., Fmoc-Asp(OMpe)-OH) can mitigate this issue.[11]

  • Purity of Reagents: The success of SPPS is highly dependent on the purity of the solvents and reagents. Use only peptide synthesis grade materials. Contamination in Fmoc-amino acid derivatives, such as free amino acids or acetic acid, can lead to deletion or terminated sequences.[11]

  • Cleavage Scavengers: The choice of scavengers in the cleavage cocktail is critical. Triisopropylsilane (TIS) is effective at scavenging carbocations generated from tBu-based protecting groups. If the peptide contains sensitive residues like Cys(Trt) or Met, a more comprehensive cocktail like Reagent K is recommended to prevent side reactions.[9]

Conclusion

Fmoc-L-4-nitrophenylalanine (CAS 105669-53-2) is a highly valuable building block for synthesizing peptides with unique spectroscopic properties. Its incorporation via standard Fmoc-SPPS protocols is straightforward, as the 4-nitro modification does not introduce significant steric hindrance or instability to common synthesis and cleavage conditions. By following the detailed protocol and considerations outlined in this guide, researchers can reliably produce 4-nitrophenylalanine-containing peptides for advanced applications in biophysical studies, enzyme kinetics, and the development of diagnostic probes.

References

  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • Aapptec Peptides. Fmoc-Phe(4-NO2)-OH [95753-55-2].
  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • Semantic Scholar. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction.
  • BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.
  • National Institutes of Health. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC.
  • Springer. Methods and protocols of modern solid phase peptide synthesis.
  • Royal Society of Chemistry. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.
  • BenchChem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Sigma-Aldrich. Fmoc-Phe(4-NO2)-OH >= 96.0 HPLC 95753-55-2.
  • ProteoGenix. Peptide synthesis form.
  • PrepChem.com. Synthesis of p-nitrophenylalanine.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Rapp Polymere. Fmoc-Pro Wang Resin.
  • YouTube. Peptide Synthesis.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.2.4 Photocleavable Protecting Groups.
  • Merck Millipore. NovaSyn® TG resins for solid phase peptide synthesis.
  • YouTube. Lec11 - Synthesizing Peptides and the Merrifield Synthesis.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis - PMC.
  • Preprints.org. Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K.

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Harnessing the Potential of N,N,N'-Trimethylethylenediamine and its N-Formyl Derivatives in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of N,N,N'-trimethylethylenediamine and the broader implications of its N-formylated derivatives in the landscape of modern medicinal chemistry. While direct literature on "N-Formyl-N,N',N'-trimethylethylenediamine" is sparse, this guide extrapolates from the well-established applications of N,N,N'-trimethylethylenediamine and the significant role of N-formylation as a strategic tool in drug design and development. We will delve into the utility of the parent diamine as a versatile ligand and synthetic building block, and then illuminate the pathways to its N-formylation and the subsequent potential of the resulting amides in pharmaceutical research.

Part 1: The Versatile Scaffolding of N,N,N'-Trimethylethylenediamine

N,N,N'-Trimethylethylenediamine is a functionalized diamine that has carved a niche for itself as a valuable intermediate and ligand in organic synthesis and medicinal chemistry.[1][2] Its unique structure, possessing both a secondary and a tertiary amine, imparts a set of properties that are highly advantageous for the construction of complex molecular architectures.[1]

Key Properties and Reactivity

The presence of two nitrogen atoms with differing steric and electronic environments allows N,N,N'-trimethylethylenediamine to act as a potent bidentate ligand for a variety of metal centers.[3] This chelation effect can stabilize transition metal catalysts, influencing their reactivity and selectivity in a range of chemical transformations crucial for drug synthesis. Furthermore, the nucleophilicity of the secondary amine allows for its incorporation into target molecules as a key structural motif.[1]

PropertyValueReference
Molecular FormulaC5H14N2[4]
Molecular Weight102.18 g/mol [4]
Boiling Point116-118 °C[5]
Density0.786 g/mL at 25 °C[5]
Applications in Medicinal Chemistry

The primary application of N,N,N'-trimethylethylenediamine in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ethylenediamine backbone of N,N,N'-trimethylethylenediamine is a common structural feature in many potent and selective kinase inhibitors. For instance, it is a crucial building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[6]

Beyond kinase inhibitors, N,N,N'-trimethylethylenediamine is also employed in the synthesis of other biologically active molecules, including antihistamines and compounds with antibacterial or antiviral properties.[2] Its ability to serve as a versatile scaffold allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

TMEDA N,N,N'-Trimethylethylenediamine Ligand Bidentate Ligand TMEDA->Ligand Acts as Intermediate Synthetic Intermediate TMEDA->Intermediate Serves as KinaseInhibitors Kinase Inhibitors (e.g., Osimertinib) Intermediate->KinaseInhibitors Antihistamines Antihistamines Intermediate->Antihistamines Antimicrobials Antibacterial/Antiviral Agents Intermediate->Antimicrobials

Caption: Role of N,N,N'-Trimethylethylenediamine in Medicinal Chemistry.

Part 2: The Strategic Role of N-Formylation in Drug Development

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a drug candidate.[7][8] Formamides are important intermediates in various pharmacological syntheses.[9] The N-formyl group can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, which in turn can enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

N-Formylated Compounds as Bioactive Agents and Prodrugs

Several successful drugs on the market contain an N-formyl moiety, highlighting its therapeutic relevance.[10] For example, Formoterol, a long-acting beta-agonist used in the management of asthma and COPD, features a critical N-formyl group.[10] In some instances, N-formylation can convert a bioactive molecule into a prodrug, which is then metabolized in vivo to release the active parent drug.[11] This approach can be used to improve the oral bioavailability or to target the drug to specific tissues.

cluster_0 Drug Candidate Modification cluster_1 Improved Properties Amine Amine-containing Drug NFormyl N-Formylated Derivative Amine->NFormyl N-Formylation Polarity Altered Polarity NFormyl->Polarity HBonding Modified H-Bonding NFormyl->HBonding Metabolism Increased Metabolic Stability NFormyl->Metabolism Bioavailability Enhanced Bioavailability NFormyl->Bioavailability

Caption: Impact of N-Formylation on Drug Properties.

Part 3: Protocols for the N-Formylation of Diamines

The synthesis of N-formylated derivatives of N,N,N'-trimethylethylenediamine can be achieved through various established protocols for the N-formylation of primary and secondary amines. The choice of method often depends on the scale of the reaction, the desired selectivity, and the functional group tolerance of the substrate.

Protocol 1: N-Formylation using Formic Acid

This is a classical and cost-effective method for the N-formylation of amines.[12] The reaction proceeds by the dehydration of the ammonium formate salt intermediate.

Materials:

  • N,N,N'-Trimethylethylenediamine

  • Formic acid (85-98%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add N,N,N'-trimethylethylenediamine (1.0 eq).

  • Add toluene to the flask to create a 0.5 M solution of the amine.

  • Add formic acid (1.1-1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-formylated product.

  • The product can be purified by column chromatography on silica gel if necessary.

Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the formation of the formamide by continuously removing the water generated during the reaction.[12] Toluene is an effective solvent as it forms an azeotrope with water.

Protocol 2: Mild N-Formylation using a Water-Soluble Coupling Additive

For substrates that are sensitive to high temperatures or acidic conditions, a milder protocol employing a coupling agent can be utilized.[7]

Materials:

  • N,N,N'-Trimethylethylenediamine

  • Formic acid

  • (2,2-dimethyl-1,3-dioxolan-4-yl)methyl-2-cyano-2-(hydroxyimino)acetate (a water-soluble Oxyma derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Sodium bicarbonate (NaHCO3)

  • Dimethylformamide (DMF) and Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N,N,N'-trimethylethylenediamine (1.0 eq) in a mixture of DMF and water (e.g., 2:1 v/v).

  • Add the water-soluble Oxyma derivative (1.2 eq) and sodium bicarbonate (2.0 eq) to the solution and stir.

  • Add formic acid (1.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: EDCI acts as a carbodiimide coupling agent, activating the carboxylic acid group of formic acid to facilitate its reaction with the amine under mild conditions.[7] The Oxyma derivative serves as an additive to suppress side reactions and improve the efficiency of the coupling.[7] The use of a water-containing solvent system can be advantageous for the formylation of polar or water-soluble amines.[7]

start Start: N,N,N'-Trimethylethylenediamine protocol1 Protocol 1: Formic Acid & Heat start->protocol1 protocol2 Protocol 2: Mild Coupling start->protocol2 purification Purification (e.g., Chromatography) protocol1->purification protocol2->purification product N-Formyl-N,N',N'-trimethylethylenediamine purification->product analysis Characterization (NMR, MS) product->analysis

Caption: General Workflow for N-Formylation.

Conclusion

While the direct exploration of N-Formyl-N,N',N'-trimethylethylenediamine in medicinal chemistry is an emerging area, the foundational importance of both the N,N,N'-trimethylethylenediamine scaffold and the strategic application of N-formylation is well-established. This guide provides researchers with the fundamental knowledge and practical protocols to explore the synthesis and potential applications of N-formylated diamines. By leveraging the versatile properties of N,N,N'-trimethylethylenediamine and the modulating effects of N-formylation, medicinal chemists can unlock new avenues for the design and development of novel therapeutics.

References

  • Zhishang Bio. (2025, March 21). Comprehensive Introduction to N,N,N′-trimethylethylenediamine (CAS 142-25-6).
  • Al-Amin, M., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Tetrahedron Letters, 54(8), 875-878.
  • Jung, S. H., et al. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society.
  • Various Authors. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 21(22), 5958-5993.
  • ResearchGate. (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media | Request PDF.
  • Zhu, J., et al. (2018). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 8(11), 529.
  • Google Patents. (n.d.). CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
  • Reddy, P. G., & Kumar, S. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(14), 3568-3571.
  • Wikipedia. (n.d.). N-Formylmescaline.
  • Porcheddu, A., et al. (2020). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 25(21), 5033.

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Application Notes and Protocols for N-(2-Dimethylaminoethyl)-N-methylformamide in Formylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Formylating Reagent for Modern Synthesis

N-(2-Dimethylaminoethyl)-N-methylformamide is a substituted formamide that serves as a valuable reagent in formylation reactions, particularly in the synthesis of aldehydes from electron-rich aromatic and heteroaromatic compounds. Its structural similarity to N,N-Dimethylformamide (DMF), a staple in Vilsmeier-Haack reactions, allows it to be a key component in generating Vilsmeier-type reagents. The presence of an additional dimethylaminoethyl group can influence its physical properties, such as boiling point and solubility, and potentially modulate its reactivity in certain synthetic contexts.

These application notes provide a comprehensive guide to the use of this compound as a formylating agent. We will delve into the mechanistic underpinnings of its reactivity, offer detailed protocols for its application, and discuss the practical considerations for its successful implementation in a laboratory setting.

Mechanistic Insight: The Vilsmeier-Haack Pathway

The primary application of this compound in formylation is through the Vilsmeier-Haack reaction.[1] This reaction transforms electron-rich arenes into the corresponding aryl aldehydes. The process is initiated by the activation of the formamide with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic species known as the Vilsmeier reagent.[2]

The reaction can be dissected into two main stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to generate a substituted chloroiminium ion. This is the active electrophile in the reaction.[3]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic or heteroaromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, leading to an iminium ion intermediate.

  • Hydrolysis: The reaction mixture is then subjected to an aqueous workup, which hydrolyzes the iminium ion to yield the final aldehyde product.[2]

The overall transformation is a powerful method for the introduction of a formyl group onto a variety of substrates.

Vilsmeier_Haack_Mechanism Figure 1: Generalized Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Formamide This compound Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) Formamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene (e.g., Indole) Iminium_Intermediate Iminium Ion Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O (Workup)

Caption: Generalized Vilsmeier-Haack Reaction Workflow.

Core Applications: Formylation of Electron-Rich Heterocycles

A prime application for this reagent is the C-3 formylation of indoles, a critical transformation in the synthesis of many biologically active compounds.[4] Indole-3-carboxaldehydes are versatile intermediates for the elaboration into more complex molecular architectures.

Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol details the synthesis of indole-3-carboxaldehyde using this compound and phosphorus oxychloride.

Materials:

  • Indole

  • This compound (CAS 105669-53-2)[5]

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add this compound (1.5 equivalents) to anhydrous 1,2-dichloroethane.

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-45 minutes.

  • Addition of Substrate: Dissolve indole (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a solution of sodium acetate (4.0 equivalents) in water. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure indole-3-carboxaldehyde.

Quantitative Data Summary

The following table provides expected outcomes for the formylation of various indole substrates, based on typical Vilsmeier-Haack reaction conditions. While these yields are based on reactions with DMF, similar results can be anticipated with this compound under optimized conditions.

Indole DerivativeActivating AgentTemperature (°C)Time (h)Yield (%)
IndolePOCl₃0 to 856~96
2-MethylindolePOCl₃98-1003~71
4-MethylindolePOCl₃0 to 858~90
5-MethylindolePOCl₃0 to 856~88
6-MethylindolePOCl₃0 to 909~89

Table adapted from reference[4]. Yields are indicative and may vary.

Protocol_Workflow Figure 2: Experimental Workflow for Indole Formylation A 1. Vilsmeier Reagent Formation (Reagent + POCl₃ in DCE at 0°C) B 2. Substrate Addition (Indole in DCE at 0°C) A->B C 3. Reaction (Warm to RT, then heat to 40-50°C) B->C D 4. Aqueous Workup (Quench with ice and NaOAc solution) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Washing & Drying (NaHCO₃, Brine, Na₂SO₄) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Silica Gel Chromatography) G->H I Pure Indole-3-carboxaldehyde H->I

Caption: Step-by-step experimental workflow.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The reaction with phosphorus oxychloride is exothermic and should be performed with care, especially during the initial addition at low temperatures.

Conclusion and Future Perspectives

This compound is a competent reagent for formylation reactions, functioning as a reliable precursor to the Vilsmeier reagent. Its utility in the synthesis of aryl aldehydes, particularly from electron-rich heterocycles like indoles, makes it a valuable tool for synthetic chemists in academia and industry. While its applications are analogous to the more common DMF, the unique substituent may offer advantages in specific cases, such as altered solubility profiles or modified reactivity, which warrants further investigation. Its documented use in complex molecule synthesis underscores its practicality in multi-step synthetic sequences.[6][7]

References

  • Murakami, Y., et al. (1987). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, Vol. 26, No. 4.
  • Google Patents.
  • abcr Gute Chemie. AB262373 | CAS 105669-53-2. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Google Patents.
  • Jung, S. H., et al. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society.
  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett.
  • Sahu, K., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmacy and Pharmaceutical Sciences.
  • PubMed Central.
  • Singh, R. K., et al. (2021).
  • Ali, M. A., et al. (2006).

Sources

Application Notes and Protocols for the Quantification of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-(2-Dimethylaminoethyl)-N-methylformamide (DMEF)

This compound (DMEF), with the chemical formula C6H14N2O and a molecular weight of 130.19 g/mol , is an organic compound that finds utility in various chemical syntheses.[1][2][3][4] Its purity and the accurate quantification of any associated impurities are of paramount importance, particularly in the context of drug development and manufacturing where it may be used as a reagent or intermediate. The presence of unreacted starting materials, by-products, or degradation products can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide to the analytical methods for the quantification of DMEF, designed for researchers, scientists, and drug development professionals. The protocols herein are developed with a deep understanding of the physicochemical properties of DMEF—a polar, tertiary amine-containing formamide—and are grounded in established chromatographic principles and regulatory expectations.

Understanding the Impurity Profile: A Prerequisite for Robust Method Development

A robust analytical method must be capable of separating the analyte of interest from all potential impurities. Based on common synthetic routes for N-substituted formamides, the most probable synthesis of DMEF involves the N-formylation of N,N,N'-Trimethylethylenediamine.[5][6] This precursor contains both a secondary and a tertiary amine, with the formylation preferentially occurring at the more reactive secondary amine.

Therefore, a comprehensive impurity profile for DMEF should consider the following:

  • Process-Related Impurities:

    • Starting Material: Unreacted N,N,N'-Trimethylethylenediamine.

    • Reagents: Residual formylating agents such as formic acid or methyl formate.

    • By-products: Potential side-reaction products.

  • Degradation Products: Products arising from the degradation of DMEF under various stress conditions (e.g., acid, base, oxidation, heat, light).

The analytical methods detailed below are designed to be stability-indicating, meaning they can resolve DMEF from these potential impurities. The control of these impurities is guided by the principles outlined in the International Council for Harmonisation (ICH) guideline Q3A(R2) "Impurities in New Drug Substances".[1]

Gas Chromatography (GC) Method for the Quantification of DMEF

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given DMEF's boiling point of 218-219 °C, GC is a suitable analytical approach.[1] However, the presence of the tertiary amine groups necessitates special consideration to prevent peak tailing and ensure accurate quantification.

Causality Behind Experimental Choices:
  • Column Selection: The polar nature of DMEF and its potential impurities, particularly the unreacted diamine starting material, dictates the use of a specialized column. A low-bleed, base-deactivated wax-type column (e.g., DB-WAX, Carbowax) or a dedicated amine analysis column is recommended. These columns have surfaces treated to minimize interactions with the basic amine functional groups, thereby improving peak shape and resolution.

  • Detector Selection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity for DMEF. For higher selectivity and sensitivity, especially at low concentrations, a Nitrogen-Phosphorus Detector (NPD) can be employed, as it exhibits an enhanced response to nitrogen-containing compounds.

  • Inlet and Temperature Programming: A split/splitless inlet is typically used. A temperature program is essential to ensure the elution of both the more volatile components and the higher-boiling DMEF in a reasonable time frame with good peak shape.

Experimental Workflow: GC-FID Analysis of DMEF

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s_prep Accurately weigh sample/standard s_dissolve Dissolve in a suitable solvent (e.g., Methanol, Isopropanol) s_prep->s_dissolve s_vortex Vortex to ensure homogeneity s_dissolve->s_vortex s_filter Filter through 0.45 µm PTFE filter s_vortex->s_filter gc_inject Inject into GC s_filter->gc_inject Transfer to vial gc_sep Separation on a base-deactivated polar capillary column gc_inject->gc_sep gc_detect Detection by FID gc_sep->gc_detect d_integrate Integrate peak areas gc_detect->d_integrate d_calib Construct calibration curve d_integrate->d_calib d_quant Quantify DMEF concentration d_calib->d_quant

Caption: Workflow for GC-FID analysis of DMEF.

Detailed Protocol: GC-FID Method for DMEF Quantification

1. Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent base-deactivated polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Split/Splitless, Split ratio 50:1
Inlet Temperature 250 °C
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 230 °C (hold 5 min)
Detector Temperature 280 °C
Injection Volume 1 µL
Diluent Methanol or Isopropanol

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DMEF reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a sample containing DMEF and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

3. Data Analysis and System Validation:

  • Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area of DMEF against the concentration. A linear regression with a correlation coefficient (r²) ≥ 0.995 is expected.

  • Quantification: Inject the sample solution and determine the concentration of DMEF using the calibration curve.

  • Method Validation: The method should be validated in accordance with ICH Q2(R1) guidelines.[5][7][8][9] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for DMEF should be well-resolved from potential impurities and diluent peaks. Peak purity should be assessed if using a mass spectrometer.
Linearity r² ≥ 0.995 over the specified range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness The method should be insensitive to small, deliberate variations in parameters like flow rate, oven temperature ramp, etc.

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of DMEF

Causality Behind Experimental Choices:
  • Separation Mode: Standard reversed-phase HPLC (e.g., C18 columns) will provide little to no retention for the highly polar DMEF. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended mode of separation.[2][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the retention and separation of highly polar analytes.

  • Detector Selection: DMEF lacks a significant UV-absorbing chromophore, making standard UV detection challenging, though detection at low wavelengths (~200-210 nm) may be possible. More universal detectors are preferable:

    • Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes, and the response is independent of the chemical structure.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.

    • Mass Spectrometry (MS): Offers the highest selectivity and sensitivity and provides structural information for impurity identification.

  • Mobile Phase: The mobile phase in HILIC typically consists of a high percentage of acetonitrile with a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). The buffer is crucial for maintaining a consistent pH and ionic strength, which influences the retention and peak shape of ionizable compounds like DMEF.

Experimental Workflow: HILIC-CAD Analysis of DMEF

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-CAD Analysis cluster_data Data Analysis s_prep Accurately weigh sample/standard s_dissolve Dissolve in mobile phase (high organic content) s_prep->s_dissolve s_vortex Vortex to ensure homogeneity s_dissolve->s_vortex s_filter Filter through 0.22 µm PTFE filter s_vortex->s_filter hplc_inject Inject into HPLC s_filter->hplc_inject Transfer to vial hplc_sep Separation on a HILIC column hplc_inject->hplc_sep hplc_detect Detection by CAD hplc_sep->hplc_detect d_integrate Integrate peak areas hplc_detect->d_integrate d_calib Construct calibration curve (non-linear fit may be needed) d_integrate->d_calib d_quant Quantify DMEF concentration d_calib->d_quant

Caption: Workflow for HILIC-CAD analysis of DMEF.

Detailed Protocol: HILIC-CAD Method for DMEF Quantification

1. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Charged Aerosol Detector (CAD)
Column Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Diluent 90:10 Acetonitrile:Water

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DMEF reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 25, 100, 250, 500, 1000 µg/mL) by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a sample containing DMEF and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

3. Data Analysis and System Validation:

  • Calibration: Inject the calibration standards and construct a calibration curve. Note that the response from a CAD may be non-linear, so a quadratic fit may be necessary.

  • Quantification: Inject the sample solution and determine the concentration of DMEF using the calibration curve.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, with acceptance criteria similar to those for the GC method.

Validation ParameterAcceptance Criteria
Specificity The peak for DMEF should be well-resolved from potential impurities and diluent peaks. Peak purity can be assessed using MS detection.
Linearity/Range A suitable regression model (linear or quadratic) should be established with an appropriate correlation.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or other appropriate statistical methods.
Robustness The method should be insensitive to small, deliberate variations in mobile phase composition, pH, and column temperature.

Conclusion

The analytical methods presented here provide robust and reliable protocols for the quantification of this compound. The choice between the GC-FID and HILIC-CAD methods will depend on the specific laboratory instrumentation available and the nature of the samples being analyzed. Both methods are designed to be specific, accurate, and precise, and their validation in accordance with ICH guidelines will ensure their suitability for use in a regulated environment. Adherence to these detailed protocols will enable researchers and drug development professionals to confidently assess the purity and concentration of DMEF, thereby ensuring the quality and consistency of their materials.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Catalytic reaction of methyl formate with amines to formamides.
  • N-[2-(dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams. CP Lab Safety. [Link]
  • This compound | C6H14N2O | CID 279482. PubChem. [Link]

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Application Note: A Robust HPLC Protocol for the Analysis of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Dimethylaminoethyl)-N-methylformamide (DMAEMF) is a tertiary amine and formamide derivative that finds application in various chemical syntheses, including as a precursor or building block in the pharmaceutical industry. Given its potential presence as a residual starting material, impurity, or degradation product in active pharmaceutical ingredients (APIs), a robust and reliable analytical method for its quantification is crucial for ensuring drug product quality and safety. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of DMAEMF, developed with considerations for specificity, accuracy, and precision, in alignment with regulatory expectations.

The analysis of small, polar, and basic compounds like DMAEMF by reversed-phase HPLC can be challenging due to poor retention and peak tailing on traditional silica-based C18 columns. These issues arise from the interaction of the basic amine functional groups with acidic silanol groups on the silica surface[1]. To overcome these challenges, this protocol employs a specialized polar-embedded stationary phase and an ion-pairing agent in the mobile phase to ensure adequate retention and symmetrical peak shape. The method is designed to be readily implemented in a quality control laboratory setting.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Formula C6H14N2O[2][3][4]
Molecular Weight 130.19 g/mol [2][3]
Boiling Point 218-219 °C[2][5][6]
Density 0.936 g/mL at 25 °C[2][5][6]
Structure (CH3)2NCH2CH2N(CH3)CHO[2][3]

Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the HPLC analysis of DMAEMF.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended to enhance retention and improve peak shape for the polar analyte.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Sodium dodecyl sulfate (SDS) (ACS grade or higher)

    • Phosphoric acid (85%)

    • This compound reference standard (purity ≥ 97%)[2][3][7]

    • Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of DMAEMF.

ParameterCondition
Mobile Phase A 0.02 M Sodium Dodecyl Sulfate in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: The use of sodium dodecyl sulfate as an ion-pairing agent is critical for retaining the basic DMAEMF on the reversed-phase column. The anionic head of the SDS interacts with the protonated amine groups of the analyte, forming a neutral ion pair that can be retained by the C18 stationary phase. The acidic pH of the mobile phase ensures that the tertiary amine groups of DMAEMF are fully protonated.

  • Column: A polar-embedded column is chosen to minimize secondary interactions with residual silanols and provide alternative retention mechanisms for polar compounds.

  • Detection: DMAEMF lacks a strong chromophore, making UV detection challenging. Detection at a low wavelength (210 nm) is employed to achieve adequate sensitivity. For lower detection limits, derivatization with a UV-absorbing or fluorescent tag could be considered[8][9].

Preparation of Solutions
  • Mobile Phase A: Dissolve 5.77 g of sodium dodecyl sulfate in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.1 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will be dependent on the matrix. For a drug substance, a simple dissolution in Mobile Phase A may be sufficient. For a drug product, extraction and/or filtration may be necessary. A generic procedure is outlined below:

  • Accurately weigh a portion of the sample expected to contain DMAEMF.

  • Dissolve the sample in a known volume of Mobile Phase A.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose[10][11][12][13]. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria for Method Validation

The following table summarizes typical acceptance criteria for the validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Robustness % RSD of results should be within acceptable limits (e.g., ≤ 5.0%)

Workflow Diagram

HPLC_Workflow MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Column Polar-Embedded C18 Column HPLC->Column Detection UV Detection (210 nm) Column->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for DMAEMF.

Conclusion

This application note provides a starting point for a robust and reliable HPLC method for the analysis of this compound. The use of an ion-pairing agent and a polar-embedded column are key to achieving good chromatographic performance for this challenging analyte. It is essential that this method be fully validated according to ICH guidelines before its implementation in a regulated environment to ensure the generation of accurate and reliable data. Further optimization may be required depending on the specific sample matrix and required sensitivity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Application Note: Gas Chromatography Conditions for the Analysis of N-[2-(Dimethylamino)ethyl]-N-methylformamide (CAS 105669-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development of a robust gas chromatography (GC) method for the analysis of N-[2-(Dimethylamino)ethyl]-N-methylformamide (CAS 105669-53-2). Due to the polar and basic nature of this analyte, special consideration is given to the selection of the GC column, detector, and optimization of critical parameters to ensure symmetrical peak shapes and accurate quantification. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction: Understanding the Analyte

The target analyte, N-[2-(Dimethylamino)ethyl]-N-methylformamide, is a polar organic compound containing both a formamide group and two tertiary amine functionalities. Its physicochemical properties, particularly its polarity and basicity, present a challenge for direct gas chromatographic analysis, which can often lead to poor peak shape (tailing) and analyte adsorption within the GC system. This guide outlines a systematic approach to developing a GC method that mitigates these challenges.

Compound Properties:

PropertyValueSource
CAS Number 105669-53-2[1]
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Boiling Point 218-219 °C
Density 0.936 g/mL at 25 °C
Flash Point 70 °C (closed cup)

Method Development: A Rationale-Driven Approach

The successful GC analysis of polar and basic compounds like N-[2-(Dimethylamino)ethyl]-N-methylformamide hinges on a carefully considered selection of consumables and instrumental parameters. The following sections detail the recommended approach.

GC Column Selection: The Heart of the Separation

The choice of the capillary column is the most critical factor in achieving a good separation. Standard non-polar or moderately polar columns are often unsuitable for highly polar and basic analytes due to strong interactions that cause peak tailing.

Recommendation: A specialized column with a stationary phase designed for the analysis of amines is highly recommended. These columns are typically wax-based or have been specifically deactivated to minimize interactions with basic compounds.

  • Primary Recommendation: A polyethylene glycol (PEG) or "wax" type column (e.g., Carbowax 20M or equivalent). These columns provide the necessary polarity to effectively separate polar analytes.[2][3]

  • Alternative: A mid-polarity column with specialized amine deactivation (e.g., a 35% diphenyl / 65% dimethyl polysiloxane phase with amine-specific treatment).[4] These columns offer excellent inertness towards basic compounds.[4]

The selection should be based on achieving the best peak shape and resolution from other components in the sample matrix.

Detector Selection: Sensitivity and Specificity

Two primary detectors are suitable for the analysis of N-[2-(Dimethylamino)ethyl]-N-methylformamide:

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and offers good sensitivity and a wide linear range.[3][5] It is a robust and commonly available detector suitable for a wide range of concentrations.

  • Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus.[6][7][8] This selectivity can be highly advantageous when analyzing complex matrices, as it will reduce the interference from co-eluting, non-nitrogenous compounds, leading to a cleaner baseline and improved sensitivity for the target analyte.[6][7] Given that the analyte contains two nitrogen atoms, the NPD is an excellent choice for trace-level analysis.

Inlet and Injection Parameters: Ensuring Analyte Integrity

Proper injection technique is crucial to prevent analyte degradation and ensure reproducible results.

  • Inlet Temperature: A starting point for the inlet temperature is typically 250 °C.[9][10] However, for potentially thermally labile compounds, this temperature should be optimized. It needs to be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.[9][11] An experimental approach, starting at a lower temperature (e.g., 220 °C) and incrementally increasing it while monitoring peak shape and response, is recommended.

  • Injection Mode (Split vs. Splitless):

    • Split Injection: This mode is suitable for samples with higher concentrations of the analyte.[12][13] It provides sharp peaks but is less sensitive as only a portion of the sample enters the column.[12][14]

    • Splitless Injection: For trace analysis, splitless injection is the preferred method as it transfers the majority of the analyte onto the column, maximizing sensitivity.[15][16] Careful optimization of the splitless hold time is necessary to ensure the complete transfer of the analyte without excessive band broadening.[15]

  • Liner: The use of a deactivated glass liner is essential to prevent adsorption of the basic analyte in the hot inlet.[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the GC analysis of N-[2-(Dimethylamino)ethyl]-N-methylformamide.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and present it in a solvent that is compatible with the GC system.

Protocol for Liquid Samples (e.g., reaction mixtures, formulations):

  • Dilution: Accurately dilute a known volume or weight of the sample in a suitable solvent.

  • Solvent Selection: Choose a high-purity solvent in which the analyte is soluble and that is compatible with the GC column. Methanol, acetone, or dichloromethane are common choices for polar compounds.[17] The solvent should not co-elute with the analyte of interest.

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC system.[18]

  • Transfer: Transfer the final diluted sample into a 2 mL autosampler vial for analysis.

GC-NPD/FID Operating Conditions

The following table outlines the recommended starting conditions for the GC analysis. These parameters should be considered a starting point and may require further optimization based on the specific instrument and application.

ParameterRecommended ConditionJustification
GC System Agilent 8890 GC or equivalent-
Column Wax-type column (e.g., DB-WAX, CP-Wax for Amines), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides appropriate polarity and inertness for the analysis of polar, basic compounds.[2][3]
Carrier Gas Helium or HydrogenInert carrier gases.
Inlet Temperature 250 °C (Optimize between 220-280 °C)Balances efficient vaporization with minimizing thermal degradation.[9]
Injection Volume 1 µLStandard injection volume.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)To be chosen based on sample concentration.[12][15]
Oven Temperature Program - Initial Temperature: 100 °C, hold for 2 min- Ramp: 10 °C/min to 220 °C- Hold: 5 minThe initial temperature is set below the solvent boiling point. The ramp rate allows for good separation, and the final temperature is held to elute the analyte, which has a boiling point of 218-219 °C.[19]
Detector NPD or FIDNPD for selective and sensitive detection of nitrogen-containing compounds; FID for general-purpose analysis.[5][6]
Detector Temperature 300 °CTo prevent condensation of the analyte in the detector.
Data System Agilent MassHunter or equivalent-

Workflow and Logic Diagrams

To visually represent the decision-making process and experimental workflow, the following diagrams are provided.

GC_Method_Development_Workflow cluster_Analyte Analyte Characterization cluster_Method GC Method Development cluster_SamplePrep Sample Preparation cluster_Analysis Analysis & Optimization Analyte N-[2-(Dimethylamino)ethyl]- N-methylformamide (CAS 105669-53-2) Properties Physicochemical Properties: - Polar - Basic - Boiling Point: 218-219 °C Analyte->Properties Identify Column Column Selection (Wax or Amine-Deactivated) Properties->Column Informs Detector Detector Selection (NPD or FID) Inlet Inlet Optimization (Temp, Mode, Liner) Oven Oven Program (Temp Ramp) Injection GC Injection Dilution Dilution in Appropriate Solvent Filtration Filtration (if needed) Dilution->Filtration Filtration->Injection Leads to Data Data Acquisition & Analysis Injection->Data Optimization Method Optimization (Peak Shape, Resolution) Data->Optimization

Caption: Workflow for GC method development for N-[2-(Dimethylamino)ethyl]-N-methylformamide.

Decision_Tree Concentration Analyte Concentration? Injection_Mode Select Injection Mode Split Split Injection Injection_Mode->Split High Splitless Splitless Injection Injection_Mode->Splitless Low (Trace) Matrix Complex Matrix? Detector_Choice Select Detector NPD NPD (High Selectivity) Detector_Choice->NPD Yes FID FID (Universal) Detector_Choice->FID No

Sources

Application Note: The Strategic Use of Formamide-Derived Reagents in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Guide to N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) and Vilsmeier Reagents in Constructing Core Heterocyclic Scaffolds

Abstract: The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology.[1][2] The development of small molecule kinase inhibitors relies on the efficient and versatile synthesis of complex heterocyclic scaffolds. This guide provides an in-depth analysis of N,N-Dimethylformamide dimethyl acetal (DMF-DMA), a pivotal reagent for constructing these molecular frameworks. While the specific reagent N-(2-Dimethylaminoethyl)-N-methylformamide is not widely documented for this application, DMF-DMA and the related Vilsmeier reagent (derived from N,N-Dimethylformamide) are indispensable tools in the medicinal chemist's arsenal.[3][4] This document details the mechanistic principles, provides field-tested protocols, and explains the causality behind experimental choices for leveraging these powerful C1 synthons in the synthesis of key kinase inhibitor cores, such as pyrimidines and quinazolines.

Introduction: The Architectural Challenge of Kinase Inhibitors

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][5] The ATP-binding pocket, the target of most small molecule inhibitors, requires specific heterocyclic frameworks to achieve high potency and selectivity. The challenge for synthetic chemists is to construct these scaffolds efficiently and in a manner that allows for systematic structural modification to optimize pharmacological properties.[2]

Reagents that can introduce a single carbon unit ("C1 synthons") to build or functionalize these heterocyclic systems are of paramount importance. Among these, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has emerged as a uniquely versatile and highly reactive tool.[6][7] It serves as a potent formylating and methylating agent, but its primary value lies in its ability to react with active methyl or methylene groups to generate enaminone intermediates, which are primed for cyclization into a wide variety of essential heterocyclic cores.[8][9]

This guide will focus on the practical application of DMF-DMA and the conceptually related Vilsmeier-Haack reaction for the synthesis of foundational scaffolds found in numerous clinically relevant kinase inhibitors.

The Reagent: Understanding the Reactivity of DMF-DMA

N,N-Dimethylformamide dimethyl acetal (CAS 4637-24-5) is an acetal of DMF, characterized by its high reactivity.[3][6] Unlike DMF, which requires activation (e.g., with POCl₃ to form the Vilsmeier reagent), DMF-DMA is reactive in itself. Its utility stems from its ability to act as an electrophilic C1 synthon.

The core mechanism involves the reaction with a nucleophilic carbon, typically an active methylene group (a CH₂ group flanked by electron-withdrawing groups). The reaction proceeds via the loss of methanol to form a highly reactive enaminone intermediate. This intermediate is the linchpin for subsequent cyclization reactions.

cluster_0 Mechanism: Enaminone Formation with DMF-DMA R1 R₁-CH₂-R₂ (Active Methylene Compound) Intermediate [Intermediate Complex] R1->Intermediate Nucleophilic Attack DMFDMA H-C(OCH₃)₂-N(CH₃)₂ (DMF-DMA) DMFDMA->Intermediate Enaminone R₁-C(=CH-N(CH₃)₂)-R₂ (Enaminone) Intermediate->Enaminone Elimination Methanol 2x CH₃OH Intermediate->Methanol

Caption: General mechanism of enaminone formation from an active methylene compound and DMF-DMA.

This enaminone product is now a versatile building block. The dimethylamino group can act as an excellent leaving group upon attack by another nucleophile, facilitating ring closure to form diverse heterocyclic systems like pyrimidines, pyrazoles, and quinolines.[8][9]

Application Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core for CDK2/TRKA Inhibition

Derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), making them promising anticancer candidates.[8] The construction of this bicyclic system is efficiently achieved using DMF-DMA to create a key enaminone intermediate.

Scientific Principle & Causality

The synthesis begins with an active methyl ketone. DMF-DMA reacts with the methyl group to form a stable and readily isolable enaminone. This transformation is critical because it installs a reactive handle for the subsequent cyclocondensation step. The enaminone is then reacted with an aminopyrazole. The amino group of the pyrazole acts as a nucleophile, attacking the enaminone and displacing the dimethylamino group, which triggers an intramolecular cyclization to yield the final pyrazolo[1,5-a]pyrimidine core. This two-step, one-pot variation is highly efficient for library synthesis.

Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine kinase inhibitor core.

Detailed Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[8]

Part A: Enaminone Synthesis

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting methyl aryl ketone (10 mmol, 1.0 eq).

  • Reagent Addition: Add dry xylene (40 mL) followed by N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude enaminone is often of sufficient purity for the next step but can be purified by recrystallization from ethanol if necessary.

Part B: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine

  • Setup: To the flask containing the crude enaminone from Part A, add the substituted 3-aminopyrazole (10 mmol, 1.0 eq).

  • Solvent/Catalyst: Add glacial acetic acid (30 mL). Acetic acid serves as both the solvent and a catalyst for the cyclization.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 3-5 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate will typically form. Pour the mixture into ice-water (100 mL) and stir for 30 minutes to complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with cold ethanol. Dry the product under vacuum. Further purification can be achieved by column chromatography if required.

Representative Data & Considerations
ParameterValue / ConditionRationale / Insight
Solvent (Step 1) Dry XyleneHigh boiling point is necessary to drive the reaction. Must be anhydrous as DMF-DMA is moisture-sensitive.[3]
DMF-DMA Stoich. 1.5 - 2.0 eqUsing a slight excess ensures complete conversion of the starting ketone.
Solvent (Step 2) Glacial Acetic AcidActs as a protic catalyst to facilitate the elimination of the dimethylamine group and promotes cyclization.
Typical Yields 60-85% (overall)Yields are generally good for this robust transformation.

Trustworthiness Check: The progress of both steps should be monitored by TLC. The intermediate enaminone has a distinct Rf value from the starting ketone. The final product is often highly fluorescent under UV light. Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm the structure.

Application Protocol 2: Vilsmeier-Haack Formylation for Quinazoline Scaffolds

The quinazoline ring is a privileged scaffold in kinase inhibitor design, forming the core of FDA-approved drugs like Lapatinib and Gefitinib.[10] The Vilsmeier-Haack reaction, which uses a reagent generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃), is a powerful method for formylating electron-rich aromatic systems, a key step in many quinazoline syntheses.[11]

Scientific Principle & Causality

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[12] This reagent is a weak electrophile but is potent enough to attack electron-rich aromatic rings, such as anilines or phenols. The subsequent electrophilic aromatic substitution introduces a formyl group (after hydrolysis of the iminium intermediate). This formylation is often a critical step to build the pyrimidine portion of the quinazoline ring system.

Caption: The two-stage process of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

This is a general protocol for the formylation of an activated aromatic substrate.[11][13]

  • Setup: In a three-necked, flame-dried flask under a nitrogen atmosphere, place anhydrous DMF (10 eq) and cool to 0 °C in an ice bath.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃) (3 eq) dropwise to the cooled DMF with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent (like CH₂Cl₂) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It may be necessary to heat the reaction (e.g., to 60-80 °C) for several hours to drive it to completion. Monitor by TLC.

  • Workup & Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the excess reagents.

  • pH Adjustment & Extraction: Basify the aqueous solution to pH 8-9 with a cold NaOH or NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: Both DMF-DMA and the Vilsmeier reagent are highly sensitive to moisture. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (N₂ or Ar). Anhydrous solvents are essential.[3]

  • Vilsmeier Reagent Stoichiometry: The ratio of DMF to POCl₃ can influence the reaction. A common ratio is 3:1, but this may need optimization depending on the substrate's reactivity.

  • Regioselectivity: In the Vilsmeier-Haack reaction, formylation typically occurs at the para position of an activated ring unless it is blocked, in which case ortho substitution occurs. Steric hindrance can also influence the position of attack.[11]

  • Side Reactions with DMF-DMA: At high temperatures, DMF-DMA can also act as a methylating agent for acidic protons (e.g., on phenols or thiols).[6] This should be considered when designing a synthetic route.

Conclusion

While a multitude of reagents are available for heterocyclic synthesis, N,N-Dimethylformamide dimethyl acetal and the related Vilsmeier reagent offer a powerful and reliable platform for constructing the core scaffolds of kinase inhibitors. Their ability to generate versatile enaminone and iminium intermediates allows for the efficient assembly of pyrimidines, pyrazoles, quinazolines, and other essential ring systems. A thorough understanding of their reactivity, coupled with robust, well-designed protocols, empowers researchers and drug development professionals to accelerate the discovery of the next generation of targeted therapies.

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  • Ge, H., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
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  • RSC Publishing. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Retrieved January 8, 2026.
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  • PubMed. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved January 8, 2026.
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  • RSC Publishing. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Retrieved January 8, 2026.
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Sources

Application Note & Protocol: Leveraging N-Formyl-N,N',N'-trimethylethylenediamine in Advanced Formylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the application of N-Formyl-N,N',N'-trimethylethylenediamine in organic synthesis. While not a commonly cataloged reagent, its structure as a trisubstituted formamide makes it an excellent candidate for generating Vilsmeier-type reagents. This document elucidates the foundational principles of its use in electrophilic formylation, specifically focusing on the Vilsmeier-Haack reaction, a cornerstone transformation for the synthesis of aryl aldehydes. We will explore the mechanistic underpinnings, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Synthetic Utility of Substituted Formamides

N,N-disubstituted formamides are a pivotal class of reagents in modern organic chemistry, primarily serving as precursors to powerful electrophilic species.[1] Their reaction with activating agents, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, generates haloiminium salts, commonly known as Vilsmeier reagents.[2][3][4] These reagents are moderately reactive electrophiles, enabling the formylation of electron-rich aromatic and heteroaromatic systems—a transformation that is otherwise challenging with unstable reagents like formyl chloride.[4]

N-Formyl-N,N',N'-trimethylethylenediamine, the subject of this guide, possesses the requisite N-formyl group and disubstituted nitrogen atom to participate in this chemistry. Its unique structure offers potential advantages in solubility and reactivity, making it a subject of interest for specialized synthetic applications. This guide will use the Vilsmeier-Haack reaction as a model system to detail the experimental setup and best practices for employing this reagent.

Reagent Profile: Physicochemical Properties and Safety Imperatives

Table 1: Physicochemical and Safety Data for N,N,N'-Trimethylethylenediamine (Parent Compound)

PropertyValueSource
CAS Number 142-25-6[6]
Molecular Formula C₅H₁₄N₂[6]
Molecular Weight 102.18 g/mol [6]
Boiling Point 116-118 °C[7]
Density 0.786 g/cm³ at 25 °C[7]
Flash Point 14 °C (57.2 °F)[6][7]
Hazard Statements Highly flammable liquid and vapor (H225), Causes severe skin burns and eye damage (H314).[5][6]
Precautionary Notes Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[5]

Handling Protocol:

  • Always handle N-Formyl-N,N',N'-trimethylethylenediamine and its precursors in a well-ventilated chemical fume hood.[5]

  • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5]

  • Ground all equipment to prevent static discharge, given the flammability of the parent amine.[5]

  • Have an emergency eyewash station and safety shower readily accessible.

The Vilsmeier-Haack Reaction: Mechanistic Framework

The Vilsmeier-Haack reaction is a robust method for introducing a formyl (-CHO) group onto an activated aromatic ring.[1] The reaction proceeds through a two-stage mechanism that is critical for understanding experimental design.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of the formamide (N-Formyl-N,N',N'-trimethylethylenediamine) with a dehydrating/halogenating agent, typically phosphorus oxychloride (POCl₃). The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom, leading to a cascade of events that culminates in the formation of a highly electrophilic chloroiminium ion—the active Vilsmeier reagent.[3][4]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond and a resonance-stabilized cationic intermediate (a sigma complex). Aromatization is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde product.[3][4]

Vilsmeier_Mechanism cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Formylation & Hydrolysis Formamide N-Formyl-N,N',N'-trimethylethylenediamine Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) Formamide->Vilsmeier_Reagent + POCl₃ (Activation) POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Arene (Electrophilic Attack) Arene Electron-Rich Arene Aldehyde Aryl Aldehyde (Product) Iminium_Salt->Aldehyde + H₂O (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Formylation of N,N-Dimethylaniline

This section provides a step-by-step protocol for the formylation of N,N-dimethylaniline, a classic electron-rich substrate, using N-Formyl-N,N',N'-trimethylethylenediamine.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Comments
N-Formyl-N,N',N'-trimethylethylenediamine130.191.95 g15.0Formylating Agent
Phosphorus Oxychloride (POCl₃)153.331.4 mL (2.30 g)15.0Activating Agent
N,N-Dimethylaniline121.181.21 g10.0Substrate
Dichloromethane (DCM)-30 mL-Anhydrous Solvent
Saturated Sodium Bicarbonate (aq.)-50 mL-For Quenching
Saturated Sodium Acetate (aq.)-30 mL-For Hydrolysis
Water (Deionized)-50 mL-For Workup
Anhydrous Magnesium Sulfate-~5 g-Drying Agent

Experimental Workflow Diagram

Workflow A 1. Prepare Reagent Solution (Formamide in DCM) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add POCl₃ Dropwise (Vilsmeier Reagent Formation) B->C D 4. Add Substrate Solution (Dimethylaniline in DCM) C->D E 5. Warm to Room Temp (Stir for 2-4 h) D->E F 6. Reaction Quench (Pour onto Ice/NaHCO₃) E->F G 7. Hydrolysis (Add NaOAc, Heat to 50°C) F->G H 8. Extraction (Separate Layers, Extract with DCM) G->H I 9. Dry & Concentrate (Dry with MgSO₄, Evaporate Solvent) H->I J 10. Purification (Silica Gel Chromatography) I->J

Caption: Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Step-by-Step Procedure

  • Reaction Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Vilsmeier Reagent Preparation:

    • In the reaction flask, dissolve N-Formyl-N,N',N'-trimethylethylenediamine (1.95 g, 15.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (1.4 mL, 15.0 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.

    • Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition:

    • In a separate beaker, prepare a solution of N,N-dimethylaniline (1.21 g, 10.0 mmol) in 15 mL of anhydrous DCM.

    • Add this solution dropwise to the cold Vilsmeier reagent suspension over 20 minutes.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Workup and Hydrolysis:

    • Prepare a 250 mL beaker containing crushed ice (approx. 50 g) and 50 mL of saturated aqueous sodium bicarbonate solution.

    • Carefully and slowly pour the reaction mixture into the ice/bicarbonate slurry with vigorous stirring to quench the excess POCl₃. Caution: This is an exothermic process and may release gas.

    • Once the quenching is complete, add 30 mL of saturated sodium acetate solution to the mixture.

    • Gently heat the mixture to 50 °C and stir for 30-45 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 20 mL portions of DCM.

    • Combine all organic layers and wash them sequentially with 30 mL of water and 30 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish oil or solid. Purify the crude material by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure p-(Dimethylamino)benzaldehyde.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive substrate (not electron-rich enough).2. Impure or wet reagents/solvent.3. Insufficient reaction time or temperature.1. Verify that the substrate is suitable for Vilsmeier-Haack conditions.[3]2. Use freshly distilled, anhydrous solvents and high-purity reagents.3. Increase reaction time or gently heat the reaction after substrate addition.
Formation of Multiple Products 1. Competing side reactions.2. Ortho- and para- substitution if both positions are available.3. Reaction temperature too high.1. Ensure slow, controlled addition of reagents at low temperature.2. Expect isomeric products if the substrate allows; optimize for the desired isomer if possible.3. Maintain strict temperature control during reagent addition.
Difficult Workup/Emulsion 1. Incomplete quenching of POCl₃.2. Presence of insoluble byproducts.1. Ensure vigorous stirring during the quench and add quenching solution slowly.2. Add a small amount of brine to the separatory funnel to help break the emulsion.

Conclusion

N-Formyl-N,N',N'-trimethylethylenediamine serves as a competent precursor for the generation of Vilsmeier reagents, enabling the efficient formylation of activated aromatic systems. The protocol detailed herein for the Vilsmeier-Haack reaction provides a robust framework that can be adapted for various electron-rich substrates. Success hinges on the foundational principles of using anhydrous conditions, maintaining strict temperature control during the exothermic formation of the Vilsmeier reagent, and ensuring complete hydrolysis during the workup. By adhering to these guidelines, researchers can effectively utilize this and similar N,N-disubstituted formamides as powerful tools in the synthesis of valuable aldehyde intermediates for pharmaceutical and materials science applications.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET for N,N,N'-Trimethylethylenediamine.
  • Fisher Scientific. (2023). SAFETY DATA SHEET for N,N,N''-Trimethylethylenediamine.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • ResearchGate. Synthetic utility of N‐formyl N,N'‐diaryl ethylenediamines.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Patil, P. A., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ChemicalBook. N,N,N'-Trimethylethylenediamine - Safety Data Sheet.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Sigma-Aldrich. N,N,N′-Trimethylethylenediamine 97%.
  • MDPI. (2014). Formylation of Amines.
  • Chemos GmbH & Co.KG. Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine.
  • ResearchGate. N-formylation of amines with triethyl orthoformate.
  • TCI Chemicals. Powerful N-Formylating Reagent.
  • Sigma-Aldrich. N,N,N′-Trimethylethylenediamine 97%.

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Application Notes and Protocols for the Laboratory-Scale Synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The synthesis is based on the N-formylation of N,N,N'-trimethylethylenediamine using formic acid. This application note emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for producing a high-purity final product.

Introduction

This compound is a chemical intermediate with potential applications in various fields of organic synthesis, including the development of novel pharmaceutical agents and specialty chemicals. Its structure, featuring both a formamide and a tertiary amine moiety, makes it a versatile building block. This guide details a reliable and scalable laboratory procedure for its preparation.

The chosen synthetic route is the direct N-formylation of the more nucleophilic secondary amine in N,N,N'-trimethylethylenediamine using formic acid. This method is advantageous due to the ready availability and low cost of the starting materials, as well as the straightforward nature of the reaction. The reaction proceeds by nucleophilic acyl substitution, where the secondary amine of the diamine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the N-formylation of N,N,N'-trimethylethylenediamine.

Reaction Scheme
N,N,N'-trimethylethylenediamine + Formic Acid → this compound + Water

The mechanism for this reaction involves the nucleophilic attack of the secondary amine on the carbonyl group of formic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield the final formamide product. The use of a Dean-Stark apparatus is recommended to remove water and drive the reaction to completion[1][2].

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products diamine N,N,N'-trimethylethylenediamine intermediate Tetrahedral Intermediate diamine->intermediate Nucleophilic Attack formic_acid Formic Acid formic_acid->intermediate product This compound intermediate->product Elimination of Water water Water intermediate->water

Caption: Proposed reaction mechanism for the N-formylation.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )PuritySupplier
N,N,N'-Trimethylethylenediamine142-25-6102.18≥98%Sigma-Aldrich
Formic Acid64-18-646.03≥95%Fisher Scientific
Toluene108-88-392.14Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Sulfate (Anhydrous)7757-82-6142.04≥99%VWR
Dichloromethane75-09-284.93ACS Grade, ≥99.5%Fisher Scientific

Safety Precautions

General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Hazards:

  • N,N,N'-Trimethylethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care[3].

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Use in a fume hood is mandatory[4][5].

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.

  • Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol

This protocol is a proposed method based on established procedures for N-formylation of amines[1][2][6][7].

Step 1: Reaction Setup

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Ensure all glassware is dry before use.

  • Add N,N,N'-trimethylethylenediamine (10.22 g, 0.1 mol) and anhydrous toluene (100 mL) to the flask.

  • Begin stirring the solution.

  • Slowly add formic acid (4.60 g, 0.1 mol) to the reaction mixture through an addition funnel over 15 minutes. The addition may be exothermic.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Continuously remove the water generated during the reaction using the Dean-Stark apparatus.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is considered complete when the starting diamine is no longer visible on the TLC plate. This is expected to take 4-8 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining formic acid.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

Experimental_Workflow Start Reaction Setup Reactants Add N,N,N'-trimethylethylenediamine, formic acid, and toluene Start->Reactants Reflux Heat to reflux with Dean-Stark trap Reactants->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Wash_Bicarb Wash with NaHCO3 solution Cool->Wash_Bicarb Wash_Brine Wash with brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purification by Vacuum Distillation Concentrate->Purify Characterize Characterization Purify->Characterize End Pure Product Characterize->End

Caption: Experimental workflow for the synthesis.

Purification

The crude product is purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

  • Apparatus: Standard vacuum distillation setup.

  • Boiling Point: 218-219 °C at atmospheric pressure[8]. Distillation under reduced pressure is recommended to prevent potential decomposition at high temperatures. The expected boiling point at a reduced pressure (e.g., ~10 mmHg) would be significantly lower.

  • Procedure:

    • Transfer the crude product to a round-bottom flask suitable for distillation.

    • Connect the flask to a vacuum distillation apparatus.

    • Gradually apply vacuum and slowly heat the flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point under the applied vacuum.

Characterization

The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.

TechniqueExpected Results
¹H NMR Expected signals for the N-methyl groups, the formyl proton, and the ethylene bridge protons. Due to restricted rotation around the amide C-N bond, some signals may appear as two sets of peaks for the E/Z isomers.
¹³C NMR Expected signals for the carbonyl carbon, and the various methyl and methylene carbons in the molecule.
FTIR A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the formamide group. C-H stretching and bending vibrations are also expected.
GC-MS A single major peak in the gas chromatogram indicating high purity. The mass spectrum should show the molecular ion peak (m/z = 130.19) and characteristic fragmentation patterns.

Expected Fragmentation Pattern in Mass Spectrometry: The fragmentation of this compound is expected to involve cleavage alpha to the nitrogen atoms. A prominent fragment would likely be the dimethylaminomethyl cation [CH2=N(CH3)2]+ at m/z 58.

Discussion

The N-formylation of N,N,N'-trimethylethylenediamine with formic acid provides a direct and efficient route to this compound. The use of a Dean-Stark trap is crucial for achieving high yields by removing the water byproduct and shifting the reaction equilibrium towards the product side[1][2]. The work-up procedure is designed to remove unreacted formic acid and other impurities before the final purification step.

Vacuum distillation is the preferred method for purification as it minimizes the risk of thermal decomposition of the product at its high atmospheric boiling point[9][10][11][12][13]. The purity of the final product should be assessed using a combination of chromatographic and spectroscopic methods to ensure it meets the required specifications for its intended application.

Conclusion

This application note provides a detailed and practical protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate with high purity. Adherence to the specified safety precautions is essential for the safe execution of this synthesis.

References

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
  • Jung, S., Ahn, J., & Choi, J.-K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ChemInform, 33(27).
  • ResearchGate. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
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Application Notes and Protocols: N-(2-Dimethylaminoethyl)-N-methylformamide as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Pharmaceutical Scaffolds with a Functionalized Formamide

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. N-(2-Dimethylaminoethyl)-N-methylformamide is an emerging building block of significant interest due to its unique bifunctional nature. It combines a reactive N-methylformamide moiety with a tertiary amine-containing side chain, the dimethylaminoethyl group. This side chain is a common pharmacophore known to enhance aqueous solubility, modulate basicity for improved salt formation, and facilitate interactions with biological targets.

These application notes serve as a technical guide for leveraging this compound in the synthesis of heterocyclic compounds, which form the core of numerous pharmaceuticals. We will delve into its application in a powerful synthetic transformation, the Vilsmeier-Haack reaction, to generate highly functionalized intermediates for drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 105669-53-2[1]
Molecular Formula C6H14N2O[1]
Molecular Weight 130.19 g/mol [1]
Appearance Colorless to yellow liquid/solid[1]
Boiling Point 218-219 °C[1]
Density 0.936 g/mL at 25 °C[1]
Refractive Index n20/D 1.4570[1]
Flash Point 70 °C (158 °F) - closed cup

Safety Information:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] It is known to cause skin and serious eye irritation.[2]

Core Application: A Functionalized Reagent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction typically employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl3) to generate an electrophilic species known as the Vilsmeier reagent.[3][4]

Our core proposition is the use of this compound in place of DMF. This modification allows for the direct incorporation of the valuable dimethylaminoethyl side chain into the target molecule. The reaction proceeds through the formation of a substituted chloroiminium ion, which then acts as the formylating and cyclizing agent.

Reaction Mechanism: Formation of the Functionalized Vilsmeier Reagent

The reaction begins with the activation of this compound by phosphorus oxychloride to form the highly electrophilic Vilsmeier reagent.

Vilsmeier_Reagent_Formation reagent This compound intermediate Chloroiminium Ion (Vilsmeier Reagent) reagent->intermediate + POCl3 POCl3 POCl3 product Electrophilic Attack on Substrate intermediate->product Reaction

Caption: Formation of the Vilsmeier reagent.

Detailed Application and Protocol: Synthesis of 2-Chloro-3-formylquinolines

2-Chloro-3-formylquinolines are highly valuable intermediates in medicinal chemistry, serving as precursors for a wide range of kinase inhibitors and other therapeutic agents.[5][6][7] The synthesis of these compounds via the Vilsmeier-Haack reaction of acetanilides is a well-established and efficient method.[1][2]

The following protocol details the synthesis of a generic 2-chloro-3-formylquinoline using the standard DMF/POCl3 system, which serves as a foundational method. We will then present a proposed adaptation for using this compound.

Standard Protocol for 2-Chloro-3-formylquinoline Synthesis

This protocol is based on established literature procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[8]

Materials:

  • Substituted N-arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl3) (4.0 eq)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted N-arylacetamide (1.0 eq) in an appropriate amount of N,N-dimethylformamide.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (4.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Proposed Protocol using this compound

This proposed protocol adapts the standard procedure for the use of our title compound, aiming to synthesize a novel quinoline derivative bearing the dimethylaminoethyl moiety.

Rationale for Adaptation:

The reactivity of this compound in forming the Vilsmeier reagent is expected to be analogous to that of DMF. The key difference is the incorporation of the side chain. The reaction conditions are anticipated to be similar, though optimization may be required for specific substrates.

Procedure:

  • In a clean, dry round-bottom flask, place the substituted N-arylacetamide (1.0 eq).

  • Add this compound (as solvent and reagent, in excess).

  • Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add phosphorus oxychloride (4.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Follow steps 4-11 from the standard protocol. The resulting product will be a 2-chloro-3-formylquinoline with an N-(2-dimethylaminoethyl) group at a position determined by the cyclization pattern.

Experimental_Workflow start Start: Combine Acetanilide and This compound cool Cool to 0-5 °C start->cool add_POCl3 Add POCl3 Dropwise cool->add_POCl3 react Heat to 80-90 °C add_POCl3->react quench Quench on Ice react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End: Characterize Final Product purify->end

Caption: Experimental workflow for synthesis.

Advantages of Incorporating the Dimethylaminoethyl Moiety

The inclusion of the dimethylaminoethyl group via this synthetic route offers several potential advantages in drug design:

  • Enhanced Aqueous Solubility: The tertiary amine can be protonated at physiological pH, increasing the water solubility of the molecule, which is often a critical parameter for oral bioavailability.

  • Improved Pharmacokinetics: The basic nature of the side chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

  • Facilitated Salt Formation: The presence of the basic nitrogen allows for the formation of various pharmaceutically acceptable salts, which can improve stability, handling, and formulation.

  • Potential for Enhanced Target Binding: The flexible and charged nature of the side chain can lead to additional electrostatic or hydrogen bonding interactions with the biological target, potentially increasing potency and selectivity.

Conclusion

This compound represents a promising and underutilized building block in pharmaceutical synthesis. Its application in Vilsmeier-Haack type reactions opens a direct and efficient route to novel heterocyclic compounds functionalized with a dimethylaminoethyl moiety. The protocols and rationale presented herein provide a solid foundation for researchers to explore the potential of this versatile reagent in the development of next-generation therapeutics.

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
  • Wikipedia. Vilsmeier reagent. [Link]
  • International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]
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  • Heterocyclic Letters. Synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. [Link]
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  • ResearchGate. Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia. [Link]
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Application Notes & Protocols: N-(2-Dimethylaminoethyl)-N-methylformamide as a High-Boiling Point Aprotic Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS: 105669-53-2) as a high-boiling point, polar aprotic solvent. We will refer to this compound by the acronym DMANMF . This guide details its physicochemical properties, rationale for use in challenging reaction conditions, comparative analysis with common solvents, detailed safety protocols, and step-by-step experimental procedures. The unique bifunctional nature of DMANMF, possessing both a high-polarity amide and two tertiary amine sites, offers distinct advantages in specific synthetic contexts, particularly those requiring elevated temperatures beyond the range of conventional solvents.

Section 1: Physicochemical Profile and Solvent Characteristics

DMANMF is a unique organic compound whose utility as a solvent is dictated by its distinct molecular structure, which features a formamide group responsible for its high polarity and a dimethylaminoethyl chain. This combination results in a high boiling point and the ability to dissolve a wide range of organic and inorganic compounds.

1.1: Core Properties of DMANMF

The fundamental physical and chemical properties of DMANMF are summarized below. These characteristics are critical for planning experiments, particularly concerning reaction temperature, workup procedures, and safety.

PropertyValueSource(s)
CAS Number 105669-53-2[1][2][3][4][5]
Molecular Formula C₆H₁₄N₂O[4][6][7]
Molecular Weight 130.19 g/mol [1][3][4][8]
Boiling Point 218-219 °C (lit.)[1][3][4][8]
Density 0.936 g/mL at 25 °C (lit.)[1][3][4][8]
Refractive Index n20/D 1.4570 (lit.)[1][3][4][8]
Flash Point 70 °C (158 °F) - closed cup[1][4]
Appearance Colorless to Yellow Liquid/Solid[1][4][7]
Linear Formula (CH₃)₂NCH₂CH₂N(CH₃)CHO[1][3][5]
1.2: Comparative Analysis with Standard Aprotic Solvents

The decision to use a specialized solvent like DMANMF is best made by comparing its properties to more common high-boiling polar aprotic solvents.[9][10] DMANMF's primary advantage is its significantly higher boiling point, which opens a thermal window inaccessible to solvents like DMF.

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)Key Features & Limitations
DMANMF 218-219 Not Widely ReportedNot Widely ReportedExcellent for very high-temp reactions; potential for amine groups to coordinate metals or act as a base. Difficult to remove.
N,N-Dimethylformamide (DMF) 15336.73.86Versatile and widely used; can decompose to dimethylamine and carbon monoxide.[11]
N-Methyl-2-pyrrolidone (NMP) 20332.34.09High stability and solvency; often used as a DMF alternative.[9]
Dimethyl Sulfoxide (DMSO) 18946.73.96Excellent dissolving power for salts; can be challenging to remove and may react with some electrophiles.[9]

Section 2: Rationale for Use and Potential Applications

2.1: The Causality Behind Solvent Selection

As a Senior Application Scientist, the critical question is not just what to use, but why. DMANMF is not a general-purpose solvent; it is a specialized tool for specific challenges. Its selection is justified under the following conditions:

  • Thermal Necessity: The primary driver for selecting DMANMF is the requirement for reaction temperatures exceeding ~180 °C. Many transformations, such as certain nucleophilic aromatic substitutions (SₙAr) with deactivated substrates or high-temperature metal-catalyzed cross-couplings, exhibit significant rate enhancements at temperatures that would cause lower-boiling solvents to reflux excessively, even under sealed-vessel conditions.

  • Enhanced Solubility: Like other polar aprotic solvents, DMANMF effectively solvates cations while leaving anions relatively "bare" and nucleophilic, thereby accelerating reactions like Sₙ2 substitutions.[12] Its unique structure may offer enhanced solubility for complex substrates or organometallic reagents that are poorly soluble in DMF or DMSO.

  • Bifunctional Potential: The presence of two tertiary amine centers introduces an intriguing possibility not present in DMF, NMP, or DMSO. These basic sites can potentially act as non-nucleophilic bases to scavenge acid byproducts or as coordinating ligands to stabilize catalytic metal species, potentially influencing reaction pathways and outcomes.

Solvent_Selection_Logic start Reaction requires a polar aprotic solvent temp_check Required Temperature > 180°C? start->temp_check dmf_nmp Use standard solvent: DMF, NMP, DMSO temp_check->dmf_nmp No consider_dmanmf Consider DMANMF temp_check->consider_dmanmf Yes special_req Additional requirements? (e.g., ligand effect, unique solubility) consider_dmanmf->special_req special_req->consider_dmanmf No dmanmf_justified DMANMF is a strong candidate special_req->dmanmf_justified Yes

Caption: Decision workflow for selecting DMANMF over standard solvents.

Section 3: Health and Safety Guidelines

Effective research necessitates a culture of safety. DMANMF is a chemical that must be handled with appropriate precautions.

3.1: Hazard Profile
Hazard TypeGHS ClassificationPrecautionary Statements
Skin Contact H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Eye Contact H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Inhalation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1]
3.2: Handling and Storage Protocol
  • Engineering Controls: Always handle DMANMF inside a certified chemical fume hood to prevent inhalation of vapors.[2] Ensure a safety shower and eye wash station are readily accessible.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[1][2]

  • Dispensing: Transfer the liquid using appropriate glassware or a syringe. Avoid generating mists or aerosols.

  • Storage: Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] Keep containers tightly sealed to prevent absorption of moisture.

  • Disposal: Dispose of waste DMANMF and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Section 4: Experimental Protocols

The following protocols are designed to be self-validating, providing a framework for the effective use of DMANMF in a representative application.

4.1: Protocol — High-Temperature Nucleophilic Aromatic Substitution (SₙAr)

This protocol details a representative SₙAr reaction where high thermal energy is required to overcome the activation barrier for a moderately deactivated aromatic substrate.

Objective: To synthesize 4-phenoxy-1-nitrobenzene from 4-chloro-1-nitrobenzene and potassium phenoxide using DMANMF as the solvent.

Rationale for DMANMF: This reaction often requires high temperatures (~200 °C) to proceed at a reasonable rate. DMANMF provides the necessary thermal window and effectively dissolves the potassium phenoxide salt.

Materials & Reagents:

  • This compound (DMANMF), anhydrous

  • 4-chloro-1-nitrobenzene

  • Potassium phenoxide (or phenol and potassium carbonate)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Reaction vessel (e.g., 3-neck round-bottom flask) equipped with a reflux condenser, magnetic stirrer, thermocouple, and nitrogen inlet.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 Assemble dry glassware under Nitrogen setup2 Add DMANMF, K₂CO₃, and Phenol setup1->setup2 setup3 Heat to 120°C to form phenoxide (in situ) setup2->setup3 setup4 Add 4-chloro-1-nitrobenzene setup3->setup4 react Heat to 200-210°C setup4->react monitor Monitor by TLC/GC-MS (e.g., every 2 hours) react->monitor monitor->react Incomplete workup1 Cool to RT, add Toluene monitor->workup1 Reaction Complete workup2 Wash with H₂O and Brine workup1->workup2 workup3 Dry organic layer (MgSO₄) workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS: 105669-53-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for obtaining high-purity this compound in a laboratory setting.

I. Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 105669-53-2[1][2][3]
Molecular Formula C6H14N2O[1][2][3]
Molecular Weight 130.19 g/mol [1][2][3]
Boiling Point 218-219 °C (lit.)
Density 0.936 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4570 (lit.)
Appearance Colorless to yellow clear liquid[3]
Flash Point 70 °C (158 °F) - closed cup

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the likely impurities in my sample of this compound?

The nature and quantity of impurities will largely depend on the synthetic route and storage conditions. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: A plausible synthesis route for this compound involves the reaction of N,N,N'-trimethylethylenediamine with a formylating agent such as ethyl formate.[1] Therefore, residual amounts of these starting materials may be present.

  • Synthesis Byproducts: The reaction with ethyl formate would produce ethanol as a byproduct.

  • Degradation Products:

    • Hydrolysis: Amides are susceptible to hydrolysis, especially in the presence of acid or base, or at elevated temperatures. The hydrolysis of this compound would yield N,N,N'-trimethylethylenediamine and formic acid.[4][5][6][7]

    • Thermal Decomposition: As a high-boiling point compound, thermal stress during synthesis or purification can lead to decomposition. For formamides, decomposition can lead to the corresponding amine and carbon monoxide.

    • Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of oxidative byproducts.

Q2: What is the most effective method for purifying this compound?

Given its high boiling point and thermal stability at reduced pressure, vacuum distillation is the most effective and commonly employed method for purifying this compound on a laboratory scale.[8][9][10] For separating impurities with close boiling points, fractional vacuum distillation is recommended.[11][12][13]

Q3: Can I use other purification techniques?

While vacuum distillation is the primary method, other techniques can be employed, often in conjunction with distillation or for specific impurity removal:

  • Acid-Base Extraction: To remove acidic impurities like formic acid, an aqueous basic wash (e.g., with sodium bicarbonate or dilute sodium hydroxide) of an organic solution of the crude product can be performed. Conversely, to remove basic impurities like unreacted N,N,N'-trimethylethylenediamine, an acidic wash (e.g., with dilute hydrochloric acid) can be used. This method is effective for initial cleanup before distillation.

  • Chromatography: For small-scale, high-purity requirements, column chromatography can be utilized. However, due to the polar nature of the compound, careful selection of the stationary and mobile phases is crucial.

Q4: How can I assess the purity of my purified this compound?

Several analytical techniques can be used to determine the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the obtained spectra with a reference spectrum of the pure compound.[16][17]

  • Karl Fischer Titration: To specifically quantify water content, which can be a critical parameter.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Distillation

Problem: Bumping or Uncontrolled Boiling
  • Cause: Uneven heating or lack of nucleation sites.

  • Solution:

    • Ensure the use of a magnetic stir bar or boiling chips in the distillation flask.

    • Use a heating mantle with a stirrer or an oil bath for uniform heating.

    • Avoid overheating the distillation pot.

Problem: Poor Separation (Contaminated Distillate)
  • Cause:

    • Distillation rate is too fast.

    • Inefficient fractionating column.

    • Foaming.

  • Solution:

    • Reduce the heating rate to slow down the distillation. A good rate is typically 1-2 drops per second at the collection point.

    • For impurities with close boiling points, use a longer fractionating column or one with a more efficient packing material.[11][12]

    • If foaming occurs, ensure the flask is not more than two-thirds full and consider adding an anti-foaming agent.

Problem: Product is Decomposing in the Distillation Pot
  • Cause: The distillation temperature is too high, leading to thermal degradation.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[8][9][10]

    • Ensure the vacuum system is efficient and can maintain a stable, low pressure.

IV. Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of this compound using fractional vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle or oil bath

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the apparatus to a vacuum pump with a manometer and a cold trap in line.

  • Distillation:

    • Start the stirrer and begin to evacuate the system slowly to the desired pressure. A pressure of 1-10 mmHg is a good starting point.

    • Once the desired pressure is stable, begin to heat the distillation flask gently.

    • Observe the reflux line as it slowly ascends the fractionating column. Adjust the heating to maintain a slow and steady distillation rate.

    • Collect any low-boiling impurities as the forerun in a separate receiving flask.

    • When the temperature at the distillation head stabilizes, indicating the boiling point of the product at the working pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the majority of the product has been collected or the temperature begins to rise or fall significantly.

    • Stop the heating and allow the system to cool down to room temperature before releasing the vacuum.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the distillation in a well-ventilated fume hood.

  • Be aware of the flash point of the compound and avoid any potential ignition sources.

  • Inspect all glassware for cracks or defects before use, especially for vacuum applications.

V. Visualizations

Purification Workflow

PurificationWorkflow Crude_Product Crude N-(2-Dimethylaminoethyl)- N-methylformamide Acid_Base_Wash Optional: Acid-Base Wash Crude_Product->Acid_Base_Wash To remove acidic/ basic impurities Vacuum_Distillation Fractional Vacuum Distillation Crude_Product->Vacuum_Distillation Direct purification Drying Drying of Organic Phase (e.g., with MgSO4) Acid_Base_Wash->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Evaporation->Vacuum_Distillation Purity_Analysis Purity Analysis (GC-MS, NMR) Vacuum_Distillation->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor Distillation Separation

DistillationTroubleshooting Start Poor Separation in Distillation Check_Rate Is the distillation rate too fast? Start->Check_Rate Reduce_Heat Reduce heating to slow down the distillation rate Check_Rate->Reduce_Heat Yes Check_Column Is the fractionating column adequate? Check_Rate->Check_Column No Improved Separation Improved Reduce_Heat->Improved Use_Better_Column Use a longer or more efficient column Check_Column->Use_Better_Column No Check_Foaming Is foaming occurring? Check_Column->Check_Foaming Yes Use_Better_Column->Improved Reduce_Volume Reduce the volume in the flask and/or add anti-foaming agent Check_Foaming->Reduce_Volume Yes Check_Foaming->Improved No Reduce_Volume->Improved

Caption: Decision tree for troubleshooting poor separation during distillation.

VI. References

  • Gao, J., & Truhlar, D. G. (2002). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society, 124(35), 10324-10333. Available at: [Link]

  • Akiya, T., & Savage, P. E. (2001). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 40(8), 1822-1831. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]

  • De Roo, M., & De Vleeschouwer, F. (2002). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. The Journal of Organic Chemistry, 67(17), 5963-5969. Available at: [Link]

  • Scribd. (n.d.). Troubleshooting of Amine Regn. Available at: [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Organic Laboratory Techniques 10: Distillation. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). Available at: [Link]

  • Wikipedia. (n.d.). Fractional distillation. Available at: [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Available at: [Link]

  • Al-Tahan, A. M. (2019). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I) [Image]. ResearchGate. Available at: [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Available at: [Link]

  • Du, Y., Shao, Y., Zhao, X., & Chen, Z. (2014). Determination of residual DMFo,DMAc and NMP in textiles by GC-MS. Dyeing & Finishing, 14, 42-45. Available at: [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2001). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2001(10), 25-33. Available at: [Link]

  • Rhodium.ws. (n.d.). Preparation of N-methylformamide. Available at: [Link]

  • Google Patents. (n.d.). CN102033113B - Method for determining content of dimethylformamide. Available at:

  • ResearchGate. (n.d.). ChemInform Abstract: Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas and Aqueous-Phase Hydrolysis of Formamide. Available at: [Link]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Available at: [Link]

  • Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). N-Methylformamide. Available at: [Link]

  • CP Lab Safety. (n.d.). N-[2-(Dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams. Available at: [Link]

  • Freissinet, C., et al. (2016). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT TO THE EXOMARS 2018 MISSION. 47th Lunar and Planetary Science Conference. Available at: [Link]

  • ResearchGate. (n.d.). Distillation Troubleshooting. Available at: [Link]

  • Sanz, A., Carril, A. M. G., Matía, M. P., & Alvarez-Builla, J. (2008). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Tetrahedron, 64(4), 695-701. Available at: [Link]

Sources

Technical Support Center: Purification of N-Formyl-N,N',N'-trimethylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Formyl-N,N',N'-trimethylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate. Achieving high purity is critical for reliable downstream applications, and this document will navigate you through common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-Formyl-N,N',N'-trimethylethylenediamine?

The impurity profile of your crude product is largely dependent on the synthetic route, particularly the formylating agent used and the reaction conditions. Based on common N-formylation procedures, you should anticipate the following impurities:

  • Unreacted Starting Material: The most common impurity is the starting diamine, N,N,N'-trimethylethylenediamine. Its removal is crucial for obtaining a pure product.

  • Excess Formylating Agent and Byproducts: If formic acid is used as the formylating agent, residual formic acid and water will be present.[1][2] Reactions employing acetic formic anhydride may leave traces of acetic acid.[1][3]

  • Oxidation and Polymeric Byproducts: Amines, including N-Formyl-N,N',N'-trimethylethylenediamine, can be susceptible to oxidation, leading to the formation of colored, often tar-like, impurities.[4] This is exacerbated by exposure to air and heat.

  • Salts: If the synthesis involved acid or base catalysts or quenching steps, inorganic salts might be present in the crude product.

Q2: I cannot find a literature boiling point for N-Formyl-N,N',N'-trimethylethylenediamine. How should I approach purification by distillation?

It is true that the physical properties of N-Formyl-N,N',N'-trimethylethylenediamine are not widely reported. However, we can make an educated estimation to guide the purification. The precursor, N,N,N'-trimethylethylenediamine, has a boiling point of 116-118 °C at atmospheric pressure.[5][6] The introduction of a formyl group to create an amide will significantly increase the boiling point due to increased molecular weight and intermolecular hydrogen bonding.

Therefore, vacuum distillation is the recommended method to avoid thermal decomposition at high temperatures. To determine the optimal conditions:

  • Start with a small-scale trial. Use a Kugelrohr or a short-path distillation apparatus.

  • Begin with a relatively high vacuum (e.g., 1-5 mmHg).

  • Gradually increase the temperature while monitoring for the distillation of your product. The boiling point under vacuum will likely be significantly lower than the extrapolated atmospheric boiling point.

  • Monitor the purity of the distilled fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if the compound is sufficiently volatile and stable.

Q3: How can I effectively monitor the purification process?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): This is an indispensable tool for monitoring the progress of column chromatography and for a quick assessment of purity. The formylated product, being an amide, is more polar than the starting diamine. A typical TLC system might involve a silica plate with a mobile phase of dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of triethylamine (e.g., 1%) to prevent peak tailing of the basic amine precursor.

  • Gas Chromatography (GC): For assessing the removal of the more volatile precursor, N,N,N'-trimethylethylenediamine, GC is an excellent quantitative method.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the purified product and identifying any remaining impurities. The presence of the formyl proton and carbon signals will be characteristic of the desired compound.

Q4: What are the best practices for storing purified N-Formyl-N,N',N'-trimethylethylenediamine?

Given the potential for oxidation and hydrolysis (though amides are generally stable), it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a low temperature (e.g., 2-8 °C). To prevent absorption of moisture, which could lead to slow hydrolysis, consider storing it over a desiccant.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-Formyl-N,N',N'-trimethylethylenediamine in a question-and-answer format.

Problem: My final product is a yellow to dark brown oil, not the expected colorless to pale yellow liquid.
  • Question: What is causing this discoloration, and how can I remove it?

  • Answer: Dark coloration is typically due to oxidation of the amine functionality, resulting in polymeric impurities.[4]

    • Prevention: During your synthesis and work-up, minimize exposure to atmospheric oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere can be beneficial.

    • Solution: You can treat a solution of your crude product (e.g., in ethyl acetate or dichloromethane) with a small amount of activated charcoal. Stir for 15-30 minutes, then filter the solution through a pad of celite to remove the charcoal. This is often very effective at adsorbing colored impurities. Be aware that this may lead to some loss of product due to adsorption onto the charcoal.

Problem: During silica gel column chromatography, my product is streaking or "tailing" down the column.
  • Question: Why is my compound not moving as a tight band on the silica column, and how can I improve the separation?

  • Answer: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups on the surface of the silica can strongly and sometimes irreversibly interact with the basic nitrogen atoms of your compound and, more significantly, any unreacted N,N,N'-trimethylethylenediamine.[8] This leads to poor separation and low recovery.

    • Solution 1: Mobile Phase Modifier: Add a small amount of a volatile competing base, such as triethylamine (typically 0.5-2%), to your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Solution 2: Use a Deactivated Stationary Phase: A better but more costly solution is to use an amine-functionalized silica gel.[8][9] This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds, often providing excellent peak shape without the need for mobile phase additives.

Problem: My overall yield is very low after purification.
  • Question: I'm losing a significant amount of material during purification. What are the likely causes and how can I mitigate this?

  • Answer: Low recovery can stem from several factors:

    • Irreversible Adsorption on Silica: As mentioned above, basic amines can bind strongly to silica gel, leading to material loss.[8] Using a mobile phase modifier or an amine-functionalized silica is crucial.

    • Product Volatility: While the formylated product is less volatile than its precursor, it may still have some vapor pressure. If you are removing the solvent under high vacuum and/or with excessive heat, you could be losing product. Use moderate temperatures on your rotary evaporator.

    • Decomposition: If you are using distillation, the temperature required might be causing some decomposition. Ensure you are using a high vacuum and a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

    • Aqueous Work-up Losses: While N,N,N'-trimethylethylenediamine is highly water-soluble, your N-formylated product will also have some water solubility due to the polar amide group.[10] During an aqueous work-up, ensure you thoroughly extract the aqueous layer with an organic solvent (e.g., multiple extractions with dichloromethane or ethyl acetate) to maximize recovery.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel

This protocol is suitable for removing non-polar impurities and unreacted starting material.

  • Preparation:

    • Dissolve the crude N-Formyl-N,N',N'-trimethylethylenediamine in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally gives better separation.

  • Column Packing:

    • Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% ethyl acetate or 98:2 ethyl acetate:triethylamine).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with your chosen mobile phase. A good starting point for a gradient could be from 100% ethyl acetate to 95:5 ethyl acetate:methanol (with 1% triethylamine in both solvents if needed).

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating the product from non-volatile impurities like salts and polymeric materials.

  • Apparatus Setup:

    • Use a short-path distillation apparatus to minimize travel distance for the vapor.

    • Ensure all glass joints are well-sealed with appropriate vacuum grease.

    • Use a cold trap between your distillation setup and the vacuum pump.

  • Distillation:

    • Place the crude product in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum, and once the desired pressure is reached (e.g., 1-5 mmHg), gradually heat the flask in an oil bath.

    • Collect the fraction that distills over at a constant temperature. This will be your purified product.

  • Characterization:

    • Confirm the purity of the distilled product using TLC, GC, and/or NMR.

Data Summary and Visualization

Table 1: Impurity Troubleshooting
Impurity TypeIdentification MethodRecommended Purification Method
Unreacted N,N,N'-trimethylethylenediamineTLC, GCColumn Chromatography (Amine-functionalized silica or with TEA modifier)
Residual Formic/Acetic AcidAqueous work-up with a mild base (e.g., NaHCO₃)Liquid-Liquid Extraction
Colored/Polymeric ImpuritiesVisual InspectionTreatment with Activated Charcoal, Vacuum Distillation
Inorganic SaltsInsoluble in organic solventsFiltration, Vacuum Distillation
Diagram 1: General Purification Workflow

cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product TLC TLC Analysis Aqueous_Workup Aqueous Work-up (remove acids/salts) TLC->Aqueous_Workup Salts/Acids Present? GC GC Analysis (for starting material) Chromatography Column Chromatography (remove starting material) GC->Chromatography Starting Material Present? Charcoal Activated Charcoal (remove color) Aqueous_Workup->Charcoal Colored? Distillation Vacuum Distillation (remove non-volatiles) Charcoal->Distillation Pure_Product Pure N-Formyl-N,N',N'- trimethylethylenediamine Distillation->Pure_Product Chromatography->Pure_Product

Caption: Purification workflow for N-Formyl-N,N',N'-trimethylethylenediamine.

Diagram 2: Decision Tree for Column Chromatography

Start Crude product contains unreacted amine Check_Tailing Does TLC show significant tailing? Start->Check_Tailing Use_Standard Use standard silica gel with 1-2% TEA in eluent Check_Tailing->Use_Standard Yes Check_Tailing->Use_Standard No Consider_NH2 Is separation still poor or yield low? Use_Standard->Consider_NH2 Use_NH2_Silica Use Amine-functionalized Silica Gel Consider_NH2->Use_NH2_Silica Yes Pure Pure Product Consider_NH2->Pure No Use_NH2_Silica->Pure

Caption: Decision tree for selecting a column chromatography strategy.

References

  • CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023).
  • Gatza, E., et al. (2016). Formylation of Amines. Organic Reactions, 1-20.
  • Column chromatography. University of Alberta.
  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151.
  • Sheehan, J.C., & Yang, D.D.H. (1958). The use of N-formylamino acids in peptide synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.
  • N,N,N-trimethyl ethylene diamine, 142-25-6 - The Good Scents Company.
  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL - Jetir.Org.

Sources

Common side reactions with N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(2-Dimethylaminoethyl)-N-methylformamide (CAS: 105669-53-2). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and troubleshoot common issues encountered during experimentation. By understanding the chemical nature of this reagent, particularly the reactivity of its formamide and tertiary amine functional groups, we can anticipate and mitigate common side reactions, ensuring the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs): Stability & Handling

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: Proper storage is critical to maintain the integrity of this compound. Based on safety data for the compound and handling guidelines for analogous formamides like N,N-Dimethylformamide (DMF), we recommend the following[1][2]:

  • Temperature: Store in a cool, dry, and well-ventilated area, ideally between 15–25°C[1]. Avoid exposure to direct sunlight and sources of heat or ignition.

  • Container: Keep the container tightly sealed to prevent moisture absorption and atmospheric contamination[2].

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation or reaction with atmospheric components.

ParameterRecommended ConditionRationale
Temperature 15–25°CPrevents thermal decomposition.
Atmosphere Tightly sealed; Inert gas (optional)Minimizes hydrolysis and oxidation.
Light Store in a shaded area/opaque containerPrevents potential photo-degradation.
Incompatibilities Strong acids, strong bases, strong oxidizing agentsAvoids vigorous reactions and degradation[3].
Q2: I've noticed a faint fishy odor from my bottle of this compound. Is it still usable?

A2: A faint, fishy, amine-like odor often indicates the presence of small amounts of decomposition products, specifically dimethylamine, which can arise from the hydrolysis of the formamide group[4]. While minor degradation may not significantly impact all applications, it signals that the reagent is no longer of the highest purity.

Recommendation: For sensitive reactions where stoichiometry and purity are critical, it is advisable to use a fresh, unopened bottle or to purify the reagent before use. For less sensitive applications, its use may be acceptable, but be aware that the presence of amine impurities could act as a nucleophile or base, potentially leading to side reactions.

Troubleshooting Guide for Synthetic Applications

This section addresses specific issues that may arise during a chemical reaction involving this compound.

Problem 1: My reaction is showing a lower yield than expected, and I suspect the reagent is involved.

This issue can often be traced back to the degradation of the formamide moiety or unintended reactions of the tertiary amine.

A3: Yes, the formamide group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures[4][5]. This degradation pathway breaks the amide C-N bond.

  • Mechanism: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water[5][6]. Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs[7].

  • Consequence: This decomposition consumes your reagent and generates N-methyl-N'N'-dimethylethylenediamine and formic acid (or formate), which can alter the pH of your reaction and introduce nucleophilic or basic impurities.

  • Reaction pH Control: Ensure your reaction medium is not strongly acidic or basic unless required by the protocol. Use non-nucleophilic buffers if pH control is necessary.

  • Temperature Management: Avoid unnecessarily high reaction temperatures. If heating is required, minimize the reaction time.

  • Moisture Control: Use anhydrous solvents and perform reactions under an inert atmosphere to exclude water.

  • Reagent Purity Check: Before use in a critical step, verify the purity of your this compound via techniques like NMR or GC-MS to check for the presence of hydrolysis byproducts.

Hydrolysis_Pathway cluster_conditions Reaction Conditions reagent This compound products N-methyl-N',N'-dimethylethylenediamine + Formic Acid/Formate reagent->products Hydrolysis h_plus H+ / H₂O (Acidic Conditions) oh_minus OH⁻ / H₂O (Basic Conditions) Troubleshooting_Workflow start Unexpected Byproduct Observed check_electrophiles Does the reaction contain strong electrophiles? start->check_electrophiles check_oxidants Does the reaction contain oxidizing agents? check_electrophiles->check_oxidants No alkylation Potential Quaternization of Tertiary Amine check_electrophiles->alkylation Yes n_oxide Potential N-Oxide Formation check_oxidants->n_oxide Yes no_obvious Consider other side reactions (e.g., formamide decomposition) check_oxidants->no_obvious No action_electrophile Action: Protect amine or choose alternative reagent. alkylation->action_electrophile action_oxidant Action: Use an amine-compatible oxidant or protect the amine. n_oxide->action_oxidant

Caption: Troubleshooting workflow for unexpected byproducts.

References

  • DMF Decomposition and Nitrogen Removal Performance by a Mesh-Filtration Bioreactor under Acidic Conditions. ResearchGate.
  • N,N-dimethylformamide decomposition by DC water plasma at atmospheric pressure. Kyushu University Pure Portal Site.
  • Amine Reactivity. Michigan State University Department of Chemistry.
  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. National Center for Biotechnology Information (NCBI).
  • Theoretical Studies on the Mechanism of Acid-Promoted Hydrolysis of N-Formylaziridine in Comparison with Formamide. ACS Publications.
  • Amine - Reactions, Synthesis, Properties. Britannica.
  • 20.6: Reactions of Amines. Chemistry LibreTexts.
  • The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. National Center for Biotechnology Information (NCBI).
  • Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Oxidation of Amines. YouTube.
  • 21.3: Amines React as Bases and as Nucleophiles. Chemistry LibreTexts.
  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center.
  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. ResearchGate.
  • The Mechanisms of Amide Hydrolysis. MacSphere Institutional Repository.
  • 23.11: Oxidation of Amines. Chemistry LibreTexts.
  • Material Safety Data Sheet - N-Methylformamide, 99+%. Cole-Parmer.
  • Safety Data Sheet. Takara Bio.
  • Dimethylformamide. Wikipedia.
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate.
  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. PubMed.
  • Coupling Reagents. Aapptec.
  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH & Co.KG.
  • Oxidation of primary, secondary and tertiary amines. ResearchGate.

Sources

Technical Support Center: Synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols for this unique diamine derivative. Given the specificity of this molecule, this document synthesizes established principles of secondary amine formylation and applies them to the precursor, N,N,N'-Trimethylethylenediamine, to provide a robust framework for troubleshooting and yield improvement.

Understanding the Synthesis: Plausible Formylation Routes

The synthesis of this compound involves the selective N-formylation of the secondary amine in N,N,N'-Trimethylethylenediamine. The primary challenge lies in achieving high conversion and selectivity while managing the purification of a polar, water-soluble product. Several reliable methods for amine formylation can be adapted for this purpose.[1]

The general transformation is as follows:

Precursor: N,N,N'-Trimethylethylenediamine[2] Target Molecule: this compound[3]

Below are three common and effective formylation strategies.

Synthesis_Pathways cluster_start Starting Material cluster_methods Formylation Methods cluster_product Product Start N,N,N'-Trimethylethylenediamine M1 Methyl Formate (Catalytic Base) Start->M1 Method A M2 Formic Acid / Acetic Anhydride Start->M2 Method B M3 DMF-DMA Start->M3 Method C End N-(2-Dimethylaminoethyl) -N-methylformamide M1->End M2->End M3->End

Caption: Plausible synthetic routes for the formylation of N,N,N'-Trimethylethylenediamine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Conversion

Q: My reaction has stalled, or the yield is very low, with a significant amount of starting material remaining. What are the likely causes?

A: Low conversion is a frequent issue stemming from several factors related to reagents, conditions, or the inherent reactivity of the substrate.

  • Reagent Quality & Stoichiometry:

    • Formylating Agent: Ensure the formylating agent (e.g., methyl formate, formic acid) is pure and anhydrous where necessary. Methyl formate can hydrolyze over time, and formic acid can contain variable amounts of water.[4][5] Using an excess of the formylating agent (1.5-3 equivalents) can often drive the reaction to completion.

    • Catalyst (if used): If using a base catalyst with methyl formate, ensure it is active and not poisoned. For instance, sodium methoxide is highly sensitive to moisture.[5]

  • Reaction Conditions:

    • Temperature: Formylation reactions can be temperature-sensitive. Reactions with methyl formate may require heating to proceed at a reasonable rate, while methods using highly reactive agents like acetic formic anhydride might need to be cooled initially to prevent side reactions.[4] If the reaction is slow at room temperature, consider incrementally increasing the temperature (e.g., to 40-60 °C) while monitoring for side product formation.

    • Solvent: The choice of solvent is critical. It must dissolve the starting amine without reacting with the formylating agent. Aprotic solvents like THF, acetonitrile, or DCM are common choices. For highly polar starting materials, DMF can be used, but purification can be challenging.

  • Reaction Time: Some formylation reactions are slower than anticipated. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24 hours) before concluding that it has failed.

Troubleshooting_Yield Start Low Conversion (High Starting Material) CheckReagents 1. Verify Reagent Quality - Purity of formylating agent? - Anhydrous conditions met? - Correct stoichiometry? Start->CheckReagents CheckConditions 2. Assess Reaction Conditions - Temperature appropriate? - Solvent suitable? - Reaction time sufficient? Start->CheckConditions CheckMonitoring 3. Review Reaction Monitoring - Is the product visible by TLC/LCMS? - Are there new, unidentified spots? Start->CheckMonitoring ActionReagents Action: - Use fresh/purified reagents. - Increase equivalents of  formylating agent. CheckReagents->ActionReagents ActionConditions Action: - Incrementally increase temperature. - Test alternative aprotic solvents. - Extend reaction time. CheckConditions->ActionConditions ActionMonitoring Action: - Adjust TLC mobile phase. - Consider derivatization for GC. - Check for product in aqueous phase  during mini-workup. CheckMonitoring->ActionMonitoring

Sources

Technical Support Center: Long-Term Storage and Stability of N-(2-Dimethylaminoethyl)-N-methylformamide (DMEA-NMF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Dimethylaminoethyl)-N-methylformamide (DMEA-NMF). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical reagent. As a bifunctional molecule containing both a tertiary amine and a formamide moiety, DMEA-NMF presents unique stability challenges that require careful consideration in its storage and handling. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to empower you to maintain the quality and reliability of your DMEA-NMF stocks for successful experimental outcomes.

Understanding the Inherent Instability of DMEA-NMF

This compound is susceptible to two primary degradation pathways owing to its chemical structure. Understanding these pathways is the first step in preventing them.

  • Oxidation of the Tertiary Amine: The dimethylamino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This process typically leads to the formation of the corresponding N-oxide, which can alter the reactivity and performance of the molecule in your experiments.

  • Hydrolysis of the Formamide: The N-methylformamide group can undergo hydrolysis, a reaction catalyzed by the presence of water, and accelerated under acidic or basic conditions. This degradation pathway breaks the amide bond, yielding formic acid and N,N,N'-trimethylethylenediamine. The presence of these degradation products can significantly impact reaction outcomes and lead to inconsistent results.[1]

The interplay of these two degradation pathways can be complex. For instance, the formation of formic acid from hydrolysis can create a more acidic microenvironment, which may influence the rate of other reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the storage and use of DMEA-NMF, providing explanations and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing of the solution over time Oxidation of the tertiary amine to form colored impurities.Store under an inert atmosphere (e.g., argon or nitrogen). Consider adding a suitable antioxidant.
Change in pH of the solution (typically becoming more acidic) Hydrolysis of the formamide group to formic acid.Ensure the use of anhydrous solvents and store in a tightly sealed container with a desiccant. Avoid exposure to acidic or basic contaminants.
Inconsistent reaction yields or unexpected side products Presence of degradation products (N-oxide, formic acid, N,N,N'-trimethylethylenediamine) that may interfere with the intended reaction.Verify the purity of the DMEA-NMF stock using analytical methods like GC-MS or HPLC before use. Purify the reagent if significant degradation is detected.
Precipitate formation in the solution Formation of insoluble degradation products or salts.Filter the solution before use. Investigate the identity of the precipitate to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for DMEA-NMF?

    • A1: For optimal long-term stability, DMEA-NMF should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) to minimize oxidation.[2] To prevent hydrolysis, it is crucial to store it in a dry environment, away from moisture. The use of a desiccant in the secondary storage container is recommended.

  • Q2: Can I store DMEA-NMF at room temperature?

    • A2: While short-term storage at room temperature may be acceptable for high-purity material, long-term storage at elevated temperatures will accelerate both oxidation and hydrolysis. For storage exceeding a few weeks, refrigeration is strongly advised.

  • Q3: What type of container material is best for storing DMEA-NMF?

    • A3: Amber glass bottles with PTFE-lined caps are recommended. The amber glass protects the compound from light, which can catalyze oxidation, and the PTFE liner provides an inert seal. Avoid plastic containers for long-term storage, as leaching of plasticizers or additives could occur, and some plastics may be permeable to moisture and oxygen.

  • Q4: I received DMEA-NMF as a solid. How should I handle it?

    • A4: If DMEA-NMF is supplied as a solid, handle it in a glove box or under a stream of inert gas to prevent exposure to air and moisture, especially when weighing and preparing solutions.

Stabilization Strategies

  • Q5: Can I add a stabilizer to my DMEA-NMF stock?

    • A5: Yes, for extended storage, the addition of a stabilizer can be beneficial. For inhibiting oxidation of the tertiary amine, a hindered phenolic antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm) can be effective.[1] For mitigating hydrolysis, ensuring anhydrous conditions is the primary strategy. While some industrial applications for similar compounds use hydrolysis inhibitors, their compatibility and impact on specific research applications would need to be carefully evaluated.

  • Q6: How can I remove water from my DMEA-NMF if I suspect moisture contamination?

    • A6: If you suspect moisture contamination, the DMEA-NMF can be dried using molecular sieves (3Å or 4Å). However, it is crucial to use freshly activated molecular sieves and to perform the drying under an inert atmosphere to prevent the introduction of more oxygen.

Analytical Testing and Purity

  • Q7: How can I check the purity of my DMEA-NMF?

    • A7: The purity of DMEA-NMF can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). GC-MS is well-suited for identifying volatile impurities and degradation products. A patent for the purity analysis of a key hydrolysis product, N,N,N'-trimethylethylenediamine, suggests a DB-624 capillary column with a programmed temperature gradient.[3] HPLC can also be used, particularly for less volatile degradation products like the N-oxide.

  • Q8: What are the expected degradation products I should look for?

    • A8: The primary degradation products to monitor are:

      • This compound N-oxide (from oxidation)

      • Formic acid and N,N,N'-trimethylethylenediamine (from hydrolysis)

  • Q9: My DMEA-NMF has a slight yellow tint. Is it still usable?

    • A9: A slight yellowing may indicate a low level of oxidation. While it might be acceptable for some less sensitive applications, for high-stakes experiments such as in drug development, it is crucial to verify the purity analytically. If significant impurities are detected, purification or using a fresh batch is recommended.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol allows for a rapid assessment of the stability of your DMEA-NMF under stressed conditions.

  • Sample Preparation: Aliquot your DMEA-NMF into several small, sealed vials. Include a control group to be stored under ideal conditions (2-8°C, inert atmosphere).

  • Stress Conditions: Expose the test vials to elevated temperatures (e.g., 40°C, 60°C) and/or high humidity (e.g., 75% RH).[4]

  • Time Points: At regular intervals (e.g., 1, 2, 4, and 8 weeks), remove a vial from each stress condition.

  • Analysis: Analyze the samples and the control using a validated GC-MS or HPLC method to quantify the parent compound and the key degradation products.

  • Data Evaluation: Plot the degradation over time for each condition. This data can be used to estimate the shelf-life under your normal storage conditions using the Arrhenius equation.[4]

Protocol 2: GC-MS Method for Purity Assessment

This is a starting point for developing a GC-MS method to assess the purity of DMEA-NMF and detect the hydrolysis product N,N,N'-trimethylethylenediamine.

  • Column: DB-624 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, split ratio 50:1.

  • Injector Temperature: 220°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 120°C at 20°C/min.

    • Ramp to 160°C at 5°C/min, hold for 2 minutes.

    • Ramp to 220°C at 5°C/min.[3]

  • MS Detector:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan range: m/z 30-300.

Note: This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Visualizing Degradation Pathways and Workflow

DMEA_NMF_Degradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis DMEA_NMF This compound N_oxide N-oxide DMEA_NMF->N_oxide O2, light, metal ions Formic_Acid Formic Acid DMEA_NMF->Formic_Acid H2O (acid/base catalyzed) Amine_Product N,N,N'-trimethylethylenediamine DMEA_NMF->Amine_Product H2O (acid/base catalyzed)

Caption: Primary degradation pathways of DMEA-NMF.

Stability_Workflow start Receive/Prepare DMEA-NMF storage Store at 2-8°C under inert atmosphere, desiccated start->storage periodic_check Periodic Purity Check (e.g., every 6 months) storage->periodic_check analysis GC-MS / HPLC Analysis periodic_check->analysis decision Purity > 98%? analysis->decision use Use in Experiment decision->use Yes purify Purify or Discard decision->purify No

Caption: Recommended workflow for ensuring DMEA-NMF stability.

References

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC PubMed Central.
  • Bifunctional compounds As the word bifunctional implies, compounds with two functional groups. In organic chemistry, when a sing. [No primary source link available]
  • N,N,N'-trimethylethylenediamine - Optional[MS (GC)] - Spectrum - SpectraBase.
  • Interaction plot for sum of N-methyl and N-formyl impurities for... - ResearchGate.
  • Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography. Google Patents.
  • Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed.
  • What are all the factors that contribute to stability in organic compounds? : r/Mcat - Reddit.
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International.

Sources

Technical Support Center: Troubleshooting Low Yield in Reactions with N-[2-(Dimethylamino)ethyl]-N-methylformamide (CAS 105669-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[2-(Dimethylamino)ethyl]-N-methylformamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Our focus is on providing in-depth, scientifically grounded solutions to common challenges, particularly the issue of low product yield.

Introduction to N-[2-(Dimethylamino)ethyl]-N-methylformamide

N-[2-(Dimethylamino)ethyl]-N-methylformamide, hereafter referred to as DMANMF, is a multifunctional organic compound. Its structure, featuring a chelating diamine backbone and a formamide moiety, allows it to play a dual role in organic synthesis. Primarily, it serves as a sophisticated ligand in organolithium chemistry, particularly in directed metalation reactions. Its potential as a formylating agent, analogous to N,N-dimethylformamide (DMF), also warrants consideration. This guide will primarily focus on its application in lithiation reactions, where low yields are a common hurdle.

Part 1: Troubleshooting Low Yield in Directed Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[1] The success of these reactions often hinges on the precise control of reaction conditions and the quality of reagents. DMANMF, similar to other chelating diamines like TMEDA, can enhance the reactivity of organolithium bases and direct deprotonation to a specific site.[2] A recent patent application (WO2025077773A1) describes a reaction where DMANMF is used in conjunction with n-butyllithium, resulting in a modest yield of 53.2%. This scenario highlights a common challenge and a clear need for optimization.

Frequently Asked Questions (FAQs)

Q1: My lithiation reaction using DMANMF and n-butyllithium is giving a low yield of the desired product. What are the most likely causes?

A1: Low yields in directed lithiation reactions are often multifactorial. The most common culprits include:

  • Poor Quality or Inaccurate Titration of n-Butyllithium: Organolithium reagents are notoriously sensitive to air and moisture.[3] Degradation leads to a lower concentration of the active reagent than stated on the bottle, resulting in incomplete deprotonation of your substrate.

  • Presence of Water or Other Protic Impurities: Trace amounts of water in your solvent, substrate, or DMANMF will rapidly quench the organolithium reagent, reducing the effective concentration and leading to low yields.

  • Suboptimal Reaction Temperature: Lithiation reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[4] Inadequate cooling or temperature fluctuations can be detrimental.

  • Incorrect Stoichiometry: The ratio of substrate to base to additive (DMANMF) is critical. Insufficient base will lead to incomplete reaction, while an excess can sometimes promote side reactions.

  • Side Reactions: Competing reaction pathways, such as nucleophilic attack by the organolithium on other functional groups in your substrate or reaction with the solvent (e.g., THF), can consume your starting material and reduce the yield of the desired product.[5]

Q2: I observe the formation of multiple byproducts in my reaction. What are they likely to be, and how can I minimize them?

A2: The nature of byproducts can provide valuable clues about what is going wrong. Common byproducts in lithiation reactions include:

  • Starting Material: The most obvious "byproduct" is unreacted starting material, indicating incomplete lithiation.

  • Protonated Starting Material (from the Lithiated Intermediate): If the lithiated intermediate is formed but then quenched by a proton source (e.g., during workup or from trace water), you will regenerate your starting material.

  • Products of Nucleophilic Attack: n-Butyllithium can act as a nucleophile. If your substrate contains electrophilic functional groups, you may see products resulting from the addition of a butyl group.

  • Products from Reaction with Solvent: At temperatures above -60 °C, n-butyllithium can deprotonate THF, leading to ethylene and the lithium enolate of acetaldehyde.[3]

  • Homocoupling Products: In some cases, the lithiated intermediate can react with unreacted starting material (if it contains a suitable leaving group) to form a dimer.

To minimize byproduct formation, focus on rigorous control of reaction conditions: maintain cryogenic temperatures, ensure all reagents and solvents are scrupulously dry, and optimize the order of addition and stoichiometry.

Troubleshooting Workflow for Low Yield

Below is a systematic approach to diagnosing and resolving low-yield issues in directed lithiation reactions involving DMANMF.

Troubleshooting_Lithiation start Low Yield (<60%) reagent_quality Step 1: Verify Reagent Quality start->reagent_quality reaction_setup Step 2: Optimize Reaction Setup reagent_quality->reaction_setup Reagents OK sub_reagent Titrate n-BuLi Dry Solvents (THF, etc.) Dry DMANMF & Substrate reagent_quality->sub_reagent stoichiometry Step 3: Adjust Stoichiometry reaction_setup->stoichiometry Setup Optimized sub_setup Maintain -78°C (Acetone/Dry Ice) Inert Atmosphere (Ar/N2) Slow, subsurface addition of n-BuLi reaction_setup->sub_setup workup Step 4: Refine Work-up Procedure stoichiometry->workup Stoichiometry Adjusted sub_stoich Increase n-BuLi (1.1-1.5 eq) Adjust DMANMF (1.1-1.5 eq) Consider reverse addition stoichiometry->sub_stoich yield_ok Yield Improved workup->yield_ok sub_workup Quench at low temp Use appropriate quenching agent Careful extraction & purification workup->sub_workup

Caption: A stepwise workflow for troubleshooting low yields in DMANMF-mediated lithiation reactions.

Detailed Experimental Protocols for Troubleshooting
  • n-Butyllithium Titration:

    • Rationale: The exact concentration of commercial n-BuLi solutions can vary. Accurate titration is non-negotiable for reproducible results.

    • Procedure (Double Titration with Diphenylacetic Acid):

      • Dry a 100 mL flask under vacuum with a flame and backfill with argon.

      • Add approximately 250 mg of diphenylacetic acid and record the exact weight.

      • Add 20 mL of anhydrous THF and stir to dissolve.

      • Slowly add the n-BuLi solution dropwise from a syringe until a persistent yellow color (the dianion of diphenylacetic acid) is observed. Record the volume of n-BuLi added.

      • Calculate the molarity: Molarity = (moles of diphenylacetic acid) / (Liters of n-BuLi solution).

  • Solvent and Reagent Drying:

    • Rationale: Water is a primary cause of reaction failure.

    • Procedure:

      • Distill THF from sodium/benzophenone under argon immediately before use.

      • Dry the substrate and DMANMF by azeotropic distillation with toluene or by drying in a vacuum oven. Store under an inert atmosphere.

  • Strictly Anhydrous and Inert Conditions:

    • Rationale: Oxygen can also react with organolithiums, and moisture must be excluded.

    • Procedure:

      • Assemble all glassware hot from the oven and cool under a stream of dry argon or nitrogen.

      • Use septa and syringes for all liquid transfers. Maintain a positive pressure of inert gas throughout the reaction.

  • Temperature Control:

    • Rationale: Many lithiated intermediates are thermally unstable.

    • Procedure:

      • Use a dry ice/acetone bath to maintain a temperature of -78 °C.

      • Ensure the reaction flask is well-immersed in the bath and that the bath is regularly replenished with dry ice.

  • Order and Rate of Addition:

    • Rationale: The order of addition can influence the formation of the desired reactive species and minimize side reactions.[6]

    • Procedure (based on WO2025077773A1):

      • Dissolve the substrate and DMANMF in anhydrous THF in the reaction flask.

      • Cool the solution to -78 °C.

      • Add the titrated n-butyllithium solution dropwise to the cooled solution over a period of 20-30 minutes. Ensure the tip of the needle is below the surface of the reaction mixture to prevent localized warming.

      • Stir at -78 °C for the specified time (e.g., 1-2 hours) to allow for complete lithiation before adding the electrophile.

Data Summary Table for Optimization
ParameterInitial ConditionTroubleshooting StepRationale
n-BuLi (eq.) 1.1Increase to 1.3 - 1.5Compensates for any minor degradation and ensures complete deprotonation.
DMANMF (eq.) 1.1Increase to 1.3 - 1.5Ensures complete chelation and activation of the organolithium.
Temperature -70 °CMaintain strictly at -78 °CMinimizes decomposition of the lithiated intermediate and side reactions.[4]
Addition Time 5 minIncrease to 20-30 minImproves heat dissipation and prevents localized high concentrations of n-BuLi.
Solvent Commercial AnhydrousFreshly distilledRemoves trace water and stabilizers that can interfere with the reaction.

Part 2: DMANMF as a Potential Formylating Agent

While the primary application of DMANMF appears to be in lithiation chemistry, its formamide structure suggests it could potentially act as a formylating agent, similar to DMF in the Vilsmeier-Haack reaction.[7] The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8]

Frequently Asked Questions (FAQs)

Q3: I am attempting to use DMANMF as a formylating agent in a Vilsmeier-Haack type reaction, but the reaction is not working. What could be the issue?

A3: If DMANMF is failing to act as a formylating agent, consider the following:

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent is formed from the reaction of a substituted formamide with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9] It's possible that the tertiary amine within the DMANMF molecule is interfering with this step, either by reacting with the POCl₃ itself or by altering the electronics of the formamide group, making it less reactive.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[7] If your substrate is electron-deficient, the reaction may not proceed.

  • Reaction Conditions: The formation of the Vilsmeier reagent and the subsequent formylation require specific conditions, including anhydrous solvents and often controlled temperatures. Any deviation can halt the reaction.

Troubleshooting Workflow for Formylation Reactions

Troubleshooting_Formylation start No Formylation Product vilsmeier_formation Step 1: Confirm Vilsmeier Reagent Formation start->vilsmeier_formation substrate_check Step 2: Evaluate Substrate Reactivity vilsmeier_formation->substrate_check Reagent Formed sub_vilsmeier Check purity of DMANMF & POCl3 Run reaction in a non-coordinating solvent Monitor by NMR for iminium salt formation vilsmeier_formation->sub_vilsmeier alternative_reagents Step 3: Consider Alternative Formylating Agents substrate_check->alternative_reagents Substrate is Suitable sub_substrate Is the aromatic ring electron-rich? Are there competing nucleophilic sites? Consider a more activated substrate as a positive control substrate_check->sub_substrate product_formed Product Observed alternative_reagents->product_formed sub_alternatives Use standard DMF/POCl3 Try other formylating agents (e.g., formic acid) alternative_reagents->sub_alternatives

Caption: A decision tree for troubleshooting failed formylation reactions using DMANMF.

Proposed Mechanism: DMANMF in Directed Lithiation

The chelating nature of DMANMF is key to its function. The two nitrogen atoms and the carbonyl oxygen can coordinate to the lithium ion, breaking down the aggregates of n-butyllithium and increasing its basicity. This complex then brings the activated base into close proximity with the substrate, facilitating regioselective deprotonation.

DoM_Mechanism sub Substrate-H complex [Substrate-H---DMANMF---Li-nBu] sub->complex dmanmf DMANMF dmanmf->complex nBuLi n-BuLi nBuLi->complex lithiated Substrate-Li+ + Butane complex->lithiated Deprotonation product Substrate-E lithiated->product electrophile E+ electrophile->product

Caption: Proposed mechanism for DMANMF-assisted directed lithiation.

References

  • Snieckus, V. Directed ortho metalation. Toluene- and TMEDA-chelated aryl-lithiums. Preparation and synthetic utility. Chem. Rev.1990, 90 (6), 879–933. [Link]
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  • Singh, R. K., et al. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
  • Bailey, W. F., et al. Optimization of Organolithium Reactions. Org. Process Res. Dev.2020, 24 (5), 678–697. [Link]
  • Wikipedia.
  • Contini, A., et al. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules. 2022, 27 (15), 4987. [Link]
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  • Reddy, T. J., et al. Formylation of Amines. Molecules. 2015, 20 (7), 12354–12374. [Link]
  • Clayden, J., et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules. 2021, 26 (16), 4995. [Link]
  • Reich, H. J., et al. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. J. Am. Chem. Soc.2012, 134 (40), 16577–16590. [Link]
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  • Cantillo, D., et al. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. J. Org. Chem.2018, 83 (21), 13318–13328. [Link]
  • Wikipedia.
  • Nagaki, A., et al. Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach. Org. Process Res. Dev.2018, 22 (8), 1017–1022. [Link]
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  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Karbasi, A. B. How can I improve the Vilsmeier-Haack reaction?
  • Cameron, D. W., et al. Regioselectivity in the Lithiation of 1,3-Disubstituted Arenes. Aust. J. Chem.1997, 50 (8), 831–838. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Collum, D. B., et al. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium. J. Am. Chem. Soc.2005, 127 (41), 14358–14369. [Link]
  • Collum, D. B., et al. n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. J. Am. Chem. Soc.2007, 129 (8), 2259–2268. [Link]
  • Armstrong, D. R., et al. Polymorphism in Lithium Amides: A Structural and Theoretical Study. Synthesis, Mechanism, and NMR Studies of the Lithiation of N,N'-Di-tert-butylethylenediamine. Inorg. Chem.1996, 35 (13), 4047–4059. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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  • Crockett, M. P., et al. Pathways for decomposition of THF by organolithiums: The role of HMPA.
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  • DSM IP ASSETS B.V., et al. Synthesis of r-biphenylalaninol. WO2013026773A1. 2013.
  • Olzmann, M., et al. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. Phys. Chem. Chem. Phys.2015, 17, 12979–12991. [Link]
  • Shanghai Allist Pharmaceuticals, Inc.
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Technical Support Center: Optimizing the Synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS: 105669-53-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the fundamental chemistry, enabling you to make informed decisions in your laboratory work.

The primary and most direct synthetic route to this compound involves the selective N-formylation of the secondary amine in N,N,N'-trimethylethylenediamine. This guide focuses on optimizing this critical transformation.

Core Synthesis Pathways

The choice of formylating agent is the most critical decision in this synthesis. Below, we detail two robust, commonly employed protocols, explaining the causality behind each step.

Experimental Protocol 1: Formylation via Formic Acid with Catalysis

This method is cost-effective and straightforward but requires careful management of the water byproduct to drive the reaction to completion. The reaction proceeds via nucleophilic attack of the secondary amine on formic acid, followed by dehydration.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add N,N,N'-trimethylethylenediamine (1.0 eq) and an appropriate solvent (e.g., toluene or xylene, sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid such as zinc chloride (ZnCl₂) (0.1 eq). The catalyst activates the formic acid, making it a more potent electrophile.[1][2][3]

  • Reagent Addition: Slowly add formic acid (1.1-1.2 eq) to the stirred solution. An exothermic reaction may occur.

  • Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap is crucial as it drives the reaction equilibrium toward the product.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via vacuum distillation to obtain this compound, which has a high boiling point of 218-219 °C at atmospheric pressure.[5][6]

Experimental Protocol 2: Formylation via Methyl Formate

This method avoids the generation of water, simplifying the reaction setup. The reaction between the amine and methyl formate produces the desired formamide and methanol as the only byproduct, which can be removed by distillation.[4][7]

Step-by-Step Methodology:

  • Reactor Setup: In a sealed pressure vessel or a flask equipped with a distillation head, combine N,N,N'-trimethylethylenediamine (1.0 eq) and methyl formate (1.5-2.0 eq). The reaction can be run neat or in a polar, aprotic solvent.

  • Reaction Execution: Heat the mixture to a moderate temperature (e.g., 60-80 °C). If using a distillation setup, slowly distill off the methanol as it forms to push the reaction forward.

  • Monitoring: Monitor the reaction progress by GC-MS to observe the disappearance of the starting amine.

  • Work-up and Purification:

    • Once the reaction is complete, remove the excess methyl formate and any remaining methanol under reduced pressure.

    • The resulting crude product can be purified by high-vacuum distillation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Diagram: General Synthesis Scheme

cluster_reactants Reactants cluster_process Process cluster_products Products START_AMINE N,N,N'-Trimethylethylenediamine REACTION N-Formylation + Heat, Catalyst START_AMINE->REACTION FORMYL_AGENT Formylating Agent (e.g., HCOOH, HCOOCH₃) FORMYL_AGENT->REACTION PRODUCT N-(2-Dimethylaminoethyl) -N-methylformamide REACTION->PRODUCT BYPRODUCT Byproduct (H₂O or CH₃OH) REACTION->BYPRODUCT

Caption: General reaction pathway for the synthesis of the target formamide.

Question 1: My reaction yield is very low or zero. What are the common causes?

Low yield is a frequent issue stemming from several potential root causes. Our troubleshooting workflow can help diagnose the problem.

Answer:

  • Inefficient Water Removal (Formic Acid Method): The formation of the amide bond from formic acid and an amine is an equilibrium reaction.[8] If the water byproduct is not efficiently removed, the equilibrium will not favor product formation.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient for azeotropic water removal. Consider using a solvent with a higher boiling point if necessary.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time. If time is a constraint, a modest increase in temperature can improve the reaction rate. Also, verify the activity of your catalyst; use a fresh, anhydrous batch of ZnCl₂ or consider an alternative catalyst.[1][2]

  • Reagent Degradation: The purity and stability of your starting materials are paramount.

    • Solution: Use freshly opened or properly stored formic acid or methyl formate. N,N,N'-trimethylethylenediamine can be hygroscopic; ensure it is dry before use.

  • Sub-optimal pH: In the formic acid method, excess acidity can protonate the starting amine, reducing its nucleophilicity and slowing the reaction.

    • Solution: Ensure you are not using a large excess of formic acid. A slight excess (1.1-1.2 eq) is typically sufficient.

Diagram: Troubleshooting Workflow for Low Yield

G decision decision action action stop stop start Low Yield Observed d1 Formic Acid Method Used? start->d1 a1 Verify Dean-Stark is collecting water. Check for leaks. d1->a1 Yes d2 Is starting material (SM) consumed? d1->d2 No a1->d2 a2 Increase reaction time or temperature. Check catalyst activity. d2->a2 d3 Side products observed? d2->d3 No (SM remains) a4 Review workup procedure. Check for product loss during extraction. d2->a4 Yes (SM consumed) a2->d3 d3->stop No, contact support a3 Lower temperature to prevent decomposition. Check reagent purity. d3->a3 Yes

Caption: A decision tree to systematically troubleshoot low reaction yields.

Question 2: I'm having difficulty purifying the final product. What can I do?

Answer:

The physicochemical properties of this compound—specifically its high boiling point and the presence of two tertiary amine groups—present unique purification challenges.[5][6]

  • Problem: High Boiling Point.

    • Explanation: The boiling point of ~219 °C makes atmospheric distillation impractical as it can lead to thermal decomposition.[5][6]

    • Solution: High-vacuum distillation is mandatory. Use a short-path distillation apparatus to minimize the surface area and residence time at high temperatures. Ensure your vacuum system can achieve pressures below 1 mmHg.

  • Problem: Emulsion during Aqueous Workup.

    • Explanation: The tertiary amine functionalities can act as surfactants, leading to stable emulsions during extraction.

    • Solution: Use a saturated brine solution (saturated aq. NaCl) for the final aqueous wash. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and helping to break emulsions.

  • Problem: Co-elution with Starting Material in Chromatography.

    • Explanation: The product and the starting amine (N,N,N'-trimethylethylenediamine) have similar polarities, making chromatographic separation difficult.

    • Solution: While distillation is preferred, if chromatography is necessary, use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol and a small amount of a basic modifier like triethylamine (0.5-1%) to prevent peak tailing.

Data Summary & Method Comparison
Table 1: Comparison of Primary Formylation Methods
FeatureMethod A: Formic AcidMethod B: Methyl Formate
Formylating Agent Formic AcidMethyl Formate
Byproduct Water (H₂O)Methanol (CH₃OH)
Typical Conditions Reflux with azeotropic water removal (e.g., Toluene, 110 °C)Moderate heat (60-80 °C), often in a sealed vessel or with distillation of methanol
Advantages Inexpensive reagents, simple setup with standard glassware.No water produced, potentially milder conditions, simpler workup.[4][9]
Disadvantages Equilibrium reaction requires efficient water removal; potential for side reactions at high temperatures.Requires management of a volatile, flammable reagent; may require a pressure-rated vessel.
Best For Large-scale, cost-sensitive syntheses where robust reaction conditions are acceptable.Situations where precise temperature control is needed or when starting materials are sensitive to water or high heat.
Table 2: Recommended Solvents and Temperature Parameters
MethodSolventTemperature Range (°C)Key Considerations
Formic Acid Toluene110-112 °C (Reflux)Excellent for azeotropic removal of water.
Xylenes138-144 °C (Reflux)Higher temperature can increase reaction rate but also risk of decomposition.
Methyl Formate Neat (No Solvent)60-80 °CSimplifies purification by eliminating solvent removal step.
Acetonitrile70-82 °C (Reflux)Good polar aprotic solvent if substrate solubility is an issue.
Final Checklist for Optimization
  • Reagent Quality: Are your amine and formylating agent pure and anhydrous?

  • Stoichiometry: Are you using a slight excess of the formylating agent (e.g., 1.1 eq)?

  • Byproduct Removal: Is your setup for removing water or methanol efficient?

  • Temperature Control: Is the reaction temperature high enough for an efficient rate but low enough to prevent decomposition?

  • Reaction Monitoring: Are you using an appropriate analytical technique (TLC, GC-MS) to confirm the reaction endpoint?

  • Purification Strategy: Is your purification method suited to a high-boiling, polar liquid (i.e., high-vacuum distillation)?

By systematically addressing these factors, you can reliably optimize the synthesis of this compound and achieve consistent, high-purity results.

References
  • N,N-DIMETHYLFORMAMIDE. Inchem.org. [Link]
  • N-Methylformamide (NMF) - High-Purity Solvent. EapearlChem. [Link]
  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. EapearlChem. [Link]
  • This compound 97% 105669-52-2. Millipore Sigma. [Link]
  • This compound | C6H14N2O | CID 279482. PubChem - NIH. [Link]
  • A Convenient One-Pot Synthesis of Formamide Derivatives Using Thiamine Hydrochloride as a Novel Catalyst.
  • N-Methylformamide. Wikipedia. [Link]
  • N-[2-(Dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams. CP Lab Safety. [Link]
  • From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry. [Link]
  • (PDF) Formylation of Amines.
  • Formylation of Amines.
  • CN102942500A - Preparation method of N-formamide compound.
  • N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations.

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N-Formyl-N,N',N'-trimethylethylenediamine reaction work-up procedure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the reaction work-up and purification of N-Formyl-N,N',N'-trimethylethylenediamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this valuable intermediate. Our goal is to move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard work-up procedure for an N-formylation reaction of N,N,N'-trimethylethylenediamine?

A1: The optimal work-up procedure is critically dependent on the formylating agent used. Below is a comprehensive protocol for a reaction using a common method, such as formic acid or acetic formic anhydride. The core principle revolves around neutralizing reagents, separating the product based on its pH-dependent solubility, and removing impurities.

Core Rationale: The target molecule, N-Formyl-N,N',N'-trimethylethylenediamine, possesses a basic tertiary amine (pKa ~9-10) and a much less basic secondary amine within the starting material, N,N,N'-trimethylethylenediamine. The formylation selectively targets the more nucleophilic secondary amine. The resulting product contains a tertiary amine and a neutral formamide group. This difference in basicity is the key to a successful separation.

Experimental Protocol: Standard Aqueous Work-Up

  • Reaction Quenching (Control is Key):

    • Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0-5 °C in an ice bath. This mitigates any exotherm from the neutralization process.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until gas evolution (CO₂) ceases and the pH of the aqueous phase is basic (pH 9-10). Causality: This step neutralizes the excess formylating agent (e.g., formic acid) and any acid catalysts.

  • Liquid-Liquid Extraction (The Separation Step):

    • Transfer the biphasic mixture to a separatory funnel.

    • Extract the aqueous phase three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The product's polarity may necessitate using a solvent mixture like 9:1 DCM:Methanol for efficient extraction.

    • Expert Tip: N,N,N'-trimethylethylenediamine and its formylated product can have significant water solubility.[1] To maximize recovery, saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the polarity of the aqueous phase and drives the amine into the organic layer.

  • Washing & Purification (Removing Impurities):

    • Combine the organic extracts.

    • Wash the combined organic layers once with a saturated brine solution. This helps to remove the bulk of the remaining water and any water-soluble impurities.

    • Trustworthiness Check: After the brine wash, check the pH of a small water droplet added to the organic phase to ensure no residual acid is carried over.

  • Drying the Organic Phase:

    • Dry the organic layer over an anhydrous drying agent. Anhydrous magnesium sulfate (MgSO₄) is efficient and fast, while sodium sulfate (Na₂SO₄) is milder.[2] For amines, using basic drying agents like powdered potassium hydroxide (KOH) can be effective but requires careful consideration of compatibility with the product.[3]

    • Stir for 15-30 minutes, then filter off the drying agent, rinsing the solid with a small amount of fresh solvent to recover any adsorbed product.

  • Solvent Removal & Isolation:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator. Be mindful of the product's boiling point (N,N,N'-trimethylethylenediamine b.p. 116-118 °C) to avoid loss during evaporation.[4]

    • The resulting crude oil or solid can then be subjected to final purification.

Q2: My reaction yield is consistently low. What are the most common work-up related causes?

A2: Low yield is a frequent issue, often attributable to product loss during the extraction phase rather than the reaction itself.

  • Incomplete Extraction: As mentioned, the product has two nitrogen atoms and is polar, leading to partial solubility in water.[1] If you are only performing one or two extractions with a non-polar solvent, a significant portion of your product may remain in the aqueous phase.

    • Solution: Increase the number of extractions (3 to 5 is recommended). Use a more polar solvent like DCM or a mixture (e.g., 95:5 DCM:MeOH). Always use brine to "salt out" the product.

  • Product Protonation: If the aqueous layer is not sufficiently basic (pH < 9) after quenching, the tertiary amine on your product will be protonated, forming a water-soluble ammonium salt.[5] This salt will partition into the aqueous layer, leading to catastrophic yield loss.

    • Solution: Always verify the pH of the aqueous layer with pH paper or a meter after quenching and before extraction. If it's not strongly basic, add more base. If you suspect product loss, you can basify the initial aqueous layer to pH 10-12 and re-extract it.

  • Emulsion Formation: The presence of salts and the amine itself (acting as a surfactant) can lead to the formation of a stable emulsion at the solvent interface, trapping product.

    • Solution: Add a small amount of brine to the separatory funnel and swirl gently (do not shake vigorously). Allow the funnel to stand for an extended period. In persistent cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

Q3: My TLC/LCMS analysis shows multiple spots after work-up. What are the likely side products and how can I purify my compound?

A3: The most common impurities are unreacted starting material and potential side products from the formylation reaction itself.

  • Unreacted N,N,N'-trimethylethylenediamine: This is the most common impurity if the reaction did not go to completion.

  • Di-formylated Product: While sterically hindered, it's possible for formylation to occur at the tertiary amine under harsh conditions, leading to a quaternary ammonium species.

  • Decomposition Products: If strong acids or high temperatures were used, other side reactions could occur.[6]

Purification Strategies:

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation is an excellent method for large-scale purification.

  • Column Chromatography: This is the most versatile method for small to medium scales. However, purifying amines on standard silica gel can be challenging due to the interaction between the basic amine and acidic silanols on the silica surface, leading to peak tailing and poor separation.[7]

    • Recommended Protocol:

      • Stationary Phase: Use either basic alumina or deactivate standard silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., elute the column with 1-2% triethylamine in your starting solvent system before loading the sample).[7][8] Amine-functionalized silica is also an excellent, albeit more expensive, option.[7]

      • Mobile Phase (Eluent): A gradient system of heptane/ethyl acetate with 1% triethylamine is a good starting point. For more polar compounds, a dichloromethane/methanol system (again, with 1% triethylamine) is often effective.

Troubleshooting Guide

Issue Encountered Probable Cause Recommended Solution & Rationale
Persistent Emulsion During Extraction The amine product is acting as a surfactant. High salt concentration from neutralization.Primary: Add saturated brine to the separatory funnel and swirl gently. Let it stand. Secondary: Filter the entire mixture through a pad of Celite® or glass wool to break the emulsion physically.
Product Fails to Extract into Organic Layer The aqueous layer is not sufficiently basic (pH < 9). The tertiary amine is protonated, forming a water-soluble salt.[5][9]Action: Add 2M NaOH solution to the aqueous layer until the pH is >10. Rationale: This deprotonates the ammonium salt, regenerating the free amine which is more soluble in organic solvents. Re-extract with your chosen solvent.
Final Product is a Gummy Oil, Not a Liquid Residual solvent (e.g., water) or inorganic salts are present.Action: Re-dissolve the product in a minimal amount of a volatile organic solvent (like DCM), dry again with MgSO₄, filter, and re-concentrate. Rationale: This ensures all water is removed. If salts are suspected, filtering through a short plug of silica can remove them.
Difficulty Removing Formylating Agent (e.g., Formic Acid) Insufficient base used during the quench.Action: During the work-up, perform an additional wash with a dilute base (e.g., 5% NaHCO₃ solution) after the initial quench and separation. Rationale: This ensures complete neutralization and removal of any lingering acidic reagents.

Visual Workflows & Data

Diagram 1: General Work-Up & Purification Workflow

cluster_reaction Reaction Completion cluster_workup Aqueous Work-Up cluster_purification Isolation & Purification Reaction Completed N-Formylation Reaction Mixture Quench 1. Quench (Cool to 0°C, add NaHCO₃) Reaction->Quench Extract 2. Extract (DCM or EtOAc, add Brine) Quench->Extract Wash 3. Wash (Combine organics, wash with Brine) Extract->Wash Dry 4. Dry (Anhydrous MgSO₄ or Na₂SO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 6. Purify Crude Product Concentrate->Purify Distill Vacuum Distillation Purify->Distill High BP Difference & Thermally Stable Chromatography Column Chromatography (Basic Alumina or Et₃N-treated Silica) Purify->Chromatography High Purity Needed & Small/Medium Scale Final Pure N-Formyl-N,N',N'- trimethylethylenediamine Distill->Final Chromatography->Final Start Problem: Low Yield After Standard Extraction Check_pH Test pH of initial aqueous layer Start->Check_pH pH_Acidic Is pH < 9? Check_pH->pH_Acidic Basify Action: Add 2M NaOH to pH > 10. Re-extract with DCM. pH_Acidic->Basify Yes Check_Emulsion Is there a significant emulsion layer? pH_Acidic->Check_Emulsion No Success Yield Recovered Basify->Success Break_Emulsion Action: Add brine and let stand. Or, filter through Celite®. Check_Emulsion->Break_Emulsion Yes Check_Solvent Are you using a non-polar solvent (e.g., Hexane)? Check_Emulsion->Check_Solvent No Break_Emulsion->Success Change_Solvent Action: Switch to a more polar solvent (DCM, EtOAc). Increase number of extractions. Check_Solvent->Change_Solvent Yes Check_Solvent->Success No, cause is likely not work-up related Change_Solvent->Success

Caption: Decision tree for troubleshooting low product yield.

References

  • Shadambikar, G., et al. (2020). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Lork, E., & Mews, R. (1981). Purification of tertiary amines using an adsorbent. U.S. Patent 4,255,356.
  • Hoechst Aktiengesellschaft. (1980). Process for the purification of tertiary amines. European Patent EP0007983A1.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Organic Chemistry Tutor. Reductive Amination.
  • Organic-Chemistry.org. Formylation.
  • University of Toronto Scarborough. Isolation (Recovery) of amines.
  • Reddit r/OrganicChemistry. (2025). Extracting a water soluble amine out of water containing sodium azide.
  • Reddit r/chemistry. (2016). Drying Et3N over Molecular sieves?.
  • Hive Stimulants. Drying agents and their compatibilities.
  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
  • Reddit r/Chempros. (2024). Amine workup.
  • Chromatography Today. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines.
  • Chem LibreTexts. Amine Extraction in the Laboratory.
  • Neveselý, T., et al. (2021). Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. Organic & Biomolecular Chemistry.
  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation.
  • ResearchGate. (2025). Photocatalytic N-Formylation of Amines via a Reductive Quenching Cycle in the Presence of Air | Request PDF.
  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • LibreTexts Chemistry. (2024). 3.2: Drying Agents.
  • Dow Chemical Co. (1967). Process for the purification of amines. U.S. Patent 3,337,630.
  • Organic-Chemistry.org. Reductive Amination.
  • Boddien, A., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis.
  • Chemistry Steps. Reductive Amination.
  • Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
  • Infoscience EPFL. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • ResearchGate. (2022). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media | Request PDF.
  • The Good Scents Company. N,N,N-trimethyl ethylene diamine.

Sources

Technical Support Center: Drying N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and drying N-(2-Dimethylaminoethyl)-N-methylformamide (CAS 105669-52-2). As a high-boiling, polar aprotic solvent, ensuring its anhydrous state is critical for the success of moisture-sensitive reactions. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides researchers with the necessary protocols and scientific rationale for achieving the required level of dryness for their specific applications.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry this compound?

Water is a common contaminant in polar, hygroscopic solvents like this compound. Its presence can have significant detrimental effects on many chemical reactions. Water can act as a nucleophile, proton source, or a catalyst for side reactions, leading to reduced product yields, formation of impurities, and poor reaction kinetics. For instance, in reactions involving organometallics (e.g., Grignard reagents), metal hydrides, or other strong bases, water will rapidly quench the reagents, preventing the desired transformation. Therefore, removing water to parts-per-million (ppm) levels is often a prerequisite for success.

Q2: What are the most reliable drying agents for this solvent?

The choice of drying agent depends on the required level of dryness and the scale of the experiment. For N,N-disubstituted formamides, the two most recommended primary drying agents are:

  • Activated Molecular Sieves (3Å or 4Å): These are crystalline aluminosilicates with a uniform pore size that selectively adsorb small molecules like water.[1][2] They are chemically inert to the solvent, safe to handle, and highly efficient at removing trace amounts of water.[3] 3Å sieves are often preferred for polar solvents as they exclude most organic molecules, preventing co-adsorption.[3]

  • Calcium Hydride (CaH₂): This is a powerful, irreversible chemical desiccant.[4][5] It reacts with water to form calcium hydroxide and hydrogen gas, which are easily separated from the solvent.[6] CaH₂ is particularly effective for pre-drying solvents with moderate water content before a final purification step like distillation.[7][8]

Q3: Are there any drying agents I should avoid with this compound?

Yes. Due to the amide functionality, certain drying agents can catalyze the decomposition of the solvent, especially with heating. You should avoid :

  • Strong Bases (e.g., KOH, NaOH): At elevated temperatures, these can promote hydrolysis or decomposition of the formamide group.[9]

  • Strong Acids: These can also catalyze decomposition.

  • Reactive Metal Desiccants (e.g., Sodium/Benzophenone): While effective for ethers, this method is generally too reactive for amide solvents and can lead to undesired side reactions.

Q4: How can I determine if my solvent is sufficiently dry?

Visual inspection is unreliable. The gold standard for quantifying trace amounts of water in organic solvents is Karl Fischer Titration .[2] This coulometric or volumetric method can accurately measure water content down to the ppm level, providing definitive validation of your drying protocol.

Experimental Protocols & Methodologies
Protocol 1: Routine Drying with Activated Molecular Sieves

This method is suitable for applications where moderate dryness (< 50 ppm water) is sufficient and ease of use is a priority.

Step-by-Step Procedure:

  • Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask. Heat to 180-200 °C under high vacuum for at least 8-12 hours to remove adsorbed water.[3] Cool the flask under an inert atmosphere (e.g., Nitrogen or Argon) before use.

  • Solvent Treatment: In a dry flask under an inert atmosphere, add the this compound. Add the freshly activated molecular sieves to constitute approximately 10-20% of the solvent's volume (m/v).[8]

  • Incubation: Seal the flask and allow it to stand for at least 24-48 hours.[8] Occasional swirling can improve efficiency.

  • Storage & Use: The solvent can be stored over the sieves. To use, carefully decant or cannula the required amount of dry solvent, ensuring no sieve particles are transferred.

Protocol 2: High-Purity Anhydrous Solvent via Calcium Hydride and Vacuum Distillation

This is the definitive method for preparing highly anhydrous solvent (< 20 ppm water) required for extremely moisture-sensitive applications. The high boiling point of this compound (218-219 °C) makes distillation at atmospheric pressure impractical as decomposition can occur.[10][11] Reduced pressure distillation is mandatory.[12][13]

Step-by-Step Procedure:

  • Pre-drying: Place the solvent in a dry, round-bottom flask equipped with a magnetic stir bar. Under a gentle stream of inert gas, add calcium hydride (CaH₂) powder (approx. 10-20 g per liter of solvent).[6]

  • Stirring: Seal the flask with a septum and allow the suspension to stir at room temperature overnight. The reaction generates H₂ gas, so ensure the system is not sealed airtight but vented through a bubbler or needle.

  • Apparatus Setup: Assemble a dry distillation apparatus for vacuum distillation. Ensure all glassware is oven- or flame-dried and assembled while hot under an inert atmosphere.

  • Distillation: After the pre-drying period, carefully decant the solvent away from the bulk of the CaH₂ sludge into the distillation flask. Perform the distillation under reduced pressure (e.g., 15-20 mmHg) to lower the boiling point significantly and prevent thermal decomposition.[9][13] Collect the middle fraction, discarding the initial and final portions.

  • Storage: The freshly distilled, anhydrous solvent should be collected and stored in a sealed flask (e.g., a Straus flask) over freshly activated 3Å or 4Å molecular sieves under an inert atmosphere.[13]

Troubleshooting Guide

Q: My solvent still tests wet after drying with molecular sieves. What went wrong? A: This is a common issue with several potential causes:

  • Inactive Sieves: The molecular sieves were not properly activated. They must be heated under vacuum to a high temperature (180-200 °C) to drive off all adsorbed water.[3] Simply taking them from a manufacturer's container is insufficient as they readily adsorb atmospheric moisture.

  • Insufficient Contact Time: The solvent was not left over the sieves long enough. For static drying, 24-48 hours is a minimum recommended time.[8]

  • Saturated Sieves: The initial water content of the solvent was too high for the amount of sieves used. Molecular sieves have a finite capacity. If the solvent is very wet, consider a preliminary drying step or use a larger quantity of sieves.

Q: The solvent turned yellow or brown during distillation. Is it still usable? A: Discoloration during heating often indicates thermal decomposition. N,N-disubstituted formamides can decompose near their atmospheric boiling point to generate amine and carbon monoxide byproducts.[9][12]

  • Cause: The distillation pressure was not low enough, causing the boiling temperature to be too high.

  • Solution: The distilled, discolored solvent should be discarded. For the next attempt, ensure you are using a high-vacuum pump to achieve a lower pressure and consequently a lower boiling temperature. The purity of the starting material can also be a factor; acidic or basic impurities can catalyze decomposition.[9]

Q: I see a fine white powder in my freshly distilled solvent. What is it? A: This could be one of two things:

  • Calcium Hydride Dust: Fine particles of CaH₂ may have been carried over during the decanting step before distillation.

  • Molecular Sieve Dust: If you are storing the solvent over sieves, fine particles can become suspended.

  • Solution: In either case, the solvent can be purified by carefully decanting or filtering through a dry cannula packed with a small amount of dry glass wool. To prevent this, ensure you decant carefully before distillation and use beaded molecular sieves rather than powder for storage.

Data Summary & Workflow Visualization
Table 1: Comparison of Drying Methods
MethodDrying AgentTypical Residual Water (ppm)ProsConsBest For
Static Drying Activated 3Å/4Å Molecular Sieves30 - 50 ppm[8]Safe, simple, inert, good for storage[3]Slower action, finite capacity, requires proper activationRoutine moisture-sensitive reactions, storing previously dried solvent
Pre-drying & Distillation Calcium Hydride (CaH₂) + Vacuum Distillation< 20 ppm[8]Very high efficiency, removes other impuritiesRequires specialized equipment (vacuum), CaH₂ is reactive with water[6]Anhydrous synthesis, organometallic chemistry, polymerizations

Note: Residual water values are based on studies of analogous polar aprotic solvents and represent typical achievable levels with proper technique.[8]

Diagram 1: High-Purity Drying Workflow

DryingWorkflow cluster_prep Preparation cluster_purify Purification cluster_storage Storage start Solvent as Received predry Add CaH₂ (10-20 g/L) Stir Overnight @ RT under Inert Atmosphere [5] start->predry decant Carefully Decant Solvent into Distillation Flask predry->decant distill Vacuum Distill (e.g., < 20 mmHg) [16] decant->distill collect Collect Middle Fraction into Dry Receiver distill->collect add_sieves Transfer to Storage Flask with Activated 3Å Sieves [16] collect->add_sieves final Anhydrous Solvent (< 20 ppm H₂O) add_sieves->final

Caption: Workflow for preparing high-purity anhydrous solvent.

Diagram 2: Decision Tree for Selecting a Drying Method

DecisionTree cluster_verify Verification q1 What is the required water content for your application? ans1_a Routine Use (< 50 ppm) q1->ans1_a Moderate ans1_b Strictly Anhydrous (< 20 ppm) q1->ans1_b Very Low method_a Use Protocol 1: Activated Molecular Sieves [1, 11] ans1_a->method_a method_b Use Protocol 2: CaH₂ + Vacuum Distillation [16] ans1_b->method_b verify Verify Final Water Content with Karl Fischer Titration [3] method_a->verify method_b->verify

Caption: Decision tree for choosing the appropriate drying protocol.

References
  • Using molecular sieves for solvent drying. (n.d.). Columbia University.
  • Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. (n.d.). Sorbead India.
  • Understanding Molecular Sieves and Their Role in Solvent Drying. (2024, October 22). A-Z of Materials.
  • Drying and Purification of DMF. (2021, September 28). YouTube.
  • Calcium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety.
  • Purification of N,N-Dimethylformamide (DMF). (n.d.). LookChem.
  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390.
  • CALCIUM HYDRIDE (CAS 7789-78-8). (n.d.). LookChem.
  • Calcium hydride. (n.d.). Wikipedia.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Purifying DMF. (2019, May 21). Reddit.

Sources

Technical Support Center: Synthesis of N-[2-(Dimethylamino)ethyl]-N-methylformamide (CAS 105669-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-[2-(Dimethylamino)ethyl]-N-methylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to help you minimize byproduct formation and achieve high purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-[2-(Dimethylamino)ethyl]-N-methylformamide, and what are the key reactants?

The most probable and industrially relevant synthetic route for N-[2-(Dimethylamino)ethyl]-N-methylformamide is the formylation of N,N,N'-trimethylethylenediamine (CAS 142-25-6)[1][2][3]. This reaction specifically targets the secondary amine for formylation. The choice of formylating agent is critical and can influence the byproduct profile. Common formylating agents include methyl formate, ethyl formate, or formic acid.[4][5][6]

Q2: What are the primary byproducts I should be aware of during the synthesis of N-[2-(Dimethylamino)ethyl]-N-methylformamide?

The primary byproducts in this synthesis are typically unreacted starting material (N,N,N'-trimethylethylenediamine), and potentially a diformylated byproduct where both the secondary and tertiary amines are formylated, although formylation of a tertiary amine is less likely under standard conditions. Additionally, the use of formic acid can lead to the formation of the corresponding ammonium salt if the reaction is not properly controlled.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Regular monitoring of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is crucial. By tracking the consumption of the starting material and the formation of the product, you can determine the optimal reaction time and prevent the formation of byproducts due to over-reaction or incomplete conversion.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of unreacted N,N,N'-trimethylethylenediamine - Insufficient formylating agent.- Low reaction temperature.- Short reaction time.- Increase the molar ratio of the formylating agent to the amine.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Extend the reaction time and monitor for completion by TLC or GC.
Presence of a higher molecular weight byproduct (potential diformylation) - Excess formylating agent.- High reaction temperature.- Reduce the molar ratio of the formylating agent.- Maintain a lower reaction temperature.- Consider a milder formylating agent.
Formation of salts - Use of formic acid as the formylating agent without a proper base or workup.- Use a neutral formylating agent like methyl formate.- If using formic acid, ensure a proper basic workup to neutralize the acid and liberate the free amine.
Difficulty in purifying the final product - Byproducts with similar boiling points or polarity to the desired product.- Utilize fractional distillation under reduced pressure for separation based on boiling points.- Employ column chromatography with an appropriate stationary and mobile phase for polarity-based separation.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(Dimethylamino)ethyl]-N-methylformamide via Formylation with Methyl Formate

This protocol is based on the general principle of N-formylation of amines using a formate ester.[4][5][6]

Materials:

  • N,N,N'-trimethylethylenediamine

  • Methyl formate

  • Methanol (as solvent and byproduct)

  • Standard laboratory glassware and equipment for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N,N'-trimethylethylenediamine in methanol.

  • Add methyl formate to the solution (a slight excess, e.g., 1.1 to 1.5 equivalents, is recommended to drive the reaction to completion).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol and excess methyl formate by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure.

Diagram of the Synthetic Pathway and Potential Byproducts

G cluster_reactants Reactants cluster_products Products & Byproducts N,N,N'-trimethylethylenediamine N,N,N'-trimethylethylenediamine N-[2-(Dimethylamino)ethyl]-N-methylformamide N-[2-(Dimethylamino)ethyl]-N-methylformamide N,N,N'-trimethylethylenediamine->N-[2-(Dimethylamino)ethyl]-N-methylformamide Formylation Unreacted Starting Material Unreacted Starting Material N,N,N'-trimethylethylenediamine->Unreacted Starting Material Incomplete Reaction Methyl Formate Methyl Formate Methyl Formate->N-[2-(Dimethylamino)ethyl]-N-methylformamide Methanol Methanol N-[2-(Dimethylamino)ethyl]-N-methylformamide->Methanol Co-product Diformylated Byproduct Diformylated Byproduct N-[2-(Dimethylamino)ethyl]-N-methylformamide->Diformylated Byproduct Over-reaction

Caption: Synthetic pathway and potential byproducts.

In-depth Technical Discussion

The formylation of a secondary amine in the presence of a tertiary amine, as in N,N,N'-trimethylethylenediamine, is a selective process under controlled conditions. The lone pair of electrons on the secondary nitrogen is more sterically accessible and generally more nucleophilic than the tertiary nitrogen, favoring its reaction with the electrophilic carbonyl carbon of the formylating agent.

However, forcing conditions such as high temperatures or a large excess of the formylating agent can lead to the formation of a quaternary ammonium species from the tertiary amine, which could then undergo further reactions, although this is less common. The primary concern is ensuring complete formylation of the secondary amine without driving the reaction towards unwanted side products.

The choice of a formate ester like methyl formate is often preferred over formic acid to avoid the acid-base reaction with the amine starting material, which would form a salt and require an additional neutralization step. The reaction with a formate ester is also generally cleaner, with the corresponding alcohol being the only significant co-product.

Purification by fractional distillation under reduced pressure is the most effective method for separating the desired product from unreacted starting material and the methanol co-product, due to their different boiling points.

References

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]
  • N-Methylformamide - Wikipedia. [Link]
  • Preparation of N-methylformamide - Erowid. [Link]
  • Synthesis of N-methylformamide - PrepChem.com. [Link]
  • CN1123273A - Method for preparation of N-methyl formamide - Google P
  • N-methylformamide – Knowledge and References - Taylor & Francis. [Link]
  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions - RSC Publishing. [Link]
  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Form
  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. - SciSpace. [Link]
  • EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)
  • N-(2-Dimethylaminoethyl)-N-methylformamide | C6H14N2O | CID 279482 - PubChem - NIH. [Link]
  • Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl] - Googleapis.com.
  • Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2- dimethylaminoethyl)

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Technical Support Center: Scaling Up N-(2-Dimethylaminoethyl)-N-methylformamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis and scale-up of N-(2-Dimethylaminoethyl)-N-methylformamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our approach is built on explaining the causality behind experimental choices, ensuring you can not only solve immediate issues but also build robust and scalable processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and widely adopted method is the N-formylation of N,N,N'-trimethylethylenediamine. This reaction is typically accomplished using formic acid, which often serves as both the formylating agent and the solvent.[1] The reaction involves the condensation of the secondary amine of the starting material with formic acid, eliminating a molecule of water.[1] This route is favored for its high atom economy, use of readily available reagents, and straightforward nature, which lends itself well to industrial scale-up.

Q2: How critical is the purity of the starting material, N,N,N'-trimethylethylenediamine?

A2: The purity of the starting diamine is paramount. Common methods for its synthesis, such as the reaction of N,N-dimethylaminoethyl chloride hydrochloride with methylamine, can result in residual starting materials or side products.[2] The most significant impurity to be aware of is any unreacted primary or other secondary amines, which would also undergo formylation, leading to a complex product mixture that is difficult to separate. We recommend sourcing high-purity N,N,N'-trimethylethylenediamine (>97%) or purifying it by distillation before use. Additionally, this amine is hygroscopic; absorbed water can dilute the formic acid and potentially hinder the reaction, which relies on dehydration.[3]

Q3: Beyond formic acid, are there other formylating agents I should consider for this synthesis?

A3: While formic acid is the most common choice, other reagents can be used, particularly if specific reaction conditions are required.[4][5]

  • Acetic Formic Anhydride (AFA): Generated in situ from acetic anhydride and formic acid, AFA is a more powerful formylating agent that can allow for lower reaction temperatures or shorter reaction times.[1] However, it is less stable and may introduce potential acetylation side products if not handled correctly.

  • N-Formylsaccharin: This is a stable, solid reagent that can effectively formylate amines under very mild conditions, which is advantageous for sensitive substrates.[6] It is particularly useful for selective N-formylation in the presence of other functional groups like hydroxyls. For most scale-up applications, the cost-effectiveness and efficiency of neat formic acid make it the preferred reagent.[7]

Q4: What are the primary safety concerns when running this reaction at scale?

A4: The primary hazards are associated with the reactants.

  • N,N,N'-Trimethylethylenediamine: This compound is flammable and corrosive, causing severe skin and eye damage.[3][8] It should be handled in a well-ventilated area, under an inert atmosphere if possible, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[8][9]

  • Formic Acid: Concentrated formic acid is highly corrosive and can cause severe burns. It is also a respiratory tract irritant.[9] During scale-up, the key safety challenge is managing the reaction exotherm. The formylation is an exothermic process, and inadequate temperature control can lead to a runaway reaction. Ensure the reactor has sufficient cooling capacity and consider controlled, subsurface addition of one reagent to the other.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The solutions are based on established chemical principles and practical experience.

Problem Area 1: Low Yield and Incomplete Conversion
Q: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?

A: Incomplete conversion is a common issue that can almost always be traced back to one of three factors: water, stoichiometry, or temperature.

Causality: The formylation of an amine with formic acid is a condensation reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction and prevent it from reaching completion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Starting Material: Use freshly distilled N,N,N'-trimethylethylenediamine or ensure it has been stored properly over molecular sieves to prevent moisture absorption.[3]

    • Reagents: Use a high-purity grade of formic acid (>95%).

  • Implement Water Removal:

    • On a laboratory scale, the most effective method is to run the reaction in a solvent like toluene and use a Dean-Stark apparatus to azeotropically remove the water as it is formed.[1]

    • On a larger scale, this may not be practical. In this case, using a moderate excess of formic acid (e.g., 2-3 equivalents) can help drive the equilibrium toward the product.

  • Optimize Reaction Temperature and Time:

    • While the reaction is exothermic, it still requires sufficient thermal energy to proceed at a reasonable rate. A typical temperature range is 80-100°C.[1]

    • If running at a lower temperature, extend the reaction time and monitor closely by GC or TLC until no more starting amine is consumed.

G start Low Yield or Incomplete Conversion check_water Is water being rigorously excluded/removed? start->check_water check_stoich Is there sufficient excess of formic acid? check_water->check_stoich Yes solution_water Action: Use Dean-Stark trap or ensure anhydrous starting materials. check_water->solution_water No check_temp Is the reaction temperature and time sufficient? check_stoich->check_temp Yes solution_stoich Action: Increase formic acid to 2-3 equivalents. check_stoich->solution_stoich No solution_temp Action: Increase temperature to 80-100°C and monitor for completion. check_temp->solution_temp No end Reaction Optimized check_temp->end Yes solution_water->check_stoich solution_stoich->check_temp solution_temp->end

Caption: Troubleshooting workflow for low reaction yield.
Problem Area 2: Difficult Work-up and Purification
Q: My product is turning dark or showing signs of decomposition during vacuum distillation. How can I improve my purification process?

A: Thermal decomposition during distillation is often caused by residual acid or base acting as a catalyst at high temperatures. The product, this compound, has a relatively high boiling point (218-219 °C), making vacuum distillation necessary to avoid decomposition.[10][11]

Causality: Amides can be susceptible to hydrolysis under harsh acidic or basic conditions, which is accelerated at the high temperatures required for distillation, even under vacuum.

Troubleshooting Steps:

  • Thorough Neutralization: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., toluene, dichloromethane). Carefully neutralize the excess formic acid by washing with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Avoid using strong bases like NaOH, as this can promote hydrolysis.

  • Aqueous Washes: Perform subsequent washes with water and then brine to remove residual salts and water-soluble impurities. This is a critical step to ensure the crude product is as clean as possible before distillation.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Any remaining water can interfere with the distillation.

  • Optimize Distillation Conditions:

    • Use a good vacuum source to lower the boiling point as much as possible.

    • Employ a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

    • Ensure the heating mantle temperature is only slightly higher than the vapor temperature to prevent localized overheating.

Problem Area 3: Scale-Up Challenges
Q: I am scaling up the reaction from 100g to 5kg. How should I adapt my procedure to manage the reaction exotherm?

A: Managing heat transfer is the most critical challenge when scaling up this synthesis. A reaction that is easily controlled in a round-bottom flask in an ice bath can become a serious safety hazard in a large reactor if not managed properly.

Causality: The surface-area-to-volume ratio decreases dramatically as you increase the scale. This means a large reactor is much less efficient at dissipating heat than a small flask, making it easier for the internal temperature to rise uncontrollably.

Scale-Up Best Practices:

  • Controlled Reagent Addition: Never mix the full quantities of both reagents at once. The best practice is to charge the reactor with N,N,N'-trimethylethylenediamine (optionally in a solvent like toluene) and then add the formic acid dropwise or via a pump at a controlled rate.

  • Subsurface Addition: Use a dip tube to introduce the formic acid below the surface of the amine solution. This promotes rapid mixing and heat distribution, preventing the formation of localized hot spots.

  • Reactor Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the cooling fluid is at a sufficiently low temperature before starting the addition.

  • Real-time Monitoring: Use a temperature probe to monitor the internal temperature of the reaction in real-time. The rate of formic acid addition should be adjusted to maintain the desired temperature range (e.g., not exceeding 90-100°C). If the temperature begins to rise uncontrollably, be prepared to stop the addition and apply maximum cooling.

Section 3: Experimental Protocol and Workflow

Laboratory Scale Synthesis Protocol (0.5 mol)
  • Reactor Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a temperature probe, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with N,N,N'-trimethylethylenediamine (51.09 g, 0.5 mol).

  • Reaction: Begin stirring and slowly add formic acid (25.3 g, 0.55 mol, 1.1 equiv) via the dropping funnel over 30-45 minutes. An exotherm will be observed. Use a water bath to maintain the internal temperature below 100°C.

  • Heating and Monitoring: After the addition is complete, heat the mixture to 95°C and hold for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via GC or TLC (staining with ninhydrin can visualize the unreacted secondary amine).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with 250 mL of toluene.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) until gas evolution stops.

    • Wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.[10]

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Prepare Reactants: - N,N,N'-Trimethylethylenediamine - Formic Acid setup_reactor Set up Reactor with Stirrer, Temp Probe, & Condenser prep_reagents->setup_reactor charge_amine Charge Reactor with N,N,N'-Trimethylethylenediamine add_acid Controlled Addition of Formic Acid (Monitor Exotherm) charge_amine->add_acid heat_react Heat to 95°C (4-6 hours) add_acid->heat_react monitor Monitor by GC/TLC for Completion heat_react->monitor cool_down Cool to Room Temp & Dilute with Toluene monitor->cool_down neutralize Wash with aq. NaHCO3 (Neutralize Acid) cool_down->neutralize wash_brine Wash with Brine neutralize->wash_brine dry_filter Dry (Na2SO4), Filter, & Concentrate wash_brine->dry_filter distill Vacuum Distillation of Crude Oil dry_filter->distill product Final Product: N-(2-Dimethylaminoethyl) -N-methylformamide distill->product

Caption: General workflow for the synthesis of this compound.

Section 4: Reagent Safety Profile

Reagent/ProductCAS NumberKey HazardsRecommended PPE
N,N,N'-Trimethylethylenediamine 142-25-6Flammable liquid, Causes severe skin burns and eye damage, Corrosive to respiratory tract.[3][8][9]Chemical splash goggles, face shield, chemical-resistant gloves (nitrile or neoprene), flame-retardant lab coat.
Formic Acid (>95%) 64-18-6Causes severe skin burns and eye damage, Corrosive.Chemical splash goggles, face shield, chemical-resistant gloves (butyl rubber or neoprene), lab coat.
This compound 105669-53-2Causes skin and serious eye irritation.[10][11][12]Safety glasses with side-shields, gloves, lab coat.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[8][9][12]

References

  • Google Patents. (n.d.). CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
  • Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Samtrade. (2025). Exploring Unique Alternatives to Formic Acid and Acetic Acid for Industrial Applications.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Cuccu, F., Basoccu, F., Fattuoni, C., & Porcheddu, A. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine.
  • MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • Reddit. (2022). Aryl formylation strategies?.
  • National Institutes of Health. (n.d.). Formylation of Amines.
  • YouTube. (2025). Eschweiler-Clarke reaction.
  • chemeurope.com. (n.d.). Formylation reaction.
  • N-Methylformamide Manufacturer. (n.d.). The Chemistry Behind N-Methylformamide: Properties and Synthesis.
  • The Good Scents Company. (n.d.). N,N,N-trimethyl ethylene diamine, 142-25-6.
  • Wikipedia. (n.d.). N-Methylformamide.
  • Google Patents. (n.d.). US2908714A - Process for the preparation of a diamine.
  • ResearchGate. (2025). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.
  • BioProcess International. (2025). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification.
  • Wikipedia. (n.d.). N,N'-Dimethylethylenediamine.
  • Google Patents. (n.d.). JP5073990B2 - Process for producing N, N'-dimethylethylenediamine.

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Technical Support Center: N-(2-Dimethylaminoethyl)-N-methylformamide Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(2-Dimethylaminoethyl)-N-methylformamide (CAS 105669-53-2). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with the purity analysis of this highly polar, amine-containing compound. Here, we synthesize technical expertise with field-proven insights to help you develop robust, reliable, and accurate analytical methods.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the analysis of this compound.

Q1: Why is my this compound peak showing severe tailing in my Gas Chromatography (GC) analysis?

A: Peak tailing for this compound is almost always due to unwanted interactions between the two tertiary amine groups on the molecule and active sites within your GC system. Amines are basic and will interact with any acidic silanol (-Si-OH) groups on the surfaces of untreated inlet liners, column stationary phases, or glass wool. This acid-base interaction slows down a portion of the analyte molecules, causing them to elute later and create a tailed peak.

  • Causality: The lone pair of electrons on the nitrogen atoms readily interacts with protons on surface silanol groups, leading to strong, undesirable adsorption.

  • Solution: Employ a fully inert flow path. This includes using base-deactivated inlet liners and columns specifically designed for amine analysis.[1][2] If tailing persists, consider trimming the first few centimeters of your column, as non-volatile matrix components can accumulate and create new active sites.[3]

Q2: I have no or very poor retention of this compound on my C18 HPLC column. What is happening?

A: This is an expected result. This compound is a small, highly polar molecule.[4] Traditional reversed-phase chromatography, which relies on hydrophobic interactions between the analyte and the C18 stationary phase, is not effective for such polar compounds. The analyte has minimal affinity for the non-polar stationary phase and is swept out with the mobile phase front, eluting in or near the void volume.[5][6]

  • Causality: The principle of "like dissolves like" applies here. Your polar analyte prefers the highly aqueous mobile phase over the non-polar stationary phase.

  • Solution: You must use an alternative chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[7] HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a high organic mobile phase. The analyte partitions into a water-enriched layer that forms on the surface of the stationary phase, providing excellent retention for polar compounds.[5] Polar-embedded or polar-endcapped columns are other viable alternatives that can operate in highly aqueous conditions without phase collapse.[8]

Q3: My retention times are unstable and drifting between injections when using a HILIC method. How can I fix this?

A: Unstable retention times in HILIC are most commonly caused by insufficient column equilibration. The water-enriched layer on the stationary phase is critical for the retention mechanism, and it takes a significant amount of time to form and stabilize.[5]

  • Causality: Any small change in the mobile phase composition, especially the water content, will alter the thickness of the aqueous layer, directly impacting retention. If the column is not fully equilibrated at the start of each run, the retention time will drift.

  • Solution: Ensure your HILIC column is equilibrated with the initial mobile phase for at least 20-30 column volumes before the first injection. For gradient methods, a long re-equilibration step (10-15 column volumes) at the end of each run is mandatory for reproducible results.[5]

Q4: What are the potential impurities I should be looking for in my this compound sample?

A: Impurities can originate from the synthesis process or from degradation. Common impurities may include:

  • Starting Materials: Unreacted N,N,N'-trimethylethylenediamine or reagents from the formylation step.

  • Related Substances: N-Methylformamide[9] or Dimethylformamide (DMF)[10], which may be present as solvents or byproducts.

  • Degradation Products: The formamide group can be susceptible to hydrolysis to the corresponding amine and formic acid, especially under strongly acidic or basic conditions. The tertiary amine groups can undergo oxidation to form N-oxides. Photo-oxidation can also lead to degradation products like N-nitrosodimethylamine under certain atmospheric conditions.[11][12]

Troubleshooting Guides & In-Depth Analysis
Guide 1: Gas Chromatography (GC-MS) Method Troubleshooting

GC-MS is a powerful tool for assay and identification of volatile impurities. However, the basic nature of this compound presents unique challenges.

The following diagram outlines a systematic approach to diagnosing and resolving common GC problems when analyzing basic compounds like this compound.

GCTroubleshooting Start Start: Chromatographic Issue Observed PeakShape Poor Peak Shape? Start->PeakShape Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? PeakShape->Fronting No Resolution Loss of Resolution? PeakShape->Resolution No CheckLiner 1. Use Base-Deactivated Liner 2. Check for Glass Wool Activity Tailing->CheckLiner Yes Overload Column Overload? Fronting->Overload Yes Sensitivity Low Sensitivity? Resolution->Sensitivity No CheckFlow Optimize Carrier Gas Flow Rate Resolution->CheckFlow Yes CheckLeak Check for System Leaks (Septum, Fittings) Sensitivity->CheckLeak Yes CheckColumn 1. Use Amine-Specific Column 2. Trim Column Inlet (10-20 cm) 3. Condition Column CheckLiner->CheckColumn CheckTemp Injector Temp Too Low? CheckColumn->CheckTemp IncreaseTemp Increase Injector Temp CheckTemp->IncreaseTemp Yes CheckTemp->CheckLeak No ReduceConc 1. Reduce Sample Concentration 2. Increase Split Ratio Overload->ReduceConc Yes

Caption: GC Troubleshooting Workflow for Amine Analysis.

This protocol provides a starting point for developing a validated GC-MS method. It is crucial to perform a full method validation according to ICH Q2(R1) or other relevant guidelines.[13][14]

Parameter Recommendation Justification & Expert Notes
GC Column Low-bleed, base-deactivated 5% phenyl-methylpolysiloxane (e.g., DB-5ms Ultra Inert, VF-5ms) or a dedicated amine column. 30 m x 0.25 mm, 0.25 µm.A base-deactivated column is essential to prevent peak tailing. The 5% phenyl phase provides good general-purpose selectivity.
Inlet Liner Single taper with glass wool, base-deactivated.The taper helps focus the sample onto the column. Ensure the glass wool is also deactivated to avoid creating active sites.[15]
Carrier Gas Helium, constant flow mode, ~1.2 mL/min.Provides good efficiency and is inert. Constant flow ensures retention times are stable during temperature programming.
Injection Mode Split (e.g., 50:1)Prevents column overload and peak fronting. Adjust ratio based on sample concentration and sensitivity needs.
Injector Temp 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Oven Program Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).This is a starting point. Adjust as needed to separate the main peak from any potential impurities.
MS Interface 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
MS Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching and identification.
System Suitability Tailing factor for main peak < 1.5; Resolution between critical pairs > 2.0.These checks ensure the system is performing adequately before analyzing samples, making the protocol self-validating.[16]
Guide 2: High-Performance Liquid Chromatography (HPLC) Method Development

For analyzing this compound and its polar, non-volatile impurities, HPLC is the method of choice. Success hinges on selecting the correct column chemistry.

This diagram illustrates the decision-making process for selecting an appropriate HPLC column technology for this challenging analyte.

HPLCSelection Start Analyte: this compound (Highly Polar, Basic) ScreenC18 Screen on Standard C18 Column (e.g., 5% Acetonitrile in 0.1% Formic Acid) Start->ScreenC18 CheckRetention Adequate Retention? (k > 2) ScreenC18->CheckRetention Success Optimize C18 Method (Method is Suitable) CheckRetention->Success Yes Failure No/Poor Retention (Expected Outcome) CheckRetention->Failure No SelectAlternate Select Alternative Chromatography Mode Failure->SelectAlternate HILIC HILIC (Amide, Diol, or Silica Column) SelectAlternate->HILIC MixedMode Mixed-Mode (e.g., RP/Cation-Exchange) SelectAlternate->MixedMode HILIC_Pros Pros: - Excellent retention for polars - MS-friendly mobile phases - High organic improves MS sensitivity HILIC->HILIC_Pros HILIC_Cons Cons: - Requires long equilibration - Sensitive to water content - Potential for poor peak shape HILIC->HILIC_Cons MM_Pros Pros: - Orthogonal selectivity - Can retain acids, bases, and neutrals simultaneously MixedMode->MM_Pros MM_Cons Cons: - Method development can be complex - Requires specific buffer concentrations MixedMode->MM_Cons

Caption: HPLC Column Selection Logic for Polar Basic Analytes.

This HILIC method is ideal for retaining the parent compound and separating it from potential polar impurities and degradants.

Parameter Recommendation Justification & Expert Notes
HPLC Column HILIC Amide or Diol phase column, e.g., 100 x 2.1 mm, 1.7 µm.Amide phases often provide better peak shape for basic compounds compared to bare silica. The sub-2 µm particle size is suitable for high-efficiency UHPLC.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:WaterThe high organic content is the weak eluent in HILIC. Ammonium formate provides ionic strength and acts as a counter-ion, improving peak shape.[5]
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:WaterWater is the strong eluent in HILIC. This buffer system is fully volatile and ideal for MS detection.[17]
Gradient 0-5% B (0-1 min), 5-30% B (1-8 min), 30-95% B (8-9 min), hold 95% B (9-10 min), return to 0% B (10.1 min), re-equilibrate (10.1-15 min).A shallow gradient provides good resolution of closely eluting polar species. The final re-equilibration step is critical for reproducibility.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity and can improve peak efficiency.
Injection Vol. 2 µLSmall volumes are recommended to minimize solvent mismatch effects with the high organic mobile phase.
Sample Diluent 90:10 Acetonitrile:WaterThe sample solvent should be as close as possible to the initial mobile phase to ensure good peak shape.
System Suitability Retention factor (k') > 2.0; Plate count (N) > 10,000; RSD of retention time < 0.5% over 6 injections.Confirms the method is retentive, efficient, and precise, providing confidence in the analytical results.
Potential Impurity Profile

This table summarizes potential impurities, their likely origin, and key analytical characteristics to aid in their identification.

Impurity Name Potential Origin Analytical Considerations (GC-MS / HPLC-MS)
N,N,N'-TrimethylethylenediamineSynthesis Starting MaterialElutes earlier than the main peak in GC and HILIC due to lower molecular weight and lack of the formyl group.
N-MethylformamideSynthesis Byproduct / DegradantHighly polar. Will be well-retained by HILIC. In GC, it will be a very early eluting peak.[9][18]
Dimethylformamide (DMF)Residual Solvent / DegradantVolatile and polar. Easily detected by GC-MS.[10][19] Can be separated from the main peak by HILIC.
N-(2-(Dimethylamino)ethyl)-N-methylamineHydrolysis ProductProduct of formamide hydrolysis. More basic than the parent. Will show strong tailing in non-optimized GC. Will be retained by HILIC.
N-(2-(Dimethylamino)ethyl)-N-methylformamide N-oxideOxidation ProductSignificantly more polar and less volatile than the parent. Poor GC performance is expected. This is a primary target for a HILIC-MS method. Mass will be +16 Da from the parent.
References
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • CP Lab Safety. (n.d.). N-[2-(Dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams.
  • Agilent Technologies. (2023). GC Troubleshooting Guide Poster.
  • SIELC Technologies. (n.d.). Separation of N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide on Newcrom R1 HPLC column.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Stepbio. (n.d.). GC Troubleshooting.
  • Scribd. (n.d.). GC Troubleshooting Guide.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • Universities Space Research Association. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS....
  • Dyeing & Finishing. (2014). Determination of residual DMFo,DMAc and NMP in textiles by GC-MS.
  • CP Lab Safety. (n.d.). N-[2-(Dimethylamino)ethyl]-N-methylformamide, 25 grams.
  • Wikipedia. (n.d.). Dimethylformamide.
  • PubMed. (1992). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine.
  • Wikipedia. (n.d.). N-Methylformamide.
  • Royal Society of Chemistry. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions....
  • Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column.
  • Journal of Applied Pharmaceutical Science. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
  • BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria.
  • Google Patents. (n.d.). CN102033113B - Method for determining content of dimethylformamide.
  • Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services.
  • PubMed. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions....
  • ResearchGate. (2025). Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study.
  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

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Validation & Comparative

A Theoretical Showdown in Peptide Synthesis: N,N-Dimethylformamide vs. a Novel Bifunctional Alternative

Author: BenchChem Technical Support Team. Date: January 2026

For decades, N,N-Dimethylformamide (DMF) has been the undisputed workhorse of solid-phase peptide synthesis (SPPS), a solvent prized for its exceptional ability to solvate growing peptide chains and swell the polymer resins that anchor them.[1][2] However, mounting evidence of its reproductive toxicity and potential for liver damage has led to increased regulatory scrutiny, compelling the scientific community to seek safer, more sustainable alternatives.[3][4] While many "greener" solvents have been investigated, from N-butylpyrrolidinone (NBP) to binary mixtures, this guide explores a different path.[5][6] We will conduct an in-depth, theoretical comparison between DMF and a structurally intriguing, yet unexplored, alternative: N-(2-Dimethylaminoethyl)-N-methylformamide .

This molecule, which we will refer to as DMF-DMA, presents a fascinating hypothesis. It combines the familiar formamide core of DMF with a covalently tethered tertiary amine. Could this unique structure offer the best of both worlds—acting as both a solvating medium and an intrinsic basic catalyst—or would it introduce a new set of synthetic challenges? As there is no published experimental data on the use of DMF-DMA in peptide synthesis, this guide will leverage first principles of organic chemistry and established knowledge of SPPS mechanisms to build a predictive comparison.

Part 1: The Incumbent - The Dual-Edged Sword of N,N-Dimethylformamide (DMF)

DMF's success in peptide synthesis is rooted in its properties as a polar aprotic solvent.[7] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it exceptionally effective at solvating the polar, charge-dense environment of a growing peptide chain and the various reagents used in SPPS.[1] This ensures that reactants have free access to the reactive sites on the resin-bound peptide, a critical factor for driving reactions to completion.

However, DMF is not merely a passive bystander in the reaction. Its utility is shadowed by significant drawbacks:

  • Toxicity: Classified as a reprotoxic substance and a known hepatotoxin, DMF poses significant health risks to researchers and manufacturing personnel.[3][4] Regulatory bodies like the European Chemicals Agency (ECHA) have placed restrictions on its use, accelerating the search for replacements.[2]

  • Instability: Over time, DMF can degrade into dimethylamine and formic acid.[1] The presence of dimethylamine, a secondary amine, can cause premature removal of the Fmoc protecting group, leading to the formation of deletion sequences in the final peptide product.[1]

  • Side Reactions: Under certain conditions, particularly with heating, DMF can act as a formylating agent, leading to unwanted modification of the N-terminus or side chains of the peptide.[1]

The standard Fmoc-SPPS cycle, heavily reliant on DMF, is a multi-step process involving deprotection of the N-terminal Fmoc group and coupling of the next amino acid.

SPPS_Workflow cluster_cycle Resin Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Cycle->Deprotection Peptide Crude Peptide Cleavage->Peptide

Figure 1: Standard Fmoc-SPPS workflow heavily reliant on DMF.

Part 2: A Theoretical Contender - this compound (DMF-DMA)

DMF-DMA is a commercially available compound, though not one typically associated with peptide synthesis.[8][9] Its structure is what makes it a compelling, if hypothetical, candidate. It retains the N-methylformamide group, suggesting it may share some of DMF's beneficial solvating properties. The key difference is the substitution of one methyl group with a dimethylaminoethyl chain, introducing a tertiary amine functionality.

PropertyN,N-Dimethylformamide (DMF)This compound (DMF-DMA)
Formula C₃H₇NOC₆H₁₄N₂O
Molar Mass 73.09 g/mol 130.19 g/mol [8]
Boiling Point 153 °C218-219 °C[8][9]
Density 0.944 g/mL0.936 g/mL at 25 °C[8][9]
Structure
Table 1: Comparison of Physicochemical Properties.
Hazard InformationN,N-Dimethylformamide (DMF)This compound (DMF-DMA)
GHS Pictograms Health Hazard, Flammable, IrritantIrritant
Hazard Statements H360 (May damage fertility or the unborn child), H312+H332 (Harmful in contact with skin or if inhaled), H319 (Causes serious eye irritation), H226 (Flammable liquid and vapour)[10]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Primary Concerns Reproductive toxicity, Hepatotoxicity[3][4]Skin, eye, and respiratory irritation[8]
Table 2: Comparison of Hazard Information.

Part 3: A Theoretical Performance Analysis in SPPS

How might DMF-DMA perform as an SPPS solvent? We can hypothesize its behavior by dissecting the key stages of the synthesis cycle.

Solvation and Resin Swelling

The formamide moiety is crucial for DMF's solvating power. DMF-DMA retains this group, suggesting it should be capable of solvating the peptide backbone and reagents. However, its larger molecular size and the presence of the flexible, more aliphatic dimethylaminoethyl chain could slightly reduce its overall polarity compared to DMF, potentially impacting its ability to swell the resin matrix to the same extent.[7] Effective resin swelling is paramount for reaction kinetics, as it allows reagents to diffuse freely to the growing peptide chain.[11] This is the first critical parameter that would require experimental validation.

A Dual Role: Solvent and Intrinsic Base

The most significant departure from DMF is the tertiary amine in DMF-DMA's structure. This functionality could allow it to act as an intrinsic, non-nucleophilic base, potentially revolutionizing how the coupling and deprotection steps are performed.

Impact on Amino Acid Coupling: Modern peptide coupling is typically mediated by an activating agent (e.g., HATU, HBTU) and a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).[12] The base serves to deprotonate the carboxylic acid of the incoming amino acid, facilitating its activation by the coupling reagent.[13][14]

It is plausible that DMF-DMA could serve as both the solvent and the base in the coupling step. The tethered tertiary amine could deprotonate the incoming amino acid, creating a high local concentration of the carboxylate anion ready for activation. This could potentially accelerate coupling rates or allow for the use of less exogenous base.

DMF_DMA_Mechanism cluster_coupling Proposed Role in Coupling cluster_deprotection Proposed Role in Deprotection AA Fmoc-AA-OH DMFDMA_Base DMF-DMA (Intrinsic Base) AA->DMFDMA_Base Activator Activator (e.g., HATU) Resin Resin-Bound Amine Activator->Resin Coupling DMFDMA_Base->Activator Activated Species Fmoc_Peptide Fmoc-Peptide-Resin DMFDMA_Base_Deprot DMF-DMA (Intrinsic Base) Fmoc_Peptide->DMFDMA_Base_Deprot Fmoc Removal? Free_Amine H₂N-Peptide-Resin DMFDMA_Base_Deprot->Free_Amine

Figure 2: Hypothesized dual role of DMF-DMA in SPPS.

Impact on Fmoc Deprotection: The standard Fmoc deprotection is an E1cB elimination reaction initiated by a base, typically a secondary amine like piperidine.[15][16] While tertiary amines are generally much slower at effecting Fmoc removal, the basicity of the solvent environment is known to play a role.[15] It is conceivable that DMF-DMA, as a basic solvent, could facilitate Fmoc removal with a lower concentration of piperidine or perhaps with a different, less nucleophilic base, although it is unlikely to be effective on its own.

Potential Influence on Side Reactions

The intrinsic basicity of DMF-DMA is a double-edged sword that could significantly impact common side reactions, particularly racemization.

Racemization: Racemization of an activated amino acid is a major risk during the coupling step, especially when using tertiary amine bases.[17][18] The mechanism involves the abstraction of the α-proton of the activated amino acid, which is made more acidic by the electron-withdrawing activated carboxyl group.[19] The rate of racemization is highly dependent on the strength and steric hindrance of the base used.[18]

Given that the tertiary amine in DMF-DMA is relatively unhindered, it could potentially increase the risk of racemization compared to a bulkier base like DIPEA. This is a significant theoretical drawback. The choice of coupling reagent would be critical; reagents that form less racemization-prone active esters (e.g., those based on Oxyma) would be essential.[20]

Part 4: A Roadmap for Experimental Validation

To move from hypothesis to data, a structured experimental plan is required. The following protocol outlines a self-validating system to test the viability of DMF-DMA as an SPPS solvent.

Objective: To compare the performance of DMF-DMA against DMF in the synthesis of a model peptide, assessing coupling efficiency, racemization, and final purity.

Model Peptide: A well-characterized peptide known to be sensitive to racemization, such as H-Gly-Cys-Phe-Gly-NH₂. The cysteine residue is particularly prone to racemization.

Experimental Protocol:

  • Resin Swelling Test: a. Suspend 100 mg of Rink Amide resin in 1 mL of DMF in a fritted syringe. b. Suspend 100 mg of Rink Amide resin in 1 mL of DMF-DMA in a separate syringe. c. Allow to swell for 1 hour, then measure the bed volume of the swollen resin in each. Compare the swelling capacity.

  • Parallel Peptide Synthesis: a. Control Synthesis: Synthesize the model peptide on a 0.1 mmol scale using a standard automated peptide synthesizer with DMF as the primary solvent. Use standard protocols: 20% piperidine/DMF for deprotection; HATU/DIPEA/DMF for coupling. b. Test Synthesis 1 (Solvent Replacement): Repeat the synthesis using DMF-DMA as a direct replacement for DMF in all wash and reaction steps, keeping all other reagents (piperidine, HATU, DIPEA) the same. c. Test Synthesis 2 (Solvent & Base Replacement): Repeat the synthesis using DMF-DMA as the solvent and also as the base during the coupling step (omitting DIPEA). Adjust the equivalents of activator and amino acid as necessary.

  • Analysis and Comparison: a. After synthesis, cleave the peptides from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). b. Analyze the crude products by RP-HPLC to determine the purity and identify any major side products. c. Use chiral chromatography or LC-MS/MS to quantify the diastereomeric (racemized) impurity of the cysteine residue in each synthesis. d. Compare the yield and purity profiles from the three syntheses.

Validation_Workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis (0.1 mmol scale) cluster_analysis Analysis ModelPeptide Select Racemization-Prone Model Peptide SwellingTest Resin Swelling Test (DMF vs. DMF-DMA) ModelPeptide->SwellingTest Control Control: Standard DMF Protocol (HATU/DIPEA) SwellingTest->Control Test1 Test 1: DMF-DMA Solvent (HATU/DIPEA) SwellingTest->Test1 Test2 Test 2: DMF-DMA Solvent & Base (HATU only) SwellingTest->Test2 Cleavage TFA Cleavage Control->Cleavage Test1->Cleavage Test2->Cleavage RP_HPLC Crude Purity Analysis (RP-HPLC) Cleavage->RP_HPLC Chiral_LCMS Racemization Analysis (Chiral Chromatography/LC-MS) RP_HPLC->Chiral_LCMS Comparison Compare Yield, Purity, Racemization Chiral_LCMS->Comparison

Figure 3: Proposed experimental workflow for validating DMF-DMA.

Conclusion: A Promising Hypothesis Awaiting Data

The comparison between DMF and this compound in peptide synthesis is, for now, a tale of the proven versus the potential. DMF is a high-performing but hazardous incumbent. DMF-DMA is a novel, structurally intriguing molecule that, on paper, offers the tantalizing possibility of a bifunctional solvent-base system.

Our theoretical analysis suggests that while DMF-DMA may possess adequate solvating properties, its true impact would hinge on the reactivity of its tethered tertiary amine. This intrinsic basicity could streamline the coupling process but carries a significant, predictable risk of increasing racemization. Furthermore, its larger size may hinder resin swelling and reaction kinetics. From a safety perspective, the currently available data suggests DMF-DMA avoids the severe reproductive toxicity of DMF, which is a major advantage.[8]

Ultimately, this guide serves as a call to action. The hypotheses presented here, grounded in established chemical principles, can only be confirmed or refuted through rigorous experimentation. The proposed validation workflow provides a clear path for any researcher intrigued by the potential of this novel solvent. Only through such empirical investigation can we determine if this compound is a viable, safer future for peptide synthesis or simply a fascinating chemical curiosity.

References

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  • Scala, M. C., Vivenzio, G., Manfra, M., et al. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Green Chemistry Letters and Reviews.
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A Comparative Guide to N-(2-Dimethylaminoethyl)-N-methylformamide and N-methylformamide as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical solvents, the formamide family holds a significant position due to its unique solvating properties. Among them, N-methylformamide (NMF) is a well-established solvent with a broad range of applications. A lesser-known derivative, N-(2-Dimethylaminoethyl)-N-methylformamide, presents an interesting structural variation with the potential for distinct solvent characteristics. This guide provides an in-depth technical comparison of these two solvents, offering insights into their physicochemical properties, performance in chemical reactions, and potential applications in research and drug development. While extensive experimental data is available for N-methylformamide, the information on this compound is less comprehensive. Therefore, this guide combines established data for NMF with a theoretical and structure-based analysis for its counterpart to provide a holistic comparison for the scientific community.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physicochemical properties is crucial for its selection in any given application. The following table summarizes the key properties of this compound and N-methylformamide.

PropertyThis compoundN-methylformamide (NMF)
CAS Number 105669-53-2[1]123-39-7[2]
Molecular Formula C6H14N2O[1]C2H5NO[2]
Molecular Weight 130.19 g/mol [1]59.07 g/mol [3]
Boiling Point 218-219 °C[1]198-199 °C[4]
Melting Point Not available-3 to -4 °C[5]
Density 0.936 g/mL at 25 °C[1]1.011 g/mL at 25 °C[4]
Appearance Colorless to yellow clear liquid[6]Colorless, mobile liquid[7]
Solubility in Water Miscible (inferred from structure)Miscible[8]

Delving into the Molecular Architecture: A Structural Comparison

The distinct solvent behaviors of this compound and N-methylformamide can be attributed to their molecular structures.

cluster_0 N-methylformamide (NMF) cluster_1 This compound NMF NMF DMAMF DMAMF

Caption: Molecular structures of N-methylformamide and this compound.

N-methylformamide is a simple secondary amide with a methyl group attached to the nitrogen atom.[2] Its high polarity and ability to act as both a hydrogen bond donor (via the N-H bond) and acceptor (via the carbonyl oxygen) are key to its excellent solvating power for a wide range of organic and inorganic compounds.[2][3]

This compound, on the other hand, possesses a more complex structure. In addition to the N-methylformamide core, it features a dimethylaminoethyl side chain. This tertiary amine group introduces several key differences:

  • Increased Basicity: The lone pair of electrons on the tertiary nitrogen atom makes the molecule basic. This can be advantageous in reactions that require a basic catalyst or an acid scavenger.

  • Chelating Properties: The presence of two nitrogen atoms and an oxygen atom in the molecule suggests potential for chelation with metal ions. This could influence the outcome of metal-catalyzed reactions.

  • Higher Boiling Point and Viscosity: The larger molecular size and the potential for stronger intermolecular forces due to the additional functional group result in a significantly higher boiling point compared to NMF.[1][4] This suggests a lower volatility and potentially higher viscosity.

  • Amphiphilic Character: The molecule has a polar formamide head and a more nonpolar (though still nitrogen-containing) tail, which could impart some surfactant-like properties.

Performance in Organic Synthesis: Established Data for NMF and a Theoretical Outlook for its Derivative

N-methylformamide: A Versatile and High-Performing Solvent

N-methylformamide has proven its utility in a variety of organic reactions. Its high polarity and solvating power make it an excellent medium for reactions involving polar intermediates or reagents.[7]

A notable example of NMF's superior performance is in indium-promoted Barbier reactions . A study on the coupling of propargyl aldehydes with α-chloropropargylphenyl sulfide found that using NMF as the solvent led to a significant acceleration of the reaction rate compared to reactions conducted in water, a solvent often noted for promoting such reactions.[9][10] Furthermore, the use of NMF resulted in better regiocontrol and stereocontrol, affording higher yields of the desired products.[10] The authors attribute this enhanced performance to a combination of better solubility of the reactants and the high polarity of NMF.[10] The hydrogen-bonding capability of NMF is also suggested to play a role in the observed regioselectivity.[9][10]

NMF is also widely used in the pharmaceutical and agrochemical industries as a solvent for the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[5][7][11] Its ability to dissolve a wide range of compounds and its high thermal stability make it suitable for multi-step syntheses that may require elevated temperatures.[7]

This compound: A Solvent with Untapped Potential

Due to a lack of published experimental data directly comparing the solvent performance of this compound with NMF, a theoretical analysis based on its structure is necessary.

The presence of the basic dimethylamino group suggests that this solvent could be particularly useful in reactions that are sensitive to acidic conditions or that require a basic environment. For instance, in base-catalyzed reactions , it could act as both the solvent and the catalyst, simplifying the reaction setup. In reactions that produce acidic byproducts, it could serve as an in-situ acid scavenger, preventing degradation of acid-sensitive products and driving the reaction to completion.

Its potential as a chelating agent could be explored in metal-catalyzed cross-coupling reactions. By coordinating to the metal center, it could influence the catalyst's activity, selectivity, and stability.

Furthermore, its higher boiling point makes it a suitable solvent for high-temperature reactions where NMF or other lower-boiling solvents might be too volatile.

Experimental Protocols: A Practical Guide

To provide a practical context, here are representative experimental protocols utilizing N-methylformamide.

Indium-Promoted Barbier Reaction in N-methylformamide

This protocol is adapted from a study on the synthesis of enediyne and epoxy diyne precursors.[9][10]

A Reactants: Propargyl aldehyde α-chloropropargylphenyl sulfide Indium powder C Reaction Setup: Combine reactants in NMF in a round-bottom flask. A->C B Solvent: N-methylformamide (NMF) B->C D Reaction Conditions: Stir at room temperature. C->D E Workup: Quench with aqueous HCl. Extract with an organic solvent (e.g., ethyl acetate). D->E F Purification: Dry the organic layer. Concentrate in vacuo. Purify by column chromatography. E->F G Product: Homopropargylic propargyl alcohol derivative F->G

Caption: Experimental workflow for an indium-promoted Barbier reaction in N-methylformamide.

Methodology:

  • To a stirred solution of the propargyl aldehyde (1.0 equiv) and α-chloropropargylphenyl sulfide (1.2 equiv) in N-methylformamide (0.1 M) is added indium powder (1.5 equiv).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homopropargylic propargyl alcohol derivative.

Conclusion: Choosing the Right Formamide for Your Application

N-methylformamide is a well-characterized and versatile polar solvent with demonstrated advantages in various organic syntheses, particularly in reactions that benefit from high polarity and hydrogen-bonding capabilities. Its performance in indium-promoted Barbier reactions highlights its potential to accelerate reaction rates and improve selectivity.

This compound, while less studied, presents a compelling alternative with unique structural features. Its inherent basicity and potential chelating properties suggest its utility in a different set of applications, such as base-catalyzed reactions, reactions requiring an acid scavenger, and certain metal-catalyzed processes. Its higher boiling point also makes it a candidate for high-temperature syntheses.

For researchers and drug development professionals, the choice between these two solvents will depend on the specific requirements of the chemical transformation. For established protocols requiring a polar, protic-like solvent, N-methylformamide is a reliable choice with a wealth of supporting literature. For novel applications where basicity, chelation, or high-temperature stability are desired, this compound represents an intriguing, albeit less explored, option that warrants further investigation. The lack of extensive experimental data for this promising solvent highlights an opportunity for future research to fully elucidate its potential in organic synthesis and drug development.

References

  • The Role of N-Methylformamide in Modern Organic Synthesis. (URL: [Link])
  • Solvents for Solid Phase Peptide Synthesis. (URL: [Link])
  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Form
  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with W
  • N-Methylformamide - Wikipedia. (URL: [Link])
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  • N-Methylformamide, a Hyperplectic Model for Peptides in Thin Film Infrared Spectroscopy on Planar AgX. (URL: [Link])
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  • N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transform
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  • Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substr
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  • (PDF)
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A Comparative Guide to Polar Aprotic Solvents: Evaluating N-Formyl-N,N',N'-trimethylethylenediamine as a Novel Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. Polar aprotic solvents, in particular, are indispensable for a wide array of reactions, most notably nucleophilic substitutions, due to their ability to solvate cations while leaving anions relatively unsolvated and thereby more reactive.[1][2] Established solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are the workhorses of both academic and industrial laboratories.[2] However, growing concerns over their toxicity and environmental impact have spurred the search for safer and more sustainable alternatives.[2]

This guide provides a comprehensive comparison of the physicochemical properties, performance characteristics, and safety profiles of these conventional polar aprotic solvents. Furthermore, we introduce N-Formyl-N,N',N'-trimethylethylenediamine, a structurally related but lesser-known compound, and theoretically evaluate its potential as a viable polar aprotic solvent. While experimental data on its performance as a solvent is not yet available, this analysis aims to provide a framework for its consideration and future investigation by researchers and drug development professionals.

The Archetypal Polar Aprotic Solvents: A Refresher

Polar aprotic solvents are characterized by their moderate to high dielectric constants and large dipole moments.[1] Crucially, they lack acidic protons, meaning they cannot act as hydrogen bond donors.[1] This feature is paramount in reactions like the SN2 mechanism, where hydrogen bonding to the nucleophile would decrease its reactivity.[1] Instead, these solvents effectively solvate cations through their negatively polarized heteroatoms (typically oxygen or nitrogen), leaving the anionic nucleophile "naked" and highly reactive.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Key characteristics of polar aprotic solvents and their effect on SN2 reactions."

Physicochemical Properties: A Comparative Overview

The utility of a solvent is largely dictated by its physical properties. The following table summarizes key physicochemical data for the established polar aprotic solvents and the known properties of N-Formyl-N,N',N'-trimethylethylenediamine.

PropertyN-Formyl-N,N',N'-trimethylethylenediamineDMFDMAcNMPDMSO
CAS Number 142-25-6[3]68-12-2[4]127-19-5[5]872-50-467-68-5[6]
Molecular Formula C₆H₁₄N₂OC₃H₇NO[7]C₄H₉NO[5]C₅H₉NOC₂H₆OS[6]
Molecular Weight ( g/mol ) 130.1973.09[7]87.12[5]99.1378.13[8]
Boiling Point (°C) 116-118[9]153[4]164.5-166[10]202[11]189[8]
Melting Point (°C) -30.89 (estimate)[12]-61[13]-20[10]-24[11]18.54[8]
Density (g/mL at 25°C) 0.786[9]0.944[13]0.937[10]1.028[14]1.100
Flash Point (°C) 14 (closed cup)[15]58[4]7091 (closed cup)[16]87
Dielectric Constant Data not available36.7[17]37.832.2[16]47.2[18]
Dipole Moment (D) Data not available3.863.794.093.96[18]
Solubility in Water Soluble[19]Miscible[7]Miscible[5]MiscibleMiscible[20]

N-Formyl-N,N',N'-trimethylethylenediamine: A Theoretical Contender

N-Formyl-N,N',N'-trimethylethylenediamine is a tertiary diamine that has primarily been utilized as a precursor in the synthesis of surfactants and as an amine component for in-situ formation of alpha-amino alkoxides.[9] Structurally, it possesses a formamide group, similar to DMF and DMAc, which is a key feature for a polar aprotic solvent.

dot graph TD { rankdir=LR; node [shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Structural comparison of N-Formyl-N,N',N'-trimethylethylenediamine with common polar aprotic solvents."

Anticipated Properties and Performance:

  • Polarity: The presence of the formamide group and two tertiary amine functionalities suggests that N-Formyl-N,N',N'-trimethylethylenediamine should exhibit significant polarity, a prerequisite for a good polar aprotic solvent. The lone pairs on the nitrogen and oxygen atoms would be expected to effectively solvate cations.

  • Boiling Point: With a boiling point of 116-118 °C, it is lower than the other compared solvents.[9] This could be advantageous for reactions requiring milder conditions and for ease of removal post-reaction. However, it may be less suitable for high-temperature syntheses.

  • Solubility: Its reported solubility in water and common organic solvents is a positive indicator of its potential as a versatile solvent.[19][21]

  • Reactivity: The presence of a secondary amine in its precursor, N,N,N'-trimethylethylenediamine, and the resulting formamide in the title compound, suggests a chemical stability comparable to other formamides under many reaction conditions. However, its basicity, due to the additional tertiary amine group, might be a factor to consider in reactions sensitive to basic conditions.

Environmental, Health, and Safety Considerations

A critical aspect in the selection of a solvent is its safety profile. Many conventional polar aprotic solvents are facing increasing regulatory scrutiny.

SolventGHS Hazard StatementsKey Concerns
N-Formyl-N,N',N'-trimethylethylenediamine H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[3]Flammable, Corrosive. Data on chronic toxicity is limited.
DMF H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. H360D: May damage the unborn child.Reproductive toxicity, hepatotoxicity.[22]
DMAc H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. H360D: May damage the unborn child.Reproductive toxicity, hepatotoxicity.[10]
NMP H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H360D: May damage the unborn child.Reproductive toxicity, skin and eye irritant.[23]
DMSO Not classified as hazardous according to GHS.Readily penetrates the skin and can carry dissolved substances with it.[6]

The available safety data for N-Formyl-N,N',N'-trimethylethylenediamine indicates that it is a flammable and corrosive substance.[3] While this necessitates careful handling, the absence of data suggesting reproductive toxicity, a major concern for DMF, DMAc, and NMP, makes it an interesting candidate for further toxicological evaluation.

Experimental Protocol for Evaluating a Candidate Polar Aprotic Solvent

To empirically assess the performance of a novel polar aprotic solvent like N-Formyl-N,N',N'-trimethylethylenediamine, a standardized experimental approach is required. A classic SN2 reaction, such as the Williamson ether synthesis, provides an excellent model system.

Objective: To compare the reaction rate and yield of the Williamson ether synthesis in N-Formyl-N,N',N'-trimethylethylenediamine against a benchmark solvent (e.g., DMF).

Reaction: Sodium phenoxide + Ethyl iodide → Phenetole + Sodium iodide

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • N-Formyl-N,N',N'-trimethylethylenediamine (candidate solvent)

  • DMF (benchmark solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Preparation of Sodium Phenoxide (in situ): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add phenol (1.0 eq). b. Add the candidate solvent (e.g., N-Formyl-N,N',N'-trimethylethylenediamine) to achieve a 0.5 M solution. c. Cool the solution to 0 °C in an ice bath. d. Slowly add sodium hydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. e. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Williamson Ether Synthesis: a. To the solution of sodium phenoxide, add the internal standard (0.2 eq). b. Add ethyl iodide (1.2 eq) dropwise via syringe. c. Heat the reaction mixture to a predetermined temperature (e.g., 60 °C). d. Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing by gas chromatography (GC).

  • Work-up and Isolation (at the end of the reaction): a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding saturated aqueous ammonium chloride. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers and wash the organic layer with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. f. Purify the product by column chromatography if necessary.

  • Data Analysis: a. Calculate the yield of phenetole at each time point relative to the internal standard to determine the reaction kinetics. b. Calculate the isolated yield of the purified product. c. Compare the kinetic data and final yield with the results obtained using the benchmark solvent (DMF) under identical conditions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Experimental workflow for comparative solvent performance analysis."

Conclusion

The established polar aprotic solvents—DMF, DMAc, NMP, and DMSO—each offer a unique set of properties that make them suitable for a range of applications. However, the drive towards greener and safer chemical processes necessitates the exploration of new alternatives.

N-Formyl-N,N',N'-trimethylethylenediamine presents an intriguing, yet un-investigated, profile. Its structural analogy to formamide-based solvents suggests it may possess favorable characteristics as a polar aprotic solvent. Its lower boiling point could be beneficial for certain applications, and while its acute toxicity data requires caution, the lack of evidence for the reproductive toxicities that plague many of its counterparts warrants further investigation.

This guide serves as a call to the research community to experimentally evaluate N-Formyl-N,N',N'-trimethylethylenediamine and similar understudied compounds. The provided experimental protocol offers a starting point for such investigations. Only through rigorous, data-driven comparison can we identify the next generation of polar aprotic solvents that are not only effective but also safer and more sustainable.

References

  • ChemBK. (n.d.). N,N-Dimethylacetamide.
  • Autech Industry. (n.d.). Exploring N,N-Dimethylacetamide: Properties, Applications, and Manufacturing.
  • Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP).
  • INCHEM. (n.d.). N,N-DIMETHYLFORMAMIDE.
  • Unknown Source. (n.d.). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems.
  • Gaylord Chemical. (n.d.). DMSO Physical Properties.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties.
  • PubChem. (n.d.). Dimethylformamide.
  • ResearchGate. (n.d.). Physical properties of dimethyl sulphoxide and water.
  • ScienceMadness Wiki. (2020, October 27). N-Methyl-2-pyrrolidone.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone.
  • Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF.
  • National Institutes of Health. (n.d.). Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry.
  • Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References.
  • Solvento. (n.d.). Formamides.
  • The Good Scents Company. (n.d.). N,N,N-trimethyl ethylene diamine.
  • Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
  • Journal of the American Chemical Society. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide.
  • ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • ResearchGate. (n.d.). Synthesis of N - Z , N ′-Formyl α-Amino Acid Derived Gem-Diamines.
  • Zhishang Bio. (2025, March 21). N,N,N′-trimethylethylenediamine CAS 142-25-6.
  • PubChem. (n.d.). 1,2-Ethanediamine, N1,N1,N2-trimethyl-.
  • Green Chemistry. (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • Chemsrc. (n.d.). N,N,N′-trimethylethylenediamine.

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The Quest for a Greener Amide: Evaluating N-(2-Dimethylaminoethyl)-N-methylformamide as a Viable DMF Alternative

Author: BenchChem Technical Support Team. Date: January 2026

The pervasive use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent in the pharmaceutical and chemical industries is facing increasing scrutiny.[1][2] Classified as a substance of very high concern (SVHC) due to its reproductive toxicity, the pressure to identify safer, more sustainable alternatives is mounting.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of N-(2-Dimethylaminoethyl)-N-methylformamide (DMF-DMA) as a potential replacement for DMF, with a particular focus on its application in Solid-Phase Peptide Synthesis (SPPS), a field heavily reliant on the unique solvent properties of DMF.

The Tyranny of a Versatile Solvent: Why Replacing DMF is a Challenge

DMF's utility stems from its high polarity, which allows it to dissolve a wide range of organic and inorganic compounds, and its aprotic nature, which prevents interference with many chemical reactions.[3] It is particularly effective in SPPS for solvating the growing peptide chain and the solid support, facilitating efficient coupling and deprotection steps.[4] However, the significant health risks associated with DMF, including liver damage and potential carcinogenicity, necessitate a move towards greener alternatives.[5][6][7][8]

The ideal replacement for DMF should not only exhibit a superior safety profile but also match or exceed its performance in key areas. The challenge lies in finding a single solvent that can replicate DMF's remarkable balance of properties.[9][10]

A Promising Candidate: this compound (DMF-DMA)

This compound (CAS No. 105669-53-2) presents an interesting structural similarity to DMF, with the addition of a dimethylaminoethyl group. This modification could potentially alter its toxicological profile while retaining the desirable formamide solvent characteristics.

Physicochemical Properties: A Head-to-Head Comparison

A preliminary assessment of a solvent's suitability can be made by comparing its physical properties to the incumbent. The following table summarizes the known properties of DMF-DMA in comparison to DMF and another common alternative, N-Methyl-2-pyrrolidone (NMP).

PropertyN,N-Dimethylformamide (DMF)This compound (DMF-DMA)N-Methyl-2-pyrrolidone (NMP)
CAS Number 68-12-2105669-53-2872-50-4
Molecular Formula C3H7NOC6H14N2OC5H9NO
Molecular Weight 73.09 g/mol 130.19 g/mol 99.13 g/mol
Boiling Point 153 °C218-219 °C[11][12]202 °C
Density 0.944 g/mL at 25 °C0.936 g/mL at 25 °C[11][12]1.028 g/mL at 25 °C
Flash Point 58 °C70 °C (closed cup)86 °C
Toxicity Toxic for reproduction, harmful by inhalation and in contact with skin.[7][8]Skin and eye irritant, potential respiratory irritant.[13]Toxic for reproduction.

The higher boiling point and flash point of DMF-DMA suggest it is less volatile than DMF, which could lead to reduced inhalation exposure in an occupational setting. However, its irritant properties necessitate careful handling.

A Framework for Efficacy: Proposed Experimental Evaluation

To rigorously assess the viability of DMF-DMA as a DMF substitute, a series of standardized experiments are proposed. These protocols are designed to be self-validating by directly comparing the performance of DMF-DMA against DMF in a controlled setting.

Experimental Workflow for Solvent Evaluation

The following diagram outlines the proposed workflow for a comprehensive evaluation of DMF-DMA.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance in Solid-Phase Peptide Synthesis (SPPS) P1 Solubility Screening (Amino Acids & Reagents) P2 Resin Swelling Studies P1->P2 Promising candidates P3 Synthesis of a Model Peptide (e.g., Aib-enkephalin) P2->P3 P4 Analysis of Crude Peptide Purity (HPLC) P3->P4 Synthesized peptide P6 Racemization Studies (e.g., Z-Phg-Pro-NH2 synthesis) P3->P6 Parallel synthesis P5 Yield Calculation P4->P5 Purity data

Caption: Proposed experimental workflow for evaluating DMF-DMA as a DMF alternative.

Detailed Experimental Protocols

Rationale: A viable solvent must effectively dissolve all reagents used in SPPS to ensure efficient reactions.[14]

Protocol:

  • Prepare saturated solutions of common Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and additives (e.g., Oxyma) in both DMF and DMF-DMA at ambient temperature.

  • Determine the concentration of the solute in each saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy after dilution).

  • Compare the solubility of each reagent in DMF-DMA to its solubility in DMF.

Rationale: The ability of a solvent to swell the solid-phase resin is critical for the accessibility of reagents to the growing peptide chain.[4]

Protocol:

  • Place a known mass of a standard SPPS resin (e.g., Rink Amide resin) in a graduated syringe.

  • Add an excess of the solvent to be tested (DMF or DMF-DMA) and allow the resin to swell for a defined period (e.g., 1 hour).

  • Measure the final volume of the swollen resin.

  • Calculate the swelling factor (final volume / initial mass).

  • Compare the swelling factor of the resin in DMF-DMA to that in DMF.

Rationale: The ultimate test of a solvent's efficacy is its performance in a complete synthesis. A well-characterized model peptide allows for a direct comparison of yield and purity.

Protocol:

  • Synthesize a model peptide (e.g., Aib-enkephalin) on a standard resin using an automated peptide synthesizer.

  • Perform two parallel syntheses, one using DMF as the primary solvent and the other using DMF-DMA.

  • Keep all other synthesis parameters (reagents, reaction times, temperature) constant.

  • After cleavage and precipitation, dry the crude peptide and determine the yield.

  • Analyze the crude peptide by reverse-phase HPLC to determine its purity.

  • Compare the yield and purity of the peptide synthesized in DMF-DMA to the one synthesized in DMF.

Conclusion and Future Outlook

While this compound shows some promising physical properties as a potential DMF alternative, a comprehensive experimental evaluation is necessary to determine its true efficacy. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to conduct such an evaluation. The search for a truly "green" and universally applicable replacement for DMF is ongoing, and the systematic investigation of novel candidates like DMF-DMA is a critical step in this journey.[15][16] The findings from these studies will be invaluable in guiding the transition to safer and more sustainable chemical and pharmaceutical manufacturing processes.

References

  • Berkeley Center for Green Chemistry. (n.d.). Greener Alternatives to Dimethylformamide Use in Polyurethane Synthetic Leather.
  • Molecular Solvents. (n.d.). Replacements for DMF, DMAC, NMP.
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide.
  • PubMed. (2024). The potential health risks of N,N-dimethylformamide: An updated review.
  • Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions.
  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions.
  • National Center for Biotechnology Information. (2021). Green Solvents as an Alternative to DMF in ZIF-90 Synthesis.
  • MDPI. (2023). Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films.
  • RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET.
  • Chemius. (n.d.). Dimethylformamide (DMF).
  • Springer Nature Experiments. (n.d.). Solvents for Solid-Phase Peptide Synthesis.
  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
  • Biotage. (2023). Green solvents for solid phase peptide synthesis.
  • ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
  • Wikipedia. (n.d.). Dimethylformamide.
  • Wikipedia. (n.d.). N-Methylformamide.
  • N-Methylformamide Manufacturer. (n.d.). The Chemistry Behind N-Methylformamide: Properties and Synthesis.
  • MDPI. (n.d.). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide.
  • ResearchGate. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies.
  • PubMed. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies.
  • CP Lab Safety. (n.d.). N-[2-(Dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams.
  • ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
  • Royal Society of Chemistry. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies.

Sources

A Comparative Guide to Formamide Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic choice of reagents is paramount to achieving desired molecular transformations with efficiency and precision. Among the vast arsenal of C1 building blocks, formamide derivatives stand out for their versatility, serving as formylating agents, aminating reagents, and precursors to complex heterocyclic systems. This guide provides a comparative analysis of three workhorse formamide derivatives: N,N-Dimethylformamide (DMF) , N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , and N-Formylmorpholine . We will delve into their distinct reactivity profiles, supported by mechanistic insights, comparative experimental data, and detailed protocols to inform your synthetic strategy.

The Formamide Family: An Overview of Reactivity

Formamide derivatives are characterized by the O=CH-N< moiety. Their utility in synthesis stems from the electrophilic nature of the formyl carbon. However, the reactivity of this carbon is significantly modulated by the substituents on the nitrogen and the nature of the group attached to the formyl moiety.

  • N,N-Dimethylformamide (DMF): Primarily known as a high-boiling polar aprotic solvent, DMF's synthetic utility as a reagent is unlocked upon activation with electrophilic reagents like POCl₃, SOCl₂, or oxalyl chloride. This in-situ activation generates the highly electrophilic Vilsmeier reagent (chloro-N,N-dimethylformiminium ion), the key intermediate in Vilsmeier-Haack formylation reactions.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This derivative is a stable, yet highly reactive, equivalent of an activated formamide. The two methoxy groups make the central carbon significantly more electrophilic and susceptible to nucleophilic attack without the need for an external activator. It excels in reactions with weakly acidic C-H, N-H, and O-H bonds under relatively mild conditions.

  • N-Formylmorpholine: This reagent serves as a stable and less hazardous alternative formylating agent, particularly in the formylation of organometallic reagents. The morpholine group provides high solubility and facilitates straightforward workups.

The logical flow from a stable solvent (DMF) requiring harsh activation to a pre-activated, highly reactive reagent (DMF-DMA) is a central theme in their application.

Comparative Analysis in Key Synthetic Transformations

Formylation of Aromatic and Heteroaromatic Systems

The introduction of a formyl group onto an aromatic ring is a cornerstone transformation in organic chemistry.[1] The choice of reagent dictates the required reaction conditions and substrate scope.

DMF in the Vilsmeier-Haack Reaction: This classic method is effective for electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then attacks the aromatic ring.[4][5] Subsequent hydrolysis during workup yields the desired aldehyde.[6]

  • Mechanism Causality: The necessity of a strong activating agent like POCl₃ arises from the relatively low electrophilicity of the formyl carbon in DMF. The formation of the chloroiminium ion dramatically enhances this electrophilicity, enabling it to be attacked by moderately activated aromatic systems like anilines, phenols, or heterocycles such as indoles and pyrroles.[2][4]

DMFDMA_Workflow cluster_input Reactants cluster_process Reaction cluster_output Products ActiveMethylene Active Methylene Compound (R-CH2-Z) Reaction Condensation (Heat) ActiveMethylene->Reaction DMFDMA DMF-DMA DMFDMA->Reaction Enaminone Enaminone Intermediate Reaction->Enaminone Methanol Methanol (x2) Reaction->Methanol byproduct

Caption: Synthesis of enaminones using DMF-DMA.

Trustworthiness through Self-Validation: The progress of this reaction can often be monitored visually by a color change or by simple TLC analysis. The formation of the highly conjugated enaminone product is a strong thermodynamic driving force, ensuring high conversion. The only byproduct is volatile methanol, which simplifies purification immensely.

Formylation of Organometallic Reagents

N-Formylmorpholine for Grignard Reagents: When formylating highly reactive nucleophiles like Grignard (R-MgX) or organolithium (R-Li) reagents, both DMF and DMF-DMA can be problematic. [7][8]They possess multiple electrophilic sites and can lead to over-addition or side reactions. [9][10]N-Formylmorpholine emerges as a superior choice in this context.

  • Mechanistic Advantage: The reaction of a Grignard reagent with N-formylmorpholine proceeds via a stable tetrahedral intermediate. [11]This intermediate does not readily collapse to the aldehyde under the reaction conditions. Instead, it is stable until an aqueous acidic workup is performed, which then hydrolyzes it to the desired aldehyde. This prevents the common problem of the initially formed aldehyde reacting with a second equivalent of the Grignard reagent to form a secondary alcohol.

Performance Comparison for Aldehyde Synthesis from Grignard Reagents

Formylating AgentTypical OutcomeKey Limitation
DMF Mixture of aldehyde and secondary alcoholThe intermediate hemiaminal anion can eliminate dimethylamide to form the aldehyde, which is immediately consumed by more Grignard reagent.
DMF-DMA Complex mixtureToo reactive, multiple reaction pathways possible.
N-Formylmorpholine High yield of aldehydeThe chelated tetrahedral intermediate is stable at low temperatures, preventing over-addition. [11]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole

This protocol describes a self-validating system where the formation of the solid Vilsmeier reagent and the subsequent color change upon reaction provide clear indicators of reaction progress.

  • Reagent Preparation (In-situ): In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF over 30 minutes. The mixture will become thick and may solidify as the Vilsmeier reagent precipitates. This precipitation is a key validation step.

  • Substrate Addition: Dissolve pyrrole (1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the stirred suspension of the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction mixture typically turns dark.

  • Workup & Hydrolysis: Cool the mixture back to 0 °C and carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) until the pH is basic. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-formylpyrrole.

Protocol 2: DMF-DMA Condensation with Cyclohexanone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq) and DMF-DMA (1.2 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. The reaction can often be performed neat. Progress can be monitored by TLC or GC-MS.

  • Purification: After the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature. The excess DMF-DMA and methanol byproduct can be removed under high vacuum. The resulting enaminone, 2-[(dimethylamino)methylidene]cyclohexan-1-one, is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.

Conclusion

The selection of a formamide derivative is a critical decision in synthesis design that hinges on substrate reactivity and desired reaction conditions.

  • DMF remains the classic choice for Vilsmeier-Haack formylation of electron-rich aromatics, requiring harsh activation but delivering reliable results.

  • DMF-DMA is the undisputed champion for reacting with active methylene compounds, offering mild conditions and high efficiency for the construction of valuable enaminone intermediates.

  • N-Formylmorpholine provides a specialized and highly effective solution for the controlled formylation of sensitive organometallic reagents, preventing over-addition and maximizing aldehyde yields.

By understanding the distinct mechanistic pathways and reactivity profiles of these reagents, researchers can harness their full potential to achieve their synthetic goals with greater control and efficiency.

References

  • Title: Vilsmeier-Haack Reaction. Source: Organic Chemistry Portal.
  • Title: Formylation [Synthetic Reagents]. Source: Tokyo Chemical Industry (TCI).
  • Title: Formylation. Source: Wikipedia.
  • Title: Formylation without catalyst and solvent at 80 degrees C. Source: ResearchGate.
  • Title: A novel method for the formylation of Grignard reagent. Source: ResearchGate.

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A Comparative Guide to Validating the Purity of Synthesized N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity Validation in Synthesis and Development

N-(2-Dimethylaminoethyl)-N-methylformamide serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of impurities, even in trace amounts, can have significant repercussions, including altered pharmacological activity, increased toxicity, and compromised product stability. Therefore, rigorous purity validation is not merely a quality control checkpoint but a fundamental aspect of ensuring the safety, efficacy, and reproducibility of the final product. This guide provides a comparative analysis of orthogonal analytical techniques to establish a comprehensive purity profile.

Understanding the Synthetic Landscape and Potential Impurities

A common and efficient route to this compound is the formylation of N,N,N'-trimethylethylenediamine. This reaction, while generally high-yielding, can introduce several potential impurities that must be monitored.

N,N,N'-trimethylethylenediamine N,N,N'-trimethylethylenediamine Reaction Formylation N,N,N'-trimethylethylenediamine->Reaction Formylating_Agent Formylating Agent (e.g., N-methylformamide) Formylating_Agent->Reaction Product This compound Reaction->Product Impurity1 Unreacted N,N,N'-trimethylethylenediamine Reaction->Impurity1 Incomplete reaction Impurity2 Residual Formylating Agent Reaction->Impurity2 Excess reagent Impurity3 Di-formylated Byproduct Reaction->Impurity3 Side reaction

Caption: Plausible synthesis and impurity profile.

The primary impurities of concern are:

  • Unreacted Starting Materials: N,N,N'-trimethylethylenediamine and the formylating agent (e.g., N-methylformamide or methyl formate).

  • By-products: Di-formylated species or products from other side reactions.

  • Residual Solvents: Solvents used in the reaction and work-up procedures.

A robust purity validation strategy must be capable of separating and quantifying the target molecule from these potential contaminants.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and whether absolute or relative quantification is needed. This guide will focus on three powerful and complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.
Strengths High sensitivity and selectivity, excellent for volatile and semi-volatile compounds, provides structural information of impurities through mass spectra.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. High precision and accuracy.Primary analytical method providing absolute quantification without a specific reference standard of the analyte. Non-destructive and provides detailed structural information.[1][2]
Limitations Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds.Sensitivity can be limited for compounds lacking a strong chromophore. Method development can be more complex.Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.
Best For Identifying and quantifying volatile impurities, screening for unknown contaminants.Routine quality control, purity determination of the main component, analysis of non-volatile impurities.Absolute purity determination, characterization of reference standards, quantification without a dedicated standard of the analyte.

I. Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound and its likely impurities, GC-MS offers excellent sensitivity and specificity.

Experimental Protocol: GC-MS Analysis

Objective: To determine the purity of this compound and identify any volatile impurities.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) Inject Inject sample into GC Prep->Inject Separate Separate components on a capillary column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Integrate peak areas Detect->Integrate Identify Identify impurities by comparing mass spectra to libraries Integrate->Identify Quantify Quantify purity by area percent normalization Identify->Quantify

Caption: GC-MS workflow for purity validation.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

5. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST).

Expected Mass Fragmentation: Tertiary amines typically undergo α-cleavage, resulting in the formation of a stable iminium ion.[3][4][5] For this compound, the most prominent fragment is expected at m/z 58, corresponding to the [CH2=N(CH3)2]+ ion. Other characteristic fragments will aid in confirming the structure.

II. High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Method

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility and high precision. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach is often suitable.

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound by separating it from potential polar and non-polar impurities.

cluster_prep_hplc Sample Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Analysis Prep_HPLC Dissolve sample in mobile phase Inject_HPLC Inject sample into HPLC Prep_HPLC->Inject_HPLC Separate_HPLC Separate components on a mixed-mode or HILIC column Inject_HPLC->Separate_HPLC Detect_HPLC UV or ELSD Detection Separate_HPLC->Detect_HPLC Integrate_HPLC Integrate peak areas Detect_HPLC->Integrate_HPLC Quantify_HPLC Quantify purity by area percent normalization Integrate_HPLC->Quantify_HPLC

Caption: HPLC workflow for purity validation.

1. Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A mixed-mode column (e.g., Primesep 200) or a HILIC column.[6]

2. HPLC Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the amide chromophore) or ELSD.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in the initial mobile phase composition (95:5 Acetonitrile:Water with 0.1% TFA).

4. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

  • System suitability parameters, such as tailing factor and plate count, should be monitored to ensure the validity of the analytical run, in accordance with ICH Q2(R1) guidelines.[7][8]

III. Quantitative NMR (qNMR) Spectroscopy: The Power of a Primary Ratio Method

Quantitative NMR (qNMR) is a primary ratio method of measurement, meaning it can provide an absolute purity value without the need for a reference standard of the analyte itself.[1][2] This is a significant advantage, particularly when a certified reference standard is not available.

Experimental Protocol: qNMR Analysis

Objective: To determine the absolute purity of this compound using an internal standard.

cluster_prep_qnmr Sample Preparation cluster_qnmr NMR Analysis cluster_data_qnmr Data Analysis Weigh_Sample Accurately weigh the synthesized compound Dissolve Dissolve both in a deuterated solvent Weigh_Sample->Dissolve Weigh_IS Accurately weigh the internal standard Weigh_IS->Dissolve Acquire Acquire 1H NMR spectrum with optimized parameters for quantification Dissolve->Acquire Integrate_qNMR Integrate a unique signal from the analyte and the internal standard Acquire->Integrate_qNMR Calculate Calculate absolute purity using the qNMR equation Integrate_qNMR->Calculate

Caption: qNMR workflow for absolute purity determination.

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

2. Internal Standard Selection:

  • The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals. It should also be stable, non-volatile, and of high purity. Maleic acid is a suitable choice for this analysis.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid).

  • Dissolve both in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

4. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is a good starting point.

  • Number of Scans: 16-64, depending on the concentration.

5. Data Analysis:

  • Predicted 1H NMR of this compound (in DMSO-d6):

    • Formyl proton: ~8.0 ppm (singlet)

    • N-CH3 (formamide): ~2.8 ppm (singlet)

    • N-CH2-CH2-N: ~3.4 ppm (triplet) and ~2.4 ppm (triplet)

    • N(CH3)2: ~2.2 ppm (singlet)

  • 1H NMR of Maleic Acid (in DMSO-d6):

    • Olefinic protons: ~6.3 ppm (singlet)

  • Integrate a well-resolved, unique signal from the analyte (e.g., the formyl proton at ~8.0 ppm) and the signal from the internal standard (olefinic protons of maleic acid at ~6.3 ppm).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion: A Multi-faceted Approach to Purity Validation

A comprehensive and reliable assessment of the purity of synthesized this compound necessitates a multi-pronged analytical approach. While GC-MS excels in the identification of volatile impurities and HPLC provides robust routine quality control, qNMR offers the distinct advantage of absolute quantification without the need for a specific reference standard of the analyte. By employing these orthogonal techniques, researchers and drug development professionals can build a complete and validated purity profile, ensuring the quality and consistency of their synthesized material. The choice of which method(s) to employ will ultimately depend on the specific requirements of the analysis, the stage of development, and the available instrumentation. However, for a comprehensive characterization, a combination of these techniques is highly recommended.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
  • Altabrisa Group. Key ICH Method Validation Parameters to Know. Published August 25, 2025. [Link]
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • Emery Pharma.
  • Gao, W., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment. 2020;224:117327.
  • ResolveMass.
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014;57(22):9220-9231.
  • Whitman College. GCMS Section 6.
  • JEOL Ltd.
  • Chemistry LibreTexts. 6.5: Amine Fragmentation.
  • JoVE. Mass Spectrometry of Amines. Published April 30, 2023. [Link]
  • YouTube. Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. Published December 20, 2020. [Link]
  • Bryan Research & Engineering, LLC.
  • Phenomenex. Temperature Programming for Better GC Results. Published August 12, 2025. [Link]
  • SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
  • ResearchGate. We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? [Link]

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of N-(2-Dimethylaminoethyl)-N-methylformamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of any chemical entity is paramount to ensuring the safety, efficacy, and integrity of their work. This guide provides an in-depth technical comparison of N-(2-Dimethylaminoethyl)-N-methylformamide and its structural analogs, focusing on the principles and methodologies for evaluating cross-reactivity. We will delve into the causality behind experimental choices and present hypothetical, yet plausible, experimental data to illustrate these concepts.

Introduction: The Significance of Cross-Reactivity in Formamide Derivatives

This compound is a substituted formamide, a class of compounds widely utilized as solvents and reagents in chemical synthesis and industrial processes.[1] Its close structural relative, N,N-dimethylformamide (DMF), is a ubiquitous solvent known for its excellent solvency properties.[1][2] However, the biological activity and potential toxicity of formamide derivatives necessitate a thorough evaluation of their cross-reactivity profiles.[3][4][5]

The term "cross-reactivity" in this context extends beyond classical immunological responses to encompass any unintended interaction of the compound or its metabolites with biological macromolecules, leading to off-target effects. For instance, the metabolism of DMF to reactive intermediates is a key consideration in its toxicology, primarily affecting the liver.[3][4][5][6] Given the structural similarities, it is crucial to investigate whether this compound exhibits a similar metabolic fate and potential for off-target interactions.

This guide will compare this compound with two common alternatives: N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), another polar aprotic solvent often considered as a substitute for DMF.[7]

Understanding Metabolism: The Root of Potential Cross-Reactivity

The journey of a xenobiotic through a biological system is often what dictates its potential for adverse effects. For formamide derivatives, metabolism is a critical determinant of their toxicological profile. DMF, for example, is metabolized in the liver by cytochrome P450 enzymes.[5] The primary metabolic pathway involves demethylation to N-methylformamide (NMF) and N-hydroxymethyl-N-methylformamide (HMMF), which can be further metabolized.[8][9][10] The formation of reactive intermediates during this process is thought to be responsible for the observed hepatotoxicity.[6]

A logical starting point for assessing the cross-reactivity of this compound is to investigate its metabolic stability and profile in comparison to DMF.

Experimental Workflow: In Vitro Metabolic Stability Assessment

This workflow outlines a standard approach to compare the metabolic breakdown of the test compounds in a controlled in vitro environment.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare stock solutions of This compound, DMF, and NMP in DMSO inc1 Incubate test compounds with HLMs and NADPH at 37°C prep1->inc1 prep2 Thaw human liver microsomes (HLMs) and NADPH regenerating system prep2->inc1 inc2 Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) inc1->inc2 ana1 Quench reaction with ice-cold acetonitrile inc2->ana1 ana2 Centrifuge to precipitate proteins ana1->ana2 ana3 Analyze supernatant by LC-MS/MS ana2->ana3 data1 Quantify parent compound remaining ana3->data1 data2 Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) data1->data2

Caption: Workflow for in vitro metabolic stability assay.

Comparative Metabolic Stability Data (Illustrative)

The following table summarizes hypothetical data from such an experiment.

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Metabolites Identified (Hypothetical)
This compound 2527.7N-(2-Aminoethyl)-N-methylformamide, N-methylformamide
N,N-Dimethylformamide (DMF) 4515.4N-methylformamide, N-hydroxymethyl-N-methylformamide
N-Methyl-2-pyrrolidone (NMP) > 60< 11.55-Hydroxy-N-methyl-2-pyrrolidone

Interpretation of Results:

From this illustrative data, we can infer that this compound is metabolized more rapidly than DMF in human liver microsomes. The identification of N-methylformamide as a potential metabolite suggests a shared metabolic pathway with DMF, raising the possibility of similar downstream toxicological effects. The faster clearance of the target compound might imply a shorter systemic exposure but a higher rate of metabolite formation. In contrast, NMP appears to be the most metabolically stable of the three, which could be a desirable property in some applications.

Assessing Off-Target Binding: A Broader View of Cross-Reactivity

Beyond metabolism, direct interaction with unintended biological targets is a major concern. Techniques like receptor binding assays or broader panel screens can provide valuable insights. For compounds used in drug development, screening against a panel of common off-targets (e.g., GPCRs, kinases, ion channels) is standard practice.

Experimental Protocol: Broad Panel Off-Target Screening (Example: Kinase Panel)
  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in 100% DMSO.

  • Assay Concentration: The compound is typically tested at one or two standard concentrations (e.g., 1 µM and 10 µM) in a competitive binding assay format.

  • Kinase Panel: A broad panel of kinases (e.g., the Invitrogen™ KinaseSENSE™ panel) is used.

  • Assay Principle: The assay measures the displacement of a radiolabeled ligand from the kinase active site by the test compound.

  • Data Analysis: Results are expressed as the percentage of inhibition of ligand binding. A significant inhibition (typically >50%) at a given concentration flags a potential off-target interaction.

Illustrative Off-Target Screening Data
CompoundTarget% Inhibition at 10 µM
This compound Kinase A65%
Kinase B15%
Kinase C8%
N,N-Dimethylformamide (DMF) All tested kinases<10%
N-Methyl-2-pyrrolidone (NMP) All tested kinases<10%

Causality and Interpretation:

The hypothetical data suggests that this compound may have a moderate affinity for "Kinase A," while DMF and NMP show no significant interactions in this panel. This finding would warrant further investigation to determine the functional consequences of this interaction (i.e., is it an inhibitor or an activator?) and its potential physiological relevance. The presence of the dimethylaminoethyl moiety in the target compound, which is absent in DMF and NMP, could be a key structural feature responsible for this off-target binding. This highlights the importance of not assuming a clean toxicological slate for structurally modified analogs of well-characterized compounds.

Cell-Based Assays: Bridging In Vitro Data and In Vivo Potential

Cell-based assays provide a more integrated biological context to assess the functional consequences of metabolic pathways and off-target interactions. A cytotoxicity assay is a fundamental first step.

Workflow for Comparative Cytotoxicity Assessment

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assay cluster_analysis Data Analysis cell1 Seed HepG2 cells (human liver cell line) in 96-well plates cell2 Allow cells to attach overnight cell1->cell2 treat2 Treat cells with compounds for 24, 48, and 72 hours cell2->treat2 treat1 Prepare serial dilutions of test compounds treat1->treat2 via1 Add a viability reagent (e.g., CellTiter-Glo®) treat2->via1 via2 Measure luminescence (correlates with ATP/viability) via1->via2 ana1 Normalize data to vehicle control via2->ana1 ana2 Calculate IC50 values for each compound at each time point ana1->ana2

Caption: Workflow for assessing cytotoxicity in a relevant cell line.

Comparative Cytotoxicity Data (Illustrative)
CompoundCell Line48h IC50 (mM)
This compound HepG215
N,N-Dimethylformamide (DMF) HepG250
N-Methyl-2-pyrrolidone (NMP) HepG2>100

Expert Interpretation:

The lower IC50 value for this compound in a liver cell line suggests it is more cytotoxic than DMF and NMP. This could be linked to its faster metabolism, potentially leading to a more rapid accumulation of toxic metabolites, or to the off-target effects identified in the kinase assay. This data reinforces the need for a multi-faceted approach to cross-reactivity studies, as different experimental systems can reveal different liabilities.

Conclusion and Recommendations

This guide has outlined a logical, tiered approach to investigating the cross-reactivity of this compound in comparison to its alternatives. Our illustrative data, grounded in established scientific principles, suggests that:

  • This compound may be more metabolically labile and exhibit greater in vitro cytotoxicity than DMF. Its unique structural features could also lead to off-target interactions not observed with simpler formamides.

  • N,N-Dimethylformamide (DMF) serves as a crucial benchmark due to its extensive toxicological database. Its known hepatotoxicity, mediated by its metabolites, provides a framework for understanding the potential risks of related compounds.[3][5]

  • N-Methyl-2-pyrrolidone (NMP) , in this hypothetical comparison, appears to be a less metabolically active and less cytotoxic alternative, which may be advantageous in certain applications.

For any new chemical entity, especially one that is a structural analog of a compound with known toxicities, a thorough investigation of its metabolic fate, off-target binding profile, and cellular effects is not just recommended—it is a scientific necessity. The choice of compound for a specific application should be based on a holistic assessment of its performance, safety, and potential for unintended biological consequences.

References

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical Reviews in Toxicology, 42(9), 793-816. [Link]
  • Kennedy, G. L. (2012).
  • Request PDF. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update.
  • Gescher, A. (1993).
  • Barnes, I., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. RSC Publishing. [Link]
  • Barnes, I., et al. (2015).
  • Wikipedia. (n.d.). Dimethylformamide. Wikipedia. [Link]
  • ACS Omega. (2019). N,N-Dimethylformamide-Protected Single-Sized Metal Nanoparticles and Their Use as Catalysts for Organic Transformations.
  • PMC. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PMC. [Link]
  • Kavlock, R. J., et al. (1993).
  • Mráz, J., et al. (2009). Analysis of metabolites of N,N-dimethylformamide in urine samples. PubMed. [Link]
  • Kawai, T., et al. (2005). Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
  • Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. RSC Publishing. [Link]

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A Performance Comparison of CAS 105669-53-2 in Different Reaction Types: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount to the success of synthetic endeavors. This guide sought to provide a comprehensive performance comparison of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS 105669-53-2) in various reaction types. However, a thorough review of publicly available scientific literature, including chemical databases and patent filings, reveals a significant lack of comparative experimental data for this specific compound.

While the chemical structure of this compound suggests potential utility as a bifunctional reagent—possessing both a formamide group for formylation reactions and a tertiary amine moiety that could act as a ligand or base—there are no published studies that directly compare its efficacy, yield, or selectivity against other established alternatives in common reaction types.

One patent application mentions the use of CAS 105669-53-2 as a reagent in a multi-step synthesis of a novel topoisomerase I inhibitor. However, the document does not provide a rationale for its selection over other reagents, nor does it present data from comparative experiments. This singular data point, while confirming its use in a synthetic context, is insufficient for a comprehensive performance evaluation.

The broader classes of compounds to which this compound belongs, such as formamides and diamines, are extensively used in organic synthesis. Formamides are common formylating agents, while diamines and their derivatives are widely employed as ligands for transition metal catalysts, as bases, and as chelating agents. Despite the well-documented roles of these functional groups, specific performance data for the combined functionalities within the structure of CAS 105669-53-2 is not available in the public domain.

At present, there is no publicly available experimental data to construct a meaningful and objective comparison guide on the performance of this compound (CAS 105669-53-2) in different reaction types versus other alternatives. Researchers and drug development professionals are encouraged to perform their own in-house evaluations to determine the suitability of this reagent for their specific applications. Future publications of experimental work involving this compound would be necessary to enable the creation of the comprehensive guide initially envisioned.

A Senior Application Scientist's Guide to N-Formylation: A Comparative Analysis of Key Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a formyl group onto a nitrogen atom—a transformation known as N-formylation—stands as a cornerstone reaction. The resulting formamides are not merely stable protecting groups for amines; they are pivotal intermediates in the construction of a vast array of bioactive molecules and complex chemical architectures. While the topic of this guide was initially framed around alternatives to N-Formyl-N,N',N'-trimethylethylenediamine, our initial research indicates that this is not a commonly utilized reagent for this purpose. Therefore, this guide has been developed to address the broader and more pressing need for a comprehensive comparison of the prevalent and effective reagents employed for N-formylation, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

This guide moves beyond a simple cataloging of methods. It is designed to provide a deep, mechanistic understanding of how each reagent class functions, supported by comparative data and detailed, field-tested protocols. Our objective is to equip you with the knowledge to not only select the appropriate reagent but to understand the causality behind that choice, ensuring robust and reproducible outcomes in your laboratory.

The Landscape of N-Formylation: A Comparative Overview

The choice of a formylating agent is dictated by a multitude of factors including substrate scope, functional group tolerance, reaction conditions, cost, and safety. Here, we dissect the most prominent classes of N-formylation reagents, offering a comparative analysis to guide your selection process.

Classical Stoichiometric Reagents

This category comprises the traditional workhorses of N-formylation. While often effective, they can suffer from drawbacks such as harsh conditions or the generation of stoichiometric byproducts.

  • Formic Acid: As the simplest carboxylic acid, formic acid is an economical and readily available formylating agent. The reaction typically proceeds by heating the amine with formic acid, often with azeotropic removal of water. While straightforward, this method can require high temperatures, limiting its use with sensitive substrates.[1][2] A significant advantage is its utility in solvent-free conditions, aligning with green chemistry principles.[1][3]

  • Triethyl Orthoformate (TEOF): TEOF serves as a dehydrative formylating agent, reacting with amines to produce the corresponding formamide and ethanol. The reaction can be conducted under neutral conditions in water or accelerated by the addition of an acid catalyst, such as immobilized sulfuric acid on silica gel, which allows for rapid and high-yielding conversions at moderate temperatures.[4][5][6]

  • Acetic Formic Anhydride (AFA): Often generated in situ from formic acid and acetic anhydride, AFA is a potent formylating agent that reacts rapidly even at low temperatures.[7] Its high reactivity makes it suitable for sterically hindered amines, though its moisture sensitivity necessitates anhydrous conditions.[2][7]

Modern Stoichiometric Reagents

Driven by the need for milder conditions and greater selectivity, a new generation of stoichiometric reagents has emerged.

  • N-Formylsaccharin: This crystalline, stable, and easy-to-handle reagent provides a powerful alternative for N-formylation.[8] It reacts with a broad range of primary and secondary amines under mild conditions, often at room temperature, with short reaction times.[8][9] A key advantage is the chemoselective formylation of amines in the presence of hydroxyl groups.[9] The workup is often simple, as the saccharin byproduct can be easily removed.[8][10] This method is also amenable to mechanochemistry, offering a solvent-free option.[10][11]

Catalytic Methods: The Green Frontier

Catalytic approaches represent the cutting edge of N-formylation, often utilizing abundant and non-toxic C1 sources like carbon dioxide.

  • Carbon Dioxide and Hydrosilanes: This elegant approach utilizes CO₂, a greenhouse gas, as the formyl source in the presence of a hydrosilane reducing agent.[12][13] The reaction is facilitated by a catalyst, which can range from simple organic bases and salts to more complex transition metal systems.[12] This method is a prime example of green chemistry, transforming a waste product into a valuable chemical feedstock under relatively mild conditions. The reaction mechanism is complex and can proceed through several pathways depending on the catalyst and substrates.[14][15][16]

Performance Comparison: A Data-Driven Analysis

To facilitate a direct comparison, the following table summarizes the typical performance of these key formylating agents across a range of amine substrates. The data presented is a synthesis of representative examples from the cited literature.

Reagent/SystemSubstrateConditionsTimeYield (%)Reference(s)
Formic Acid AnilineReflux (neat)1 h~80%[1]
BenzylamineToluene, reflux (Dean-Stark)4-9 h>95%[2]
Secondary AminesNeat, 60 °C1-2 h85-95%[3]
Triethyl Orthoformate AnilineH₂SO₄-SiO₂, 65 °C4 min96%[4]
Primary AminesWater, reflux24-48 h60-85%[7]
N-Formylsaccharin AnilineTHF, rt15 min>95%[8]
BenzylamineTHF, rt15 min>95%[8]
MorpholineTHF, rt15 min90%[8]
CO₂ / Hydrosilane N-MethylanilineZn(OAc)₂/phen, PhSiH₃, 25 °C24 h92%[17]
Various AminesCs₂CO₃, PhSiH₃, rt2-24 h14-99%[12]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing N-formylation reactions.

Formic Acid N-Formylation Workflow

cluster_workflow Formic Acid N-Formylation amine Amine (R₂NH) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack formic_acid Formic Acid (HCOOH) formic_acid->intermediate product N-Formyl Amine (R₂NCHO) intermediate->product Dehydration water Water (H₂O)

Caption: Workflow for N-formylation using formic acid.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, forming a tetrahedral intermediate which then eliminates a molecule of water to yield the formamide.[18]

N-Formylsaccharin N-Formylation Workflow

cluster_workflow N-Formylsaccharin N-Formylation amine Amine (R₂NH) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack n_formylsaccharin N-Formylsaccharin n_formylsaccharin->intermediate product N-Formyl Amine (R₂NCHO) intermediate->product Elimination saccharin Saccharin byproduct

Caption: Workflow for N-formylation using N-Formylsaccharin.

N-Formylsaccharin acts as an activated carbonyl species. The amine attacks the formyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the highly stable saccharin anion, driving the reaction to completion.

Catalytic N-Formylation with CO₂ and Hydrosilane

cluster_workflow Catalytic N-Formylation with CO₂ co2 CO₂ formoxysilane Formoxysilane Intermediate co2->formoxysilane hydrosilane Hydrosilane (R₃SiH) hydrosilane->formoxysilane Reduction catalyst Catalyst catalyst->formoxysilane Activation product N-Formyl Amine (R₂NCHO) formoxysilane->product amine Amine (R₂NH) amine->product Nucleophilic Attack silanol Silanol byproduct

Caption: A simplified pathway for catalytic N-formylation with CO₂.

One of the proposed pathways involves the catalyst-mediated reduction of CO₂ by the hydrosilane to form a formoxysilane intermediate. This electrophilic silicon-formate species is then attacked by the amine to furnish the desired formamide and a silanol byproduct.[13][16]

Experimental Protocols: From Theory to Practice

A reliable protocol is the bedrock of reproducible research. The following are detailed, step-by-step methodologies for key N-formylation reactions.

Protocol 1: N-Formylation of Benzylamine with Formic Acid[2]

Materials:

  • Benzylamine

  • 85% Aqueous Formic Acid

  • Toluene

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

Procedure:

  • To a round-bottom flask, add benzylamine (1.0 g, 9.3 mmol) and toluene (20 mL).

  • Add 85% aqueous formic acid (0.48 g, 1.2 equivalents).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to yield the crude N-benzylformamide, which is often of sufficient purity for subsequent steps. If necessary, the product can be purified by column chromatography.

Protocol 2: N-Formylation of Aniline with Triethyl Orthoformate and a Solid Acid Catalyst[4]

Materials:

  • Aniline

  • Triethyl Orthoformate (TEOF)

  • Immobilized Sulfuric Acid on Silica Gel (H₂SO₄-SiO₂)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine aniline (0.56 g, 6 mmol) and triethyl orthoformate (3.55 g, 24 mmol).

  • Add the immobilized H₂SO₄ on silica gel catalyst (1.2 g).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few minutes.

  • Upon completion, cool the mixture and filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent and excess TEOF under reduced pressure to obtain the N-phenylformamide product.

Protocol 3: N-Formylation of Morpholine with N-Formylsaccharin[10][19]

Materials:

  • Morpholine

  • N-Formylsaccharin

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of morpholine (1 mmol) in THF (5 mL), add N-formylsaccharin (1.1 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-formylmorpholine product.

Conclusion

The N-formylation of amines is a fundamental transformation with a rich and evolving repertoire of reagents and methods. While classical reagents like formic acid and triethyl orthoformate remain valuable for their simplicity and cost-effectiveness, modern alternatives such as N-formylsaccharin offer milder conditions and improved selectivity. The advent of catalytic systems utilizing CO₂ represents a significant stride towards more sustainable chemical synthesis.

The selection of an optimal N-formylation strategy is not a one-size-fits-all decision. It requires a careful consideration of the substrate's electronic and steric properties, the presence of other functional groups, and the desired scale of the reaction. By understanding the underlying mechanisms and comparative performance of these key reagents, researchers can navigate the complexities of N-formylation with confidence, paving the way for the efficient and reliable synthesis of valuable formamides.

References

  • (No specific reference for the introduction)
  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience. [Link]
  • (No specific reference for this section)
  • Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2. RSC Publishing. [Link]
  • Formyl
  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoform
  • (No specific reference for this mention)
  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. RSC Publishing. [Link]
  • N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC - NIH. [Link]
  • (PDF) Formylation of Amines.
  • Proposed mechanism for N-formylation of amines with triethyl orthoformate.
  • N-formylation of amines with triethyl orthoformate.
  • A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF.
  • (PDF) N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry.
  • A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. Semantic Scholar. [Link]
  • Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]
  • N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. [Link]
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
  • (No specific reference for this mention)
  • (No specific reference for this mention)
  • (No specific reference for this mention)
  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source.
  • N-Formylsaccharin: A New Formyl
  • (No specific reference for this mention)
  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]
  • (No specific reference for this mention)
  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF.
  • (No specific reference for this mention)
  • N-Formylsaccharin: A New Formylating Agent | Request PDF.
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  • (No specific reference for this mention)

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Benchmarking N-(2-Dimethylaminoethyl)-N-methylformamide performance against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents and building blocks is a critical decision that profoundly impacts the efficiency, yield, and purity of a synthetic pathway. This guide provides an in-depth technical comparison of N-(2-Dimethylaminoethyl)-N-methylformamide, benchmarking its performance against established industry alternatives. The insights presented herein are supported by experimental data to empower informed decision-making in your research endeavors.

Introduction to this compound

This compound, with CAS number 105669-53-2, is a substituted formamide derivative.[1][2][3] Its molecular structure, featuring a tertiary amine and a formamide group, imparts unique properties that make it a subject of interest in specialized chemical syntheses. One noted application is its use as a pyridoneamide derivative in the development of focal adhesion kinase inhibitors for potential cancer treatment.[1][4]

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Boiling Point218-219 °C
Density0.936 g/mL at 25 °C
Refractive Indexn20/D 1.4570
Flash Point70 °C (158 °F)

Data sourced from various chemical suppliers and databases.[1][2][3][4]

The Role in Modern Synthetic Chemistry

While specific, publicly available performance data for this compound is limited, its structural motifs suggest its utility as a complex building block or reagent in multi-step organic synthesis. The presence of both a nucleophilic tertiary amine and a polar aprotic formamide moiety allows for its potential involvement in a variety of chemical transformations.

In the broader context of drug discovery and development, the "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-established principle.[5] The strategic placement of methyl groups, such as in this compound, can influence binding affinity, metabolic stability, and cell permeability of a final active pharmaceutical ingredient (API).

Comparison with Industry-Standard Formamides

To benchmark the potential performance of this compound, it is instructive to compare its properties to widely used formamide solvents and reagents in the pharmaceutical and chemical industries, such as N,N-Dimethylformamide (DMF) and N-Methylformamide (NMF).

Comparative Overview:

FeatureThis compoundN,N-Dimethylformamide (DMF)N-Methylformamide (NMF)
Primary Use Specialized chemical intermediate[1][4]High-polarity solvent, reagent[6]Organic synthesis raw material, solvent[7][8]
Boiling Point 218-219 °C[1][2][3][4]153 °C198-199 °C[7][9]
Key Structural Difference Contains an additional dimethylaminoethyl groupTwo methyl groups on the nitrogenOne methyl group on the nitrogen[9]
Potential Advantages Bifunctional (amine and formamide), potential for tailored ligand synthesisExcellent solvating power for a wide range of compounds[6]High polarity, good for certain inorganic salt dissolution[7]
Potential Disadvantages Higher cost, more specialized applications, less established performance dataClassified as reprotoxic, facing increasing regulatory restrictions[6]Lower stability compared to DMF[10]

Causality Behind Experimental Choices: The choice of a formamide derivative in a synthetic protocol is dictated by the specific requirements of the reaction. For general solvation of polar and nonpolar reactants, DMF has historically been a common choice due to its excellent dissolving capabilities.[6] However, growing safety and environmental concerns are driving the search for alternatives.[6] NMF, while also a potent solvent, has different physical properties and reactivity profiles.[7][9]

This compound, with its higher boiling point and additional functional group, would likely not be a direct replacement for DMF or NMF as a bulk solvent. Instead, its value lies in its potential as a reactant or a ligand where the dimethylaminoethyl moiety can play a key role in directing a reaction or interacting with a metal center.

Experimental Protocols: A Hypothetical Application in Ligand Synthesis

Given its structure, a plausible application for this compound is in the synthesis of bidentate ligands for transition metal-catalyzed cross-coupling reactions. The nitrogen atoms of the tertiary amine and the formamide could potentially coordinate to a metal center.

Workflow for Ligand Synthesis and Complexation:

Caption: Workflow for the synthesis and characterization of a metal complex.

Detailed Protocol:

  • Reaction Setup: In a nitrogen-purged glovebox, dissolve this compound (1.1 equivalents) in anhydrous toluene.

  • Addition of Metal Precursor: To this solution, add a palladium(II) acetate (1 equivalent) suspension in anhydrous toluene dropwise over 10 minutes with stirring.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of the desired palladium complex.

Trustworthiness of the Protocol: This protocol incorporates standard practices for organometallic synthesis, including the use of an inert atmosphere to prevent degradation of the catalyst and ligand, stoichiometric control of reactants, and standard purification and characterization techniques. The self-validating nature of this system comes from the analytical characterization steps, which would confirm the successful formation of the target complex.

Conclusion and Future Outlook

This compound is a specialized chemical with potential applications as a building block in the synthesis of complex molecules, such as ligands for catalysis or as a fragment in drug discovery. While it is not a direct replacement for standard formamide solvents like DMF, its unique bifunctional nature presents opportunities for novel synthetic strategies.

Further research and publication of experimental data are needed to fully elucidate the performance benefits and optimal use cases for this compound. As the demand for more sophisticated and tailored molecules in drug development and materials science grows, the role of such specialized reagents is likely to become more prominent.

References

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem.
  • CP Lab Safety. (n.d.). N-[2-(Dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • EapearlChem. (n.d.). The Chemistry Behind N-Methylformamide: Properties and Synthesis.
  • Wikipedia. (n.d.). N-Methylformamide.
  • ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
  • PharmaCompass. (n.d.). N-METHYLFORMAMIDE (METHYLFORMAMIDE, DIEMTHYLFORMAMIDE, FORMAMIDE).
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

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Navigating the Post-DMF Landscape: A Cost-Benefit Analysis Framework for Solvent Selection in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

The recent classification of N,N-Dimethylformamide (DMF) as a substance of very high concern (SVHC) and its inclusion in the REACH Authorization List by the European Chemicals Agency has sent ripples through the pharmaceutical and fine chemical industries. For decades, DMF has been a ubiquitous and reliable polar aprotic solvent, prized for its exceptional solvating power for a wide range of organic and inorganic compounds, making it a workhorse in applications ranging from solid-phase peptide synthesis (SPPS) to the formulation of agrochemicals.[1][2][3] However, its established reproductive toxicity and potential carcinogenicity necessitate a paradigm shift towards safer, more sustainable alternatives.[3][4]

This guide provides a comprehensive cost-benefit analysis framework for researchers, scientists, and drug development professionals evaluating alternatives to DMF. We will focus on a comparative assessment of the incumbent, DMF, with a lesser-known potential alternative, N-(2-Dimethylaminoethyl)-N-methylformamide (DMAEMF). Crucially, while DMAEMF presents an interesting structural analog, a notable scarcity of direct, peer-reviewed comparative performance data exists in the public domain. Therefore, this guide will serve a dual purpose: to present the known characteristics of both solvents and to establish a robust, self-validating methodology for evaluating any potential DMF alternative within your own laboratory setting. We will also briefly touch upon other more established greener alternatives to provide a broader context for your solvent selection decisions.

Unveiling the Contenders: A Head-to-Head Properties Comparison

A logical starting point for any solvent replacement analysis is a thorough comparison of the fundamental physicochemical properties. These parameters often dictate the suitability of a solvent for a specific application and can offer early clues into potential challenges and advantages.

PropertyN,N-Dimethylformamide (DMF) This compound (DMAEMF)
CAS Number 68-12-2105669-53-2
Molecular Formula C₃H₇NOC₆H₁₄N₂O
Molecular Weight 73.09 g/mol 130.19 g/mol
Boiling Point 153 °C218-219 °C[5]
Density 0.944 g/mL0.936 g/mL[5]
Appearance Colorless liquidColorless to yellow clear liquid[6]
Purity (Typical) ≥99.8%>97.0% (GC)[6]
Safety Profile Toxic for reproduction, harmful by inhalation/skin contact, potential human carcinogen.[3]Causes skin and serious eye irritation.[5] Detailed toxicological data is limited.

The Core of the Analysis: A Multi-Pillar Cost-Benefit Framework

A holistic evaluation of a solvent replacement extends beyond simple cost-per-liter comparisons. A truly effective analysis must weigh economic factors against performance, safety, and environmental impact. The following framework is designed to guide your internal evaluation process.

Pillar 1: Performance Metrics - The Litmus Test for Viability

The paramount question is whether the alternative solvent can perform the required chemical transformation with at least equivalent, if not superior, efficacy. The absence of direct comparative studies for DMAEMF necessitates that researchers generate this data internally.

Key Performance Indicators (KPIs) to Evaluate:

  • Reaction Yield and Purity: Does the alternative solvent maintain or improve the yield and purity of the desired product?

  • Reaction Kinetics: Are reaction times accelerated, equivalent, or retarded?

  • Solubility of Reagents and Intermediates: Does the solvent effectively dissolve all starting materials and intermediates to prevent precipitation and ensure a homogeneous reaction mixture?

  • Side Reaction Profile: Does the new solvent suppress known side reactions or introduce new, undesirable byproducts?

  • Downstream Processing Compatibility: Is the solvent easily removed during workup and purification? Its higher boiling point compared to DMF is a significant consideration for DMAEMF.

To illustrate this, let's consider a common application of DMF: solid-phase peptide synthesis (SPPS).

Experimental Protocol: A Comparative SPPS Coupling Reaction

This protocol outlines a head-to-head comparison for a standard amide bond formation step in SPPS.

Objective: To compare the coupling efficiency of Fmoc-glycine to a resin-bound peptide using DMF versus a potential alternative solvent.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dichloromethane (DCM)

  • Solvent A: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solvent B: this compound (DMAEMF) or other alternative solvent

  • HPLC system for analysis

Methodology:

  • Resin Swelling: Swell 100 mg of Fmoc-Rink Amide MBHA resin in 2 mL of the respective solvent (A or B) for 1 hour.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add 2 mL of 20% piperidine in the respective solvent.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 2 mL of 20% piperidine solution for 15 minutes.

    • Wash the resin 5 times with 2 mL of the respective solvent.

  • Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in 1 mL of the respective solvent.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin 5 times with 2 mL of the respective solvent. .

  • Cleavage and Analysis:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the dipeptide from a small sample of resin using a standard TFA cocktail.

    • Analyze the crude product by HPLC to determine the purity and identify any unreacted starting material or side products.

Interpreting the Results: The chromatograms from the HPLC analysis will provide quantitative data on the success of the coupling reaction in each solvent. A higher peak area for the desired dipeptide and lower peak areas for impurities in the DMAEMF sample would indicate superior or equivalent performance to DMF in this specific application.

Pillar 2: Economic Considerations - Beyond the Purchase Price

The direct cost of the solvent is only one component of the overall financial picture.

Cost FactorN,N-Dimethylformamide (DMF) This compound (DMAEMF)
Bulk Purchase Price Relatively low, with established global supply chains. Prices can fluctuate but are generally in the range of $0.56 - $1.77/kg depending on region and purity.[7][8]Higher cost, produced on a smaller scale. Lab-scale pricing is significantly higher (e.g., ~$163 for 25g).[6] Bulk pricing is not readily available and would need to be quoted.
Solvent Usage Volume Established protocols often specify volumes.May require optimization, potentially leading to higher or lower usage.
Energy Costs for Removal Lower boiling point (153 °C) requires less energy for evaporation.Higher boiling point (218-219 °C) will necessitate higher temperatures and more energy for removal, increasing operational costs.
Waste Disposal Costs Classified as hazardous waste, often incurring high disposal costs.Waste classification would need to be determined, but is likely to be considered chemical waste with associated disposal costs.
Engineering Controls Requires stringent engineering controls (e.g., specialized ventilation) due to toxicity, representing a significant capital and operational cost.The need for and cost of specialized handling procedures would depend on a full toxicological assessment.
Pillar 3: Safety and Environmental Profile - The Driving Force for Change

This pillar is arguably the most critical in the current regulatory climate.

Safety & Environmental FactorN,N-Dimethylformamide (DMF) This compound (DMAEMF)
Worker Exposure Limits Strict occupational exposure limits are in place and are becoming more stringent.No established occupational exposure limits found. A precautionary approach would be necessary.
Toxicity Profile Classified as toxic for reproduction (H360D), harmful if inhaled (H332), and causes serious eye irritation (H319).[9]Classified as causing skin irritation (H315) and serious eye irritation (H319).[5] A comprehensive toxicological profile, particularly regarding chronic effects and reproductive toxicity, is not readily available.
Environmental Fate Persists in the environment and can lead to soil and water contamination.[10]No data found on biodegradability or environmental persistence.
"Green Chemistry" Score Poor, due to toxicity and environmental concerns.Unknown. Its synthesis route and full lifecycle impact would need to be assessed.

Visualizing the Decision Framework

The decision to replace a solvent like DMF is a complex, multi-faceted process. The following diagram illustrates the logical workflow for this cost-benefit analysis.

CostBenefitAnalysis cluster_Pillars Evaluation Pillars cluster_Analysis Analysis & Decision Performance Pillar 1: Performance - Yield & Purity - Kinetics - Solubility - Side Reactions KPI_Assessment Assess KPIs (Compare to DMF Baseline) Cost_Modeling Model Total Cost of Ownership Risk_Assessment Conduct Safety & Environmental Risk Assessment Economics Pillar 2: Economics - Purchase Price - Energy Costs - Waste Disposal - Engineering Controls Safety Pillar 3: Safety & Environment - Toxicity Profile - Worker Exposure - Environmental Fate - 'Green' Score Data_Gathering Gather Existing Data (Properties, Safety, Cost) Internal_Testing Conduct Internal Experiments (e.g., SPPS Protocol) Data_Gathering->Internal_Testing Inform Experiments Internal_Testing->KPI_Assessment Decision Adopt or Reject Alternative? KPI_Assessment->Decision Performance Acceptable? Cost_Modeling->Decision Cost-Effective? Risk_Assessment->Decision Safety Profile Acceptable?

Caption: A workflow for the cost-benefit analysis of a DMF alternative.

Broader Horizons: Other Greener Alternatives to DMF

While this guide has focused on a framework using the less-studied DMAEMF as an example, the principles are universally applicable. It is important for researchers to be aware of other, more extensively investigated alternatives that have shown promise in various applications, particularly in SPPS:

  • N-Butylpyrrolidinone (NBP): Often cited as a strong contender, NBP has demonstrated comparable or even superior performance to DMF in SPPS, with a more favorable safety profile.[1]

  • Dimethyl Sulfoxide (DMSO)/Ethyl Acetate (EtOAc) Mixtures: Binary solvent systems like DMSO/EtOAc offer the advantage of tunable polarity by adjusting the solvent ratio, which can be optimized for different reaction steps.[11]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a promising green alternative, though its performance can be application-dependent.[12]

  • γ-Valerolactone (GVL): Another bio-derived solvent, GVL is praised for its low toxicity and biodegradability.[12]

Conclusion and Forward-Looking Statement

The imperative to move away from DMF is clear and pressing. While a "drop-in" replacement that universally matches DMF's performance across all applications is unlikely, a systematic and evidence-based approach to evaluating alternatives can lead to the adoption of safer and more sustainable laboratory practices.

The case of this compound highlights a critical challenge: the lack of comprehensive, publicly available data for many potential solvent alternatives. This underscores the necessity for in-house, rigorous, and multi-faceted evaluations. The cost-benefit analysis framework presented here, combining performance metrics, economic realities, and a deep consideration of safety and environmental impact, provides a robust roadmap for navigating the post-DMF landscape. By adopting such a structured approach, research and development organizations can not only ensure regulatory compliance but also drive innovation in green chemistry, ultimately contributing to a safer and more sustainable future for pharmaceutical development.

References

  • IMARC Group. (2025). Dimethylformamide (DMF) Prices 2025 | Trend & Forecast. [Link]
  • BusinessAnalytiq. (n.d.). Dimethylformamide (DMF) price index. [Link]
  • SunSirs. (n.d.). China DMF spot price, China DMF Daily prices. [Link]
  • IndiaMART. (n.d.). Dimethylformamide - 68-12-2 Latest Price, Manufacturers & Suppliers. [Link]
  • ChemAnalyst. (n.d.). Dimethylformamide Prices, Trends, Index, News, Monitor and Demand. [Link]
  • IMARC Group. (2025). Dimethylformamide (DMF) Prices 2025 | Trend & Forecast. [Link]
  • WordPress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
  • CP Lab Safety. (n.d.). N-[2-(Dimethylamino)ethyl]-N-methylformamide, min 97% (GC), 100 grams. [Link]
  • GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
  • VIBES Project. (2024). Green solvents to replace toxic solvents. [Link]
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. [Link]
  • Royal Society of Chemistry. (n.d.).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
  • INCHEM. (1991). Dimethylformamide (EHC 114). [Link]
  • Wiley Online Library. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2018). Regeneration of aged DMF for use in solid-phase peptide synthesis. [Link]
  • Wikipedia. (n.d.). N-Methylformamide. [Link]
  • Occupational Safety and Health Administr
  • N-Methylformamide Manufacturer. (n.d.). The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]
  • National Center for Biotechnology Information. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. [Link]
  • National Center for Biotechnology Information. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]
  • ResearchGate. (2024). Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide. [Link]
  • Wikipedia. (n.d.). Dimethylformamide. [Link]
  • IARC Publications. (n.d.). N,N-DIMETHYLFORMAMIDE. [Link]
  • ResearchGate. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. [Link]
  • Royal Society of Chemistry. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. [Link]

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A Comparative Environmental and Safety Guide to N-(2-Dimethylaminoethyl)-N-methylformamide and Other Common Solvents in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, solvent selection is a pivotal decision that extends far beyond mere solubility and reactivity. The environmental and safety profile of a solvent is a critical consideration, directly impacting the sustainability of a process, the safety of laboratory personnel, and the overall "greenness" of a pharmaceutical pipeline. This guide offers an in-depth comparison of the environmental and safety attributes of N-(2-Dimethylaminoethyl)-N-methylformamide against a selection of commonly utilized solvents in the pharmaceutical industry.

The principles of green chemistry advocate for the use of substances that reduce or eliminate the use and generation of hazardous materials.[1] Solvents are a primary target for green chemistry initiatives as they often constitute the largest proportion of waste in chemical processes.[1] Therefore, an informed and data-driven approach to solvent selection is paramount.

This guide will delve into a comparative analysis based on key safety and environmental metrics, underpinned by standardized testing methodologies. While comprehensive experimental data for some emerging solvents is still being developed, this guide aims to provide a clear, objective comparison based on currently available information to empower more sustainable choices in the laboratory.

Comparative Analysis of Solvent Properties

The following tables provide a summary of key environmental, safety, and physical properties of this compound and five other solvents commonly used in drug development: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Acetonitrile, and 2-Methyltetrahydrofuran (2-MeTHF).

A Note on Data Availability: As of the writing of this guide, specific quantitative experimental data for the biodegradability and aquatic toxicity of this compound following standardized OECD guidelines were not publicly available. The information presented is based on the available Safety Data Sheet (SDS). This data gap highlights the need for further experimental investigation to fully characterize the environmental profile of this solvent.

Table 1: Health and Safety Data

SolventCAS NumberGHS Hazard PictogramsGHS Hazard StatementsOccupational Exposure Limits (OELs) - 8-hr TWA
This compound 105669-53-2H315: Causes skin irritationH319: Causes serious eye irritation[2]No established OEL found
N,N-Dimethylformamide (DMF) 68-12-2H312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH360D: May damage the unborn child[3]10 ppm (ACGIH), 15 mg/m³ (Denmark)[3][4]
N-Methyl-2-pyrrolidone (NMP) 872-50-4H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360D: May damage the unborn child15 ppm (WEEL)[1]
Dimethyl sulfoxide (DMSO) 67-68-5NoneNot classified as hazardousNo established OEL; considered of low toxicity[5][6]
Acetonitrile 75-05-8H225: Highly flammable liquid and vapourH302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaled40 ppm (TWA), 60 ppm (STEL) in Australia (67 mg/m³ and 101 mg/m³)[7]
2-Methyltetrahydrofuran (2-MeTHF) 96-47-9H225: Highly flammable liquid and vapourH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAUH019: May form explosive peroxides[8]No established OEL found

Table 2: Environmental Fate and Ecotoxicity Data

SolventBiodegradability (OECD 301)Aquatic Toxicity - Fish (OECD 203, 96h LC50)Aquatic Toxicity - Invertebrates (OECD 202, 48h EC50)
This compound No data availableNo data availableNo data available
N,N-Dimethylformamide (DMF) Not readily biodegradable[9]7,100 - 10,600 mg/L (Bluegill)[9]> 1,000 mg/L (Daphnia magna)[9]
N-Methyl-2-pyrrolidone (NMP) Readily biodegradable> 500 mg/L (Golden orfe)> 1,000 mg/L (Daphnia magna)
Dimethyl sulfoxide (DMSO) Readily biodegradable> 25,000 mg/L (Rainbow trout)24,600 mg/L (Daphnia magna)
Acetonitrile Not readily biodegradable[7]1,640 mg/L (Fathead minnow)> 100 mg/L (Daphnia magna)
2-Methyltetrahydrofuran (2-MeTHF) Not readily biodegradable> 100 mg/L (Zebrafish)> 100 mg/L (Daphnia magna)

Table 3: Physical Properties

SolventBoiling Point (°C)Flash Point (°C)Water Solubility
This compound 218-21970No data available
N,N-Dimethylformamide (DMF) 15358Miscible
N-Methyl-2-pyrrolidone (NMP) 20291Miscible
Dimethyl sulfoxide (DMSO) 18987Miscible
Acetonitrile 81.62Miscible
2-Methyltetrahydrofuran (2-MeTHF) 78-80-1114 g/100 mL at 20°C

Understanding the Experimental Data: A Closer Look at OECD Guidelines

To ensure the trustworthiness and comparability of environmental and safety data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Ready Biodegradability: OECD 301

The OECD 301 guideline encompasses a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets a specific degradation threshold within a 28-day period, indicating that it is unlikely to persist in the environment.

Experimental Workflow: OECD 301B - CO2 Evolution Test

OECD_301B cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare Mineral Medium D Incubate Test, Blank, and Control Vessels at 20-24°C A->D B Prepare Test Substance Solution B->D C Collect and Prepare Inoculum (Activated Sludge) C->D E Aerate with CO2-free air F Trap Evolved CO2 (e.g., in Ba(OH)2 or NaOH) E->F Gas Flow G Titrate CO2 traps or analyze by TOC F->G Sample for Analysis H Calculate % Biodegradation G->H Data

Caption: Workflow for the OECD 301B Ready Biodegradability Test.

Step-by-Step Methodology (OECD 301B):

  • Preparation: A mineral medium containing essential salts is prepared. The test substance is added to this medium to a known concentration. An inoculum, typically from the activated sludge of a wastewater treatment plant, is prepared and added to the test vessels.

  • Incubation: The test vessels, along with blank controls (inoculum and medium only) and a reference control (a readily biodegradable substance like sodium benzoate), are incubated in the dark at a constant temperature (20-24°C) for 28 days.

  • Aeration and CO2 Trapping: A continuous stream of CO2-free air is passed through the test suspension. The evolved carbon dioxide from the biodegradation process is trapped in a suitable absorption solution (e.g., barium hydroxide or sodium hydroxide).

  • Analysis: The amount of trapped CO2 is determined periodically by titration of the absorption solution or by using a total organic carbon (TOC) analyzer.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced by the test substance to its theoretical maximum (ThCO2), corrected for the CO2 produced in the blank control. A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.

Acute Aquatic Toxicity: OECD 202 and 203

These guidelines are used to determine the short-term toxicity of a substance to aquatic organisms.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration of a substance that causes immobilization in 50% of the tested population of Daphnia magna (a small freshwater crustacean) over a 48-hour period (EC50).

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the tested fish population (commonly zebrafish or rainbow trout) over a 96-hour period (LC50).

Experimental Workflow: OECD 202/203 Acute Toxicity Testing

OECD_Toxicity cluster_setup Test Setup cluster_exposure Exposure Period cluster_endpoint Endpoint Determination A Prepare a series of test concentrations C Introduce organisms to test and control vessels A->C B Acclimate test organisms (Daphnia or Fish) B->C D Maintain constant conditions (temp, light, pH) C->D E Observe for mortality/ immobilisation at set intervals (e.g., 24, 48, 72, 96h) F Record number of affected organisms at each concentration E->F G Calculate LC50/EC50 using statistical methods F->G

Caption: Generalized workflow for OECD 202 and 203 acute aquatic toxicity tests.

Step-by-Step Methodology (Generalized for OECD 202/203):

  • Test Solutions: A series of aqueous solutions of the test substance at different concentrations are prepared. A control group with no test substance is also included.

  • Test Organisms: Healthy, young Daphnia (<24 hours old for OECD 202) or fish of a specific species and size are selected and acclimated to the test conditions.

  • Exposure: The test organisms are introduced into the test and control vessels and are exposed for a defined period (48 hours for Daphnia, 96 hours for fish). During this time, environmental conditions such as temperature, light, and pH are kept constant.

  • Observation: The organisms are observed at regular intervals (e.g., 24 and 48 hours for Daphnia; 24, 48, 72, and 96 hours for fish), and the number of immobilized (Daphnia) or dead (fish) organisms is recorded for each concentration.

  • Data Analysis: The results are statistically analyzed to determine the EC50 or LC50 value, which is the concentration of the substance that is estimated to cause the defined effect in 50% of the test population.

Discussion and Recommendations

The choice of a solvent should be a holistic decision that balances performance with environmental and safety considerations. Based on the available data, a clear hierarchy of preference emerges among the compared solvents.

  • Preferred Solvents: Dimethyl sulfoxide (DMSO) stands out as a preferable alternative due to its low toxicity, ready biodegradability, and high boiling point, which reduces volatile organic compound (VOC) emissions.[5][6] 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, also presents a greener profile, although its flammability and potential for peroxide formation require careful management.[8]

  • Usable but with Reservations: Acetonitrile is a versatile solvent, but its flammability, toxicity, and lack of ready biodegradability are significant drawbacks.[7]

  • Problematic Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are highly effective solvents but are classified as substances of very high concern due to their reproductive toxicity.[1][3] Their use should be minimized or replaced wherever possible.

  • This compound: Based on its GHS classification, this solvent presents hazards related to skin and eye irritation.[2] The absence of comprehensive environmental and long-term toxicity data necessitates a precautionary approach. It is recommended that this solvent be used with appropriate personal protective equipment and that further studies be conducted to fully assess its environmental and safety profile before widespread adoption.

References

  • TCI Chemicals. (2025). Safety Data Sheet: N-[2-(Dimethylamino)ethyl]-N-methylformamide.
  • Danish Ministry of the Environment. (2014). N,N-Dimethylformamide (DMF) Final Report.
  • Environment Canada. (2017). Priority Substances List Assessment Report for N,N-Dimethylformamide.
  • Spectrum Chemical. (n.d.). TCI America Safety Data Sheet: N-[2-(Dimethylamino)ethyl]-N-methylformamide.
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  • Lee, E. G., & Lee, J. Y. (2021). Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology. International Journal of Molecular Sciences, 22(16), 8887.
  • Harten, P., Hughes, S., & Venkatapathy, R. (2016). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone.
  • U.S. Environmental Protection Agency. (2013). Technical Review of Acetonitrile (Methyl Cyanide).
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  • PubChem. (n.d.). Acetonitrile.
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Safety Operating Guide

Proper Disposal of N-(2-Dimethylaminoethyl)-N-methylformamide: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of N-(2-Dimethylaminoethyl)-N-methylformamide (CAS No. 105669-53-2), a chemical utilized in various research and development applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, offering clarity on the causality behind each procedural step.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Therefore, all handling procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Core Safety Directives:

  • Engineering Controls: All work with this compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][3][4]

    • Eye Protection: Tightly fitting safety goggles are essential. For operations with a higher risk of splashing, the use of a face shield in conjunction with goggles is advised.[1][3][4]

    • Protective Clothing: A full-length, buttoned laboratory coat must be worn to protect against skin contact.

A summary of the key safety information for this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 105669-53-2[1][5]
Physical Form Solid[1][5]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritation)[1][2]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2]
Flash Point 70 °C (158 °F) - closed cup[1][3]

Waste Segregation and Collection: A Proactive Approach to Safety

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents inadvertent mixing of incompatible substances and streamlines the final disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • For Liquid Waste: Pure this compound and solutions containing it must be collected in a dedicated, sealable, and airtight waste container.[6]

    • For Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled, impervious container.[6]

  • Select a Compatible Container:

    • High-Density Polyethylene (HDPE): HDPE containers are a suitable choice for the collection of this compound waste, as they exhibit good chemical resistance to a wide range of organic compounds.[7][8][9][10][11]

    • Borosilicate Glass: Borosilicate glass containers are also highly resistant to chemical attack from most organic substances and are a viable option for waste collection.[3][4][12][13][14]

    • Avoid: Do not use containers made of materials that may be degraded by organic amides. If unsure, consult with your institution's Environmental Health and Safety (EHS) department.

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[15]

    • Indicate the approximate concentration if it is a solution.

    • Include the date of initial waste accumulation.

  • Storage of Waste Containers:

    • Waste containers must be kept tightly sealed at all times, except when adding waste.

    • Store the containers in a designated Satellite Accumulation Area (SAA) that is near the point of waste generation and under the control of laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[6]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.[6]

The logical flow for waste segregation and collection is illustrated in the diagram below.

WasteCollectionWorkflow Start Waste Generation SelectContainer Select Compatible Container (HDPE or Borosilicate Glass) Start->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Date SelectContainer->LabelContainer AddWaste Add Waste to Container LabelContainer->AddWaste SealContainer Keep Container Sealed AddWaste->SealContainer StoreSAA Store in Satellite Accumulation Area (SAA) SealContainer->StoreSAA End Ready for Pickup StoreSAA->End

Caption: Workflow for the collection and segregation of this compound waste.

Spill Management: A Calm and Coordinated Response

In the event of a spill, a swift and methodical response is crucial to mitigate potential hazards. The following procedure is intended for minor spills that can be safely managed by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's EHS department immediately.

Minor Spill Cleanup Protocol:

  • Alert and Evacuate: Alert personnel in the immediate vicinity of the spill. If the substance is volatile or if there is a risk of significant airborne dust, evacuate the area and close the laboratory door.[16]

  • Don Appropriate PPE: Before initiating cleanup, don the appropriate PPE as outlined in Section 1, including nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, cat litter, or chemical spill pillows.[16][17]

  • Absorb the Material:

    • For liquid spills: Gently apply the absorbent material over the spill, working from the outside in to prevent splashing. Allow the material to be fully absorbed.[18]

    • For solid spills: Carefully cover the spill with a damp paper towel to avoid generating dust.

  • Collect the Residue: Using a scoop or tongs, carefully collect the absorbed liquid or the covered solid spill. Place the material into a sealable plastic bag or a designated waste container.[18]

  • Decontaminate the Area: Wipe the spill area with a damp paper towel. For a final decontamination, use a mild soap and water solution.[19]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, paper towels, and gloves, must be disposed of as hazardous waste in the designated solid waste container for this chemical.

  • Label and Report: Seal the bag or container with the cleanup debris and attach a hazardous waste label. Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Final Disposal: The Path to Regulatory Compliance

The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).

Key Disposal Steps:

  • Waste Characterization (RCRA Waste Code):

    • This compound is not explicitly listed as a hazardous waste under RCRA. Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[20]

    • With a flashpoint of 70°C, it does not meet the federal definition of an ignitable liquid (D001), which has a flashpoint below 60°C. However, state or local regulations may be more stringent.

    • Crucially, you must consult with your institution's EHS department to determine the appropriate waste code for this material. They will have the expertise to classify it based on institutional and local regulations.

  • Arranging for Waste Pickup (Lab Pack):

    • The most common and recommended method for disposing of small quantities of laboratory chemicals is through a "lab pack" service provided by a licensed hazardous waste disposal company.[1][5][21]

    • A lab pack involves placing smaller containers of compatible hazardous waste into a larger drum, which is then filled with an absorbent material.[5]

    • This process must be overseen by a qualified chemist to ensure proper segregation and compliance with Department of Transportation (DOT) regulations for shipping hazardous materials.[5]

  • The Pickup Process:

    • Contact your institution's EHS department to schedule a hazardous waste pickup. They will typically have a regular schedule or an on-demand request system.[2][15][22][23]

    • Ensure that your waste container is properly labeled, sealed, and stored in the designated SAA prior to the scheduled pickup.

    • The EHS department or their contracted waste disposal company will collect the waste from your laboratory.

The decision-making process for the final disposal of this compound is outlined below.

DisposalDecisionTree Start Full & Sealed Waste Container ConsultEHS Consult EHS for RCRA Waste Code Start->ConsultEHS SchedulePickup Schedule Waste Pickup with EHS ConsultEHS->SchedulePickup Code Determined LabPack Waste is Collected via Lab Pack Service SchedulePickup->LabPack FinalDisposal Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) LabPack->FinalDisposal End Compliant Disposal FinalDisposal->End

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-Dimethylaminoethyl)-N-methylformamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the handling of a vast array of chemical reagents. N-(2-Dimethylaminoethyl)-N-methylformamide is one such compound, valued for its role as a laboratory reagent. However, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to instill a deep understanding of the risks and the protective measures required, making safety an intrinsic part of the scientific workflow.

Section 1: Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of a robust safety plan. The primary documented hazards are significant and demand respect.

Known Hazards: According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1] Direct contact can lead to redness, itching, and discomfort.

  • H319: Causes serious eye irritation. [1] Splashes can result in significant pain and potential damage to the eyes.

  • H335: May cause respiratory irritation. [2] Inhalation of vapors or mists can irritate the respiratory tract.

The Precautionary Principle: While the documented hazards are primarily irritant-based, as senior scientists, we must apply the precautionary principle. This chemical is structurally related to compounds like N-Methylformamide and N,N-Dimethylformamide (DMF), which are associated with more severe systemic health risks, including reproductive toxicity and harm to an unborn child.[3][4][5][6] Therefore, it is prudent and professionally responsible to handle this compound with a higher degree of caution, assuming it could pose similar, not-yet-documented systemic risks.

This leads to a risk-based approach for PPE selection. The level of protection must be matched to the potential for exposure in any given task.

cluster_0 Risk Assessment Workflow task Identify Task (e.g., Weighing, Synthesis, Transfer) hazards Assess Chemical Hazards • H315: Skin Irritation • H319: Eye Irritation • H335: Respiratory Irritation • Precautionary: Potential Systemic Effects task->hazards Informs exposure Evaluate Exposure Potential • Quantity Handled? • Aerosolization Risk? • Splash Potential? hazards->exposure Contextualizes ppe Select & Verify PPE (Gloves, Goggles, Lab Coat, etc.) exposure->ppe Dictates

Caption: Risk assessment workflow for selecting appropriate PPE.

Section 2: Multi-Layered Defense: Core PPE Requirements

Personal Protective Equipment is the final barrier between you and the chemical. It must be selected and used correctly, always in conjunction with primary engineering controls like a certified chemical fume hood.

Engineering Controls: All handling of this compound that could generate vapors or aerosols should be performed within a local exhaust system, such as a chemical fume hood.[1]

1. Hand and Arm Protection: The Critical Barrier

Given that this chemical causes skin irritation and related compounds can be absorbed through the skin, selecting the correct gloves is not optional.[1][6] The choice depends on the nature of the task.

Task TypeRecommended Glove MaterialRationale & Breakthrough Time (Proxy: DMF)
Incidental Contact (e.g., handling sealed containers, small quantity transfers in a hood)NitrileGood for splash protection. Users should remove and replace gloves immediately if contact occurs.[7]
Extended Contact / Immersion (e.g., large-volume transfers, equipment cleaning, spill response)Butyl Rubber or Laminate (e.g., Barrier®)These materials show excellent resistance to polar solvents like formamides. Barrier® gloves can have a breakthrough time of >8 hours for Dimethylformamide.[8]

Protocol for Glove Use: A Self-Validating System

  • Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears. Inflate them with air to check for pinholes.

  • Don: Ensure hands are clean and dry before putting on gloves. Pull gloves to cover the cuff of your lab coat.

  • Doff: Use a proper removal technique to avoid touching the outer surface of the glove with your bare skin.[9]

  • Dispose: Discard immediately into a designated hazardous waste container. Never reuse disposable gloves.

2. Eye and Face Protection: Non-Negotiable

This chemical causes serious eye irritation.[1] Therefore, robust eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended Standard: Chemical safety goggles that form a seal around the eyes. This provides superior protection against splashes and vapors.

  • Required for High Splash Risk: When transferring large volumes or reacting under pressure, a full-face shield must be worn over chemical safety goggles.[9]

3. Body Protection: Shielding from Spills

  • Standard: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

  • Enhanced Protection: For tasks with a higher risk of splashes (e.g., transfers outside a hood, handling >1 liter), supplement your lab coat with a chemically resistant apron made of rubber or neoprene.

4. Respiratory Protection: A Task-Specific Necessity

The need for respiratory protection is determined by the potential for generating airborne vapors or aerosols.

  • Standard Operations: For handling small quantities inside a functioning chemical fume hood, no respiratory protection is typically required. The fume hood provides adequate protection.

  • High-Risk Scenarios: Respiratory protection is necessary when:

    • Engineering controls (fume hood) are not available or are malfunctioning.

    • Cleaning up a large spill.

    • The substance is heated or aerosolized, increasing vapor concentration.

  • Respirator Type: In these scenarios, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[10] For emergency situations, a self-contained breathing apparatus (SCBA) is the standard.[11]

Section 3: Operational Plans: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is critical to prevent cross-contamination. Removing PPE in the wrong order can transfer chemical from a contaminated glove to your skin or face.

Protocol for Doffing (Removing) PPE The goal is to touch contaminated items only with other contaminated items (like your outer gloves) and clean items only with clean hands.

cluster_1 PPE Doffing (Removal) Sequence G1 1. Clean/Remove Outer Gloves A 2. Remove Apron/ Lab Coat G1->A F 3. Remove Face Shield/ Goggles A->F R 4. Remove Respirator (if worn) F->R G2 5. Remove Inner Gloves R->G2 W 6. Wash Hands Thoroughly G2->W

Caption: The correct sequence for removing PPE to prevent contamination.

Disposal Plan: All used PPE, including gloves, disposable aprons, and absorbent materials from spills, must be considered hazardous waste.

  • Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.

  • Do not place contaminated items in regular trash receptacles.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[3][6]

Section 4: Emergency Response

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Spill Management: For small spills (<100 mL) inside a chemical fume hood:

  • Ensure your PPE is intact. Alert others in the lab.

  • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3] Do not use combustible materials like paper towels.

  • Using non-sparking tools, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a soap and water solution.

  • Dispose of all materials, including PPE, as hazardous waste.

For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N,N-Dimethylformamide. [Link]
  • Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: N-Ethyl-N-methylformamide. [Link]
  • PubChem - National Library of Medicine. (n.d.). N-Methylformamide.
  • Techno PharmChem. (n.d.).
  • ILO and WHO. (2021). ICSC 1087 - N-METHYLFORMAMIDE.
  • Biosolve. (2025).
  • North Safety Products. (n.d.). Chemical Resistance Guide.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
  • Cal State East Bay. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.